3-Ethylpicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPNNCNAIOAIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540094 | |
| Record name | 3-Ethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58515-54-1 | |
| Record name | 3-Ethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethylpicolinonitrile CAS number 58515-54-1
An In-Depth Technical Guide to 3-Ethylpicolinonitrile (CAS Number: 58515-54-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted pyridine derivative, represents a class of heterocyclic nitriles that are of increasing interest in medicinal chemistry and materials science. The presence of a nitrile group, a pyridine ring, and an ethyl substituent provides a unique combination of electronic and steric properties, making it a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the molecular formula C₈H₈N₂, is a pyridine ring substituted with an ethyl group at the 3-position and a nitrile group at the 2-position. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the molecule's reactivity and properties.
Diagram of Chemical Structure
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Ethylpyridine N-oxide
-
To a solution of 3-ethylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethylpyridine N-oxide.
Causality: The N-oxidation activates the pyridine ring, particularly at the C2 and C6 positions, for subsequent nucleophilic attack.
Step 2: Cyanation of 3-Ethylpyridine N-oxide
-
To a solution of 3-ethylpyridine N-oxide (1 equivalent) and triethylamine (2-3 equivalents) in a polar aprotic solvent like acetonitrile, add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality: TMSCN serves as a safe and effective cyanide source. The reaction proceeds via a Reissert-type mechanism where the cyanide ion attacks the activated C2 position of the pyridine N-oxide.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra are not readily available in public databases, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with similar structures. [1] Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Triplet at ~1.3 ppm (3H, -CH₃) - Quartet at ~2.8 ppm (2H, -CH₂-) - Aromatic protons (3H) between 7.0-8.5 ppm (likely a doublet, a triplet, and a doublet) |
| ¹³C NMR | - Aliphatic carbons: ~15 ppm (-CH₃), ~25 ppm (-CH₂-) - Aromatic carbons: 5 signals between 120-155 ppm - Nitrile carbon (~117 ppm) |
| IR Spectroscopy | - C≡N stretch: Strong, sharp peak around 2230-2240 cm⁻¹ - C-H stretch (aromatic): ~3050-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-2970 cm⁻¹ - C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 132.16 |
Interpretation: The ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the ethyl group and the three distinct aromatic protons. The IR spectrum provides definitive evidence for the nitrile functional group. [2]Mass spectrometry confirms the molecular weight of the compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of the pyridine ring, the nitrile group, and the ethyl substituent.
-
Nitrile Group Reactivity : The cyano group is a versatile functional handle. It can undergo:
-
Hydrolysis : Conversion to a carboxylic acid (picolinic acid derivative) or an amide under acidic or basic conditions.
-
Reduction : Reduction to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition Reactions : Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.
-
-
Pyridine Ring Reactivity : The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridinium salts. The nitrogen atom can act as a base or a nucleophile, allowing for quaternization with alkyl halides.
-
Ethyl Group Reactivity : The benzylic-like protons on the methylene group of the ethyl substituent exhibit enhanced reactivity and can be involved in radical halogenation or oxidation under specific conditions.
Illustrative Reaction: Hydrolysis of the Nitrile Group
Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.
Potential Applications in Drug Discovery
Heterocyclic compounds, particularly those containing nitrogen, are prevalent scaffolds in pharmaceuticals. [3]The pyridine ring is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can also play several roles in drug design. [4]
-
Bioisostere : The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, potentially improving pharmacokinetic properties. [5]* Hydrogen Bond Acceptor : The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, contributing to ligand-receptor binding affinity.
-
Metabolic Stability : The C≡N triple bond is generally robust and resistant to metabolic degradation.
-
Synthetic Handle : As discussed in the reactivity section, the nitrile group provides a convenient point for further chemical modification to explore structure-activity relationships (SAR).
Given these properties, this compound is a promising starting material for the synthesis of novel bioactive molecules. For instance, derivatives of 3-cyanopyridine have been investigated for their potential as anticancer agents. [6]
Diagram: Role as a Pharmacophore
Caption: Potential pharmacophoric features of the this compound scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 3-cyanopyridine can be used as a guideline. [7]Nitrile compounds, in general, should be handled with care due to their potential toxicity.
-
General Hazards : Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection : Safety glasses with side-shields or goggles.
-
Skin and Body Protection : Lab coat.
-
Respiratory Protection : Use in a well-ventilated area or in a chemical fume hood.
-
-
First Aid Measures :
-
Inhalation : Move to fresh air.
-
Skin Contact : Wash off immediately with plenty of soap and water.
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling this compound.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique combination of a pyridine core, a reactive nitrile handle, and an ethyl group makes it an attractive starting point for the development of novel compounds with diverse applications. This guide has provided a detailed overview of its properties, synthesis, and potential, offering a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this and related molecules.
References
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PubMed Central. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC83952 nitrile-containing-pharmaceuticals-target-mechanism-of-action-and-their-sar-studies/]([Link] nitrile-containing-pharmaceuticals-target-mechanism-of-action-and-their-sar-studies/)
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylpicolinonitrile, a substituted pyridine derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its unique structural amalgamation of a pyridine ring, a nitrile group, and an ethyl substituent bestows upon it a nuanced profile of physicochemical properties that are pivotal for its potential applications. The pyridine core is a well-established scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The nitrile moiety, a versatile functional group, can act as a hydrogen bond acceptor, a carbonyl bioisostere, or a reactive handle for further chemical elaboration.[1][2] This guide provides a comprehensive examination of the core physicochemical attributes of this compound, offers detailed protocols for its characterization, and discusses its potential relevance in the field of drug discovery. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, predicted data, and established principles to serve as a foundational resource for researchers.
Molecular Structure and Core Properties
The foundational step in understanding the behavior of any chemical entity is a thorough analysis of its structure and fundamental properties. These parameters govern its interactions with biological systems and its suitability for various experimental and industrial processes.
Chemical Identity
-
Systematic Name: 3-ethylpyridine-2-carbonitrile
-
Common Name: this compound
-
CAS Number: 58515-54-1[3]
Physicochemical Data Summary
Experimental data for this compound is not widely published. The following table consolidates known values and computationally predicted data to provide a working profile of the molecule. Researchers are advised to experimentally verify these properties for any critical applications.
| Property | Value | Source | Notes |
| Molecular Weight | 132.16 g/mol | Biosynth[3] | - |
| Monoisotopic Mass | 132.06874 Da | PubChemLite[4] | For high-resolution mass spectrometry. |
| Melting Point | Not Available | - | Expected to be a low-melting solid or liquid at room temperature based on related structures. |
| Boiling Point | Not Available | - | Expected to be elevated due to the polar nitrile and pyridine groups. |
| logP (Octanol/Water) | 1.7 (Predicted) | PubChemLite[4] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| pKa | Not Available | - | The pyridine nitrogen is basic; the pKa is expected to be in the range of 3-5, typical for substituted pyridines. |
| Solubility | Not Available | - | Expected to have some solubility in polar organic solvents (e.g., ethanol, DMSO, acetonitrile) and limited solubility in water. |
Spectroscopic Profile: Elucidating the Structure
The structural characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to reveal five distinct signals corresponding to the aromatic protons and the ethyl group.
-
Pyridine Ring Protons (3H): These would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 4, 5, and 6 would show characteristic doublet, triplet (or doublet of doublets), and doublet splitting patterns, respectively, due to coupling with their neighbors.
-
Ethyl Group (CH₂): A quartet would be expected around δ 2.6-2.8 ppm due to coupling with the methyl protons.[3]
-
Ethyl Group (CH₃): A triplet would be expected around δ 1.2-1.4 ppm due to coupling with the methylene protons.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show eight distinct signals, confirming the presence of eight unique carbon environments.
-
Nitrile Carbon (C≡N): Typically found in the δ 115-125 ppm range.
-
Pyridine Ring Carbons (5C): These carbons would appear in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrile group (C2) and the carbon attached to the ethyl group (C3) would likely be deshielded.
-
Ethyl Group Carbons (2C): The CH₂ carbon would appear further downfield (δ 20-30 ppm) than the CH₃ carbon (δ 10-15 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the identification of key functional groups.
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for aromatic nitriles.
-
C=N and C=C Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.
-
C-H Bending: Bending vibrations for the aromatic and aliphatic C-H bonds will be present in the fingerprint region (<1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 132.
-
Key Fragmentation: A prominent fragment would likely correspond to the loss of a methyl group (M-15) from the ethyl substituent, resulting in a peak at m/z = 117. Further fragmentation of the pyridine ring would also be observed. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a mass of 132.06874 Da for the [M]⁺ ion.[4]
Experimental Methodologies
The following section outlines standardized protocols for the synthesis and analysis of picolinonitrile derivatives, which can be adapted for this compound.
Representative Synthesis Protocol
Step A: Condensation to form (E/Z)-3-(1-propenyl)picolinonitrile
-
To a solution of 3-methylpicolinonitrile (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium tert-butoxide, 1.2 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes to form the carbanion.
-
Add paraformaldehyde (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the vinylpyridine intermediate.
Step B: Catalytic Hydrogenation
-
Dissolve the vinylpyridine intermediate from Step A in a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).[7]
-
Subject the mixture to a hydrogen atmosphere (typically 1-10 atm) and stir vigorously at room temperature for 6-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
Caption: Representative two-step synthesis of this compound.
Analytical Characterization Workflow
The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.
Caption: Standard analytical workflow for structural verification.
Relevance and Applications in Drug Discovery
While specific biological activities of this compound are not documented, its structural motifs are prevalent in pharmacologically active compounds. This makes it an attractive scaffold for medicinal chemistry campaigns.
The Picolinonitrile Scaffold
The picolinonitrile framework is a key component in a variety of therapeutic agents. The pyridine ring can serve as a bioisostere for a phenyl ring but with an added hydrogen bond accepting nitrogen atom, which can be crucial for target engagement.
The Role of the Nitrile Group
The nitrile group is far from being an inert substituent. In modern drug design, it is recognized for its ability to:
-
Modulate Physicochemical Properties: Its polarity can influence solubility and cell permeability.[2]
-
Act as a Pharmacophore: The nitrile nitrogen can act as a potent hydrogen bond acceptor, interacting with key residues in enzyme active sites or receptors.
-
Serve as a Carbonyl Bioisostere: In certain contexts, it can mimic the interactions of a ketone or amide carbonyl group.[2]
-
Form Covalent Bonds: α,β-unsaturated nitriles can act as reversible or irreversible covalent binders in targeted drug design.[1]
The combination of these features makes this compound and its derivatives promising starting points for the discovery of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][8]
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the functional groups present, appropriate precautions must be taken. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10]
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a molecule with significant untapped potential. While a comprehensive experimental characterization is still needed, this guide provides a robust framework based on its chemical structure, predicted properties, and the known significance of its constituent functional groups. The provided protocols for synthesis and analysis offer a clear path for researchers to produce and validate this compound in their own laboratories. As the fields of medicinal and materials chemistry continue to evolve, scaffolds like this compound will undoubtedly serve as valuable building blocks in the creation of novel and impactful molecules.
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An In-depth Technical Guide to 3-Ethylpicolinonitrile: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylpicolinonitrile, a substituted pyridine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine ring functionalized with both an ethyl group and a nitrile moiety, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide offers a comprehensive overview of this compound, detailing its molecular structure, chemical formula, and physicochemical properties. Furthermore, it explores potential synthetic routes, characteristic spectroscopic signatures, and the broader implications of its application in drug discovery and development, supported by an analysis of the pharmacological relevance of the picolinonitrile framework.
Chemical Identity and Molecular Structure
This compound, systematically named 3-ethylpyridine-2-carbonitrile, is a heterocyclic aromatic compound. The core of its structure is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with an ethyl group (-CH₂CH₃) and at the 2-position with a nitrile group (-C≡N).
The molecular formula of this compound is C₈H₈N₂.[1] This composition gives it a molecular weight of 132.16 g/mol .[2] The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group on the pyridine ring influences its electronic properties and reactivity.
Structural Representation
The two-dimensional structure of this compound is depicted below:
Caption: 2D structure of this compound.
Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial:
| Identifier | Value | Source |
| IUPAC Name | 3-ethylpyridine-2-carbonitrile | [1] |
| CAS Number | 58515-54-1 | [2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [2] |
| SMILES | CCC1=C(N=CC=C1)C#N | [1] |
| InChI | InChI=1S/C8H8N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2H2,1H3 | [1] |
Synthesis of this compound
Conceptual Synthetic Pathways
Two plausible retrosynthetic analyses are presented below, outlining potential synthetic disconnections.
Sources
An In-depth Technical Guide to the Synthesis of 3-Ethylpicolinonitrile: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-Ethylpicolinonitrile, a valuable pyridine-based scaffold in medicinal chemistry and materials science. The document delves into the selection of appropriate starting materials, a critical first step in any synthetic campaign, and explores in detail the primary methodologies for the introduction of the nitrile functionality onto the 3-ethylpyridine core. Key synthetic strategies, including vapor-phase ammoxidation and solution-phase cyanations via functionalized intermediates, are discussed with a focus on reaction mechanisms, experimental considerations, and process optimization. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel pyridine derivatives.
Introduction: The Significance of the Picolinonitrile Scaffold
Substituted picolinonitriles, particularly those bearing alkyl groups, are pivotal structural motifs in a wide array of biologically active molecules and functional materials. The presence of the nitrile group offers a versatile handle for further chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, and tetrazoles, among other functional groups. The ethyl group at the 3-position of the pyridine ring can impart specific steric and electronic properties, influencing the molecule's interaction with biological targets or its performance in material applications. Consequently, the efficient and scalable synthesis of this compound is of significant interest to the scientific community.
The selection of an appropriate synthetic strategy is paramount and is largely dictated by the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. This guide will explore the most prominent and practical approaches to the synthesis of this compound, providing a detailed analysis of each method.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main strategies:
-
Direct Conversion of an Alkyl Group: This approach involves the direct transformation of a methyl group on a 3-ethylpyridine precursor into a nitrile group, most notably through vapor-phase ammoxidation.
-
Introduction of the Cyano Group via a Pre-functionalized Intermediate: This strategy relies on the initial synthesis of a 3-ethylpyridine derivative bearing a suitable functional group (e.g., a halogen or an amino group) that can be subsequently converted to the nitrile.
The choice between these strategies will depend on factors such as the availability of the required starting materials and the desired reaction conditions.
Starting Material Selection: The Foundation of a Successful Synthesis
A critical first step in the synthesis of this compound is the selection of an appropriate and readily available starting material. The ideal starting material should be commercially available in high purity and at a reasonable cost.
Table 1: Commercially Available Starting Materials and their Relevance
| Starting Material | Commercial Availability | Relevance to Synthesis |
| 3-Ethylpyridine | Readily available from multiple suppliers.[1][2][3][4][5] | The most direct precursor for functionalization. |
| 3-Ethyl-4-methylpyridine | Commercially available.[6][7][8] | A key starting material for the ammoxidation route. |
| 3-Amino-5-ethylpyridine | Limited commercial availability. | A potential intermediate for the Sandmeyer reaction. |
| 3-Bromo-5-ethylpyridine | Limited commercial availability, though related compounds are available.[9][10] | A potential intermediate for nucleophilic cyanation. |
Given its widespread availability, 3-Ethylpyridine serves as the most logical and cost-effective entry point for several synthetic routes. For the direct ammoxidation approach, 3-Ethyl-4-methylpyridine is the starting material of choice.
Synthetic Methodology I: Vapor-Phase Ammoxidation
Vapor-phase ammoxidation is a powerful and industrially significant method for the conversion of methyl-substituted aromatics and heteroaromatics into their corresponding nitriles.[11] This process involves the reaction of the substrate with ammonia and oxygen (typically from air) at high temperatures over a solid-state catalyst.
The Ammoxidation of 3-Ethyl-4-methylpyridine
The most direct route to this compound via ammoxidation starts with 3-Ethyl-4-methylpyridine. The reaction selectively converts the methyl group at the 4-position into a nitrile, leaving the ethyl group at the 3-position intact.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst is crucial for achieving high selectivity and yield. Vanadium-based catalysts, often in combination with other metal oxides like molybdenum or tin, are commonly employed for the ammoxidation of picolines.[12] The catalyst's role is to facilitate the oxidative dehydrogenation of the methyl group and the subsequent reaction with ammonia.
-
Temperature: Ammoxidation reactions are typically carried out at elevated temperatures, generally in the range of 350-500°C. The optimal temperature will depend on the specific catalyst and substrate and represents a balance between achieving a high reaction rate and minimizing side reactions such as over-oxidation to carbon oxides.
-
Reactant Stoichiometry: The molar ratio of ammonia and oxygen to the organic substrate is a critical parameter. An excess of ammonia is typically used to suppress the formation of byproducts and to act as a heat sink for the highly exothermic reaction. The oxygen concentration is carefully controlled to maintain a non-flammable reaction mixture.
-
Contact Time: The residence time of the reactants over the catalyst bed influences the conversion and selectivity. A shorter contact time may lead to incomplete conversion, while a longer contact time can result in the formation of degradation products.
Experimental Protocol: Vapor-Phase Ammoxidation of 3-Ethyl-4-methylpyridine (General Procedure)
-
Catalyst Preparation: A suitable vanadium-based catalyst (e.g., V2O5/TiO2) is prepared and packed into a fixed-bed reactor.
-
Reactor Setup: The reactor is heated to the desired reaction temperature (e.g., 400°C) under a flow of an inert gas (e.g., nitrogen).
-
Reactant Feed: A gaseous mixture of 3-ethyl-4-methylpyridine, ammonia, and air is introduced into the reactor at a controlled flow rate. The molar ratio of the reactants is carefully maintained (e.g., 3-ethyl-4-methylpyridine:NH3:O2 of 1:5:15).
-
Reaction: The ammoxidation reaction occurs as the reactant mixture passes over the catalyst bed.
-
Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to collect the liquid products.
-
Purification: The collected liquid is then subjected to a purification process, such as distillation, to isolate the this compound.
Diagram of Ammoxidation Workflow:
Caption: Workflow for the vapor-phase ammoxidation of 3-ethyl-4-methylpyridine.
Synthetic Methodology II: Cyanation of Functionalized 3-Ethylpyridine Intermediates
An alternative to direct ammoxidation involves the introduction of the cyano group onto a pre-functionalized 3-ethylpyridine ring. This approach offers greater flexibility in terms of reaction conditions and may be more suitable for smaller-scale laboratory syntheses.
Cyanation of 3-Ethylpyridine-N-oxide
The formation of a pyridine N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack. This activation can be exploited for the introduction of a cyano group.
Reaction Scheme:
-
N-Oxidation: 3-Ethylpyridine is oxidized to 3-ethylpyridine-N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[13]
-
Cyanation: The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride or in a Reissert-Kaufmann type reaction.[14][15][16]
Diagram of N-Oxide Cyanation Pathway:
Caption: Synthetic pathway to this compound via N-oxide formation and subsequent cyanation.
Experimental Protocol: Cyanation of 3-Ethylpyridine-N-oxide (General Procedure)
-
Synthesis of 3-Ethylpyridine-N-oxide: To a solution of 3-ethylpyridine in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Work-up involves washing with a basic aqueous solution to remove acidic byproducts, followed by extraction and purification.
-
Cyanation: To a solution of 3-ethylpyridine-N-oxide in an anhydrous solvent (e.g., acetonitrile), add an activating agent (e.g., benzoyl chloride) followed by a cyanide source (e.g., potassium cyanide). The reaction is typically stirred at room temperature or with gentle heating. The product is then isolated by extraction and purified by chromatography or distillation.
Sandmeyer Reaction of 3-Amino-5-ethylpyridine
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functional groups, including a nitrile.[14] This route would first require the synthesis of 3-amino-5-ethylpyridine from 3-ethylpyridine.
Reaction Scheme:
-
Nitration: 3-Ethylpyridine is nitrated to introduce a nitro group onto the ring.
-
Reduction: The nitro group is then reduced to an amino group to yield 3-amino-5-ethylpyridine.
-
Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to afford this compound.
Causality Behind Experimental Choices:
-
Diazotization Conditions: The diazotization step must be carried out at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.
-
Copper(I) Cyanide: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation. It facilitates the conversion of the diazonium salt to the nitrile via a radical mechanism.
Nucleophilic Cyanation of 3-Bromo-5-ethylpyridine
If a halo-substituted 3-ethylpyridine, such as 3-bromo-5-ethylpyridine, is available or can be synthesized, a nucleophilic aromatic substitution reaction with a cyanide salt can be employed to introduce the nitrile group.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Palladium- or copper-based catalysts are often used to facilitate this type of cyanation reaction, which can be challenging on an electron-rich pyridine ring.
-
Solvent: A polar aprotic solvent, such as DMF or DMSO, is typically used to dissolve the cyanide salt and promote the reaction.
-
Temperature: Elevated temperatures are usually required to drive the reaction to completion.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Synthetic Routes to this compound
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Ammoxidation | 3-Ethyl-4-methylpyridine | NH3, O2, Catalyst | Potentially high throughput, atom-economical. | Requires specialized high-temperature equipment, catalyst optimization can be complex. |
| N-Oxide Cyanation | 3-Ethylpyridine | m-CPBA, TMSCN | Milder reaction conditions, suitable for lab scale. | Multi-step process, use of potentially hazardous reagents. |
| Sandmeyer Reaction | 3-Ethylpyridine | HNO3, Reducing agent, NaNO2, CuCN | Well-established methodology. | Multi-step synthesis of the amino precursor, use of unstable diazonium salts. |
| Nucleophilic Cyanation | 3-Bromo-5-ethylpyridine | NaCN/KCN, Catalyst | Direct introduction of the cyano group. | Starting material may not be readily available, potentially harsh reaction conditions. |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several viable synthetic routes, each with its own set of advantages and challenges. For large-scale industrial production, vapor-phase ammoxidation of 3-ethyl-4-methylpyridine presents a highly efficient and atom-economical approach, provided that the catalyst and reaction conditions are carefully optimized for selectivity. For laboratory-scale synthesis and derivatization studies, the cyanation of 3-ethylpyridine-N-oxide offers a more flexible and accessible method.
Future research in this area may focus on the development of more sustainable and environmentally benign catalytic systems for both ammoxidation and solution-phase cyanation reactions. The exploration of novel, milder methods for the direct C-H cyanation of 3-ethylpyridine would represent a significant advancement in the field, offering a more streamlined and efficient route to this valuable synthetic intermediate. As the demand for functionalized pyridine derivatives continues to grow in the pharmaceutical and materials science sectors, the development of robust and scalable syntheses for key building blocks like this compound will remain an important area of research.
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An In-Depth Technical Guide to 3-Ethylpicolinonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Among its many derivatives, picolinonitriles—pyridines bearing a nitrile group—serve as versatile synthetic intermediates and, in some cases, as pharmacophores themselves. This guide provides a detailed technical overview of a specific picolinonitrile derivative: 3-Ethylpicolinonitrile. While this compound is not as extensively studied as some other pyridine derivatives, its structural motifs suggest potential for further exploration in drug discovery and materials science. This document aims to consolidate the available information on its synthesis, properties, and potential applications, providing a foundation for researchers interested in this and related molecules.
Chemical Identity and Nomenclature
The compound of interest is most commonly known as this compound. However, for clarity and adherence to systematic nomenclature, it is essential to use its IUPAC name.
-
IUPAC Name: 3-ethylpyridine-2-carbonitrile[1]
-
Common Name: this compound
-
Molecular Formula: C₈H₈N₂[1]
-
Molecular Weight: 132.16 g/mol [1]
-
SMILES: CCC1=C(C#N)N=CC=C1[1]
Physicochemical and Spectral Properties
Detailed experimental data for 3-ethylpyridine-2-carbonitrile is not widely available in peer-reviewed literature. The following table summarizes available data, much of which is predicted or from chemical supplier databases. Researchers should verify these properties through experimentation.
| Property | Value | Source |
| Physical State | Presumed to be a liquid or low-melting solid at room temperature | Inferred from related structures |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related structures |
Spectral Data:
While a definitive, published NMR spectrum for 3-ethylpyridine-2-carbonitrile is not readily accessible, some commercial suppliers provide predicted chemical shifts. It is important to note that these are computational predictions and may not perfectly align with experimental values. For comparison, the experimental data for the parent compound, 3-ethylpyridine, is well-documented.[3][4]
One supplier suggests the following 2D NMR chemical shifts for 3-ethylpyridine-2-carbonitrile: -3.5 ppm for the C=N protons, -1.8 ppm for the C=C protons, and 2.6 ppm for the methylene protons.[1][5] These values are atypical and should be treated with caution. Experimental determination of the 1H and 13C NMR spectra is crucial for unambiguous characterization.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of 3-ethylpyridine-2-carbonitrile is not prominently reported in readily available scientific literature. However, based on established methods for the synthesis of substituted 2-cyanopyridines, a plausible synthetic route can be proposed. The most common methods for introducing a cyano group at the 2-position of a pyridine ring involve the dehydration of a corresponding amide or the cyanation of a pyridine N-oxide.
Proposed Synthetic Pathway: Dehydration of 3-Ethylpicolinamide
A reliable and frequently employed method for the synthesis of nitriles is the dehydration of primary amides. This approach would involve the synthesis of 3-ethylpicolinamide as a key intermediate.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Ethylpicolinamide
-
Acid Chloride Formation: To a solution of 3-ethylpicolinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF), add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acyl chloride. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
Work-up and Isolation: Stir the reaction mixture for several hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethylpicolinamide. Purification can be achieved by recrystallization or column chromatography.
Step 2: Dehydration of 3-Ethylpicolinamide to this compound
-
Reaction Setup: Combine 3-ethylpicolinamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., pyridine for POCl₃ or neat for TFAA).
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting amide and the appearance of the product.
-
Work-up and Isolation: After completion, carefully quench the reaction mixture with ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude this compound can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents in the acid chloride formation step is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst in the formation of the acyl chloride by forming a Vilsmeier reagent, which is a more potent acylating agent.
-
Choice of Dehydrating Agent: POCl₃ and TFAA are common and effective dehydrating agents for the conversion of amides to nitriles. The choice often depends on the substrate's sensitivity and the desired reaction conditions.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific literature detailing the biological activity of this compound, the picolinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry.[6] The nitrile group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions with biological targets. Furthermore, it can serve as a synthetic handle for further functionalization.
Potential as a Synthetic Intermediate:
This compound is a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up a wide range of synthetic possibilities. These transformations allow for the introduction of diverse functional groups that can modulate the pharmacological properties of the resulting compounds. Pharmaceutical intermediates are crucial in the drug development pipeline, allowing for the stepwise and optimized synthesis of active pharmaceutical ingredients (APIs).[][8][9]
Caption: Synthetic utility of this compound.
Exploration of Biological Activity:
Given the broad spectrum of biological activities associated with substituted pyridines, this compound and its derivatives could be screened for various therapeutic targets. The substitution pattern on the pyridine ring can significantly influence its biological profile. For instance, substituted pyridines have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution of an ethyl group at the 3-position and a nitrile at the 2-position provides a unique electronic and steric profile that could lead to novel biological activities.
Conclusion and Future Directions
This compound is a pyridine derivative with potential as a versatile building block in organic synthesis and medicinal chemistry. While comprehensive experimental data and specific applications are currently limited in the public domain, its structural features suggest that it could be a valuable starting material for the synthesis of novel compounds with interesting biological properties.
Future research in this area should focus on:
-
Development and publication of a robust and high-yielding synthesis protocol for 3-ethylpyridine-2-carbonitrile.
-
Thorough characterization of its physicochemical and spectral properties to provide a reliable dataset for the scientific community.
-
Systematic exploration of its chemical reactivity to expand its utility as a synthetic intermediate.
-
Screening of this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.
By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and contribute to the development of new and innovative chemical entities for a range of applications.
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National Center for Biotechnology Information. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]
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LabNovo. (n.d.). Pyridines 吡啶. Retrieved from [Link]
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MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
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Spectroscopic Characterization of 3-Ethylpicolinonitrile: A Technical Guide
An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylpicolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. As the complexity of molecular design increases, the unambiguous structural confirmation and purity assessment of such compounds are paramount. This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and established spectroscopic practices. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.
The Molecular Blueprint: Structure of this compound
To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a pyridine ring substituted with an ethyl group at the 3-position and a nitrile group at the 2-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ethyl group and the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H6 | 8.6 - 8.8 | Doublet of doublets (dd) | 1H |
| Pyridine-H4 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H |
| Pyridine-H5 | 7.3 - 7.5 | Triplet (t) | 1H |
| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet (q) | 2H |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |
Causality Behind Predictions: The protons on the pyridine ring are deshielded due to the aromatic ring current and the electron-withdrawing effects of the nitrogen atom and the nitrile group, thus appearing at higher chemical shifts (downfield). The H6 proton is expected to be the most downfield due to its proximity to the ring nitrogen. The ethyl group protons appear in the aliphatic region, with the methylene (-CH₂-) protons being deshielded by the adjacent aromatic ring compared to the terminal methyl (-CH₃) protons. The splitting patterns arise from spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C≡N (Nitrile) | 117 - 120 |
| C2 (Pyridine) | 130 - 135 |
| C3 (Pyridine) | 145 - 150 |
| C4 (Pyridine) | 135 - 140 |
| C5 (Pyridine) | 125 - 130 |
| C6 (Pyridine) | 150 - 155 |
| -CH₂- (Ethyl) | 25 - 30 |
| -CH₃ (Ethyl) | 13 - 16 |
Causality Behind Predictions: The chemical shifts of the pyridine ring carbons are in the aromatic region (120-160 ppm). The carbon of the nitrile group (C≡N) typically appears in a distinct region around 117-120 ppm. The aliphatic carbons of the ethyl group are found at much lower chemical shifts (upfield).
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128-1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
Figure 2: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]
Characteristic IR Absorptions of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitrile group, the aromatic pyridine ring, and the aliphatic ethyl group.
Predicted IR Data:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=C, C=N (Pyridine) | Ring Stretch | 1550 - 1610 | Medium to Strong |
| C-H (Aliphatic) | Bend | 1370 - 1470 | Medium |
Causality Behind Predictions: The C≡N triple bond stretch is a very characteristic and strong absorption in the "triple bond region" of the IR spectrum.[5] Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[3][5] The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a set of bands in the 1500-1600 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring IR spectra of liquids and solids.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₈H₈N₂.[7] The nominal molecular weight is 132 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) is expected at m/z = 132.
Predicted Mass Spectrometry Data:
| m/z | Ion | Proposed Identity |
| 132 | [M]⁺˙ | Molecular Ion |
| 117 | [M - CH₃]⁺ | Loss of a methyl radical |
| 104 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty rearrangement |
| 103 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 77 | [C₅H₄N]⁺ | Pyridine ring fragment |
Causality Behind Predictions: The molecular ion is formed by the loss of an electron. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical (CH₃˙) to form a stable cation at m/z 117.[8] Another possibility is the loss of an entire ethyl radical to give a fragment at m/z 103. Further fragmentation of the pyridine ring can also occur.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique suitable for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from any impurities on a capillary column based on its boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source). Here, high-energy electrons bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups such as the nitrile and the aromatic ring, and the mass spectrum establishes the molecular weight and plausible fragmentation patterns. This guide provides a foundational understanding of the expected spectroscopic data, which is essential for the quality control, reaction monitoring, and structural verification of this important chemical intermediate in various scientific and industrial applications.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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VŠCHT Praha. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]
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Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from: [Link]
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Espino, J. A., et al. (2016). Investigating Therapeutic Protein Structure with Diethylpyrocarbonate Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(6), 964–974. Available from: [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from: [Link]
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Brown, W. P. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from: [Link]
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Al-Masri, E., et al. (2025). Fluorescence properties of pyridine and pyridine-carbonitrile derivatives: photophysical and structural analysis. Journal of Molecular Structure, 1311, 142857. Available from: [Link]
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Morikawa, H., et al. (2025). Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ionization. Analytical Chemistry, 97(24), 9234–9241. Available from: [Link]
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Wang, J., et al. (2018). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 23(1), 169. Available from: [Link]
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MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Retrieved from: [Link]
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Al-Zoubi, W., et al. (2021). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 26(11), 3326. Available from: [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from: [Link]
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Aouad, M. R., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(3), 1005. Available from: [Link]
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Al-Wahaibi, L. H., et al. (2020). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 10(44), 26231–26242. Available from: [Link]
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Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. Retrieved from: [Link]
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Solubility Profile of 3-Ethylpicolinonitrile in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-ethylpicolinonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes fundamental principles of solute-solvent interactions with practical, field-proven methodologies to offer a predictive and experimental framework for researchers. We delve into the theoretical underpinnings of solubility, present a systematic protocol for its experimental determination, and provide a predicted solubility profile across a range of common organic solvents. This guide is structured to serve as an essential resource for scientists navigating the challenges of chemical process development.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative featuring both a nitrile (-C≡N) and an ethyl (-CH₂CH₃) group. This unique combination of a highly polar, electron-withdrawing nitrile function and a nonpolar alkyl chain on a heterocyclic aromatic scaffold makes it a versatile intermediate in the synthesis of complex molecular architectures. Its derivatives are explored for their potential as therapeutic agents, functional materials, and ligands in catalysis.
The success of any synthetic or formulation endeavor hinges on the ability to control the compound's physical state in solution. Poor solubility can lead to inefficient reactions, challenging purifications, and low bioavailability in drug candidates. Therefore, a thorough understanding of this compound's interactions with various organic solvents is not merely academic but a critical prerequisite for its effective application.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[1][2] This rule implies that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is dictated by the interplay of its distinct structural features with the properties of the solvent.
-
Polarity and Dipole Moment: The nitrile group possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. The pyridine ring itself is also polar. These features suggest strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This allows it to interact favorably with polar protic solvents like alcohols (e.g., methanol, ethanol), which can donate a hydrogen bond.
-
Van der Waals Forces: The ethyl group and the aromatic ring contribute nonpolar character, enabling dispersion forces (London forces). These interactions are dominant in nonpolar solvents (e.g., hexane, toluene). Aromatic solvents like toluene may offer enhanced solubility through π-stacking interactions with the pyridine ring.
The overall solubility in a given solvent is a net result of the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Visualizing the Molecular Structure
Caption: Structure of this compound.
Predicted Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Primary Solute-Solvent Interactions |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with pyridine nitrogen; dipole-dipole with nitrile. |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions with the nitrile group. |
| Dichloromethane (DCM) | High | Moderate polarity allows for effective solvation of both polar and nonpolar moieties.[3][4] | |
| Ethyl Acetate | High | Dipole-dipole interactions; ethyl group on solvent compatible with ethyl group on solute.[5][6] | |
| Nonpolar Aromatic | Toluene | Moderate | π-stacking between aromatic rings; dispersion forces. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low to Insoluble | Insufficient energy from weak dispersion forces to overcome strong solute-solute interactions.[7][8] |
Experimental Protocol for Solubility Determination
To validate the predicted profile and establish practical solubility limits, a systematic experimental approach is necessary. The following protocol describes a robust, semi-quantitative method for determining solubility.[1][9][10]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Calibrated analytical balance
-
Vortex mixer
-
Small glass vials or test tubes with caps (e.g., 4 mL)
-
Graduated pipettes or micropipettes
-
Temperature-controlled environment (e.g., lab bench at ambient temperature)
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 25 mg of this compound into a clean, dry glass vial. Record the exact mass.
-
Initial Solvent Addition: Add 0.25 mL of the chosen solvent to the vial.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.
-
Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect for any undissolved solid. If the solid has completely dissolved, the compound is considered very soluble .
-
Incremental Solvent Addition: If solid remains, add another 0.25 mL of solvent to the vial (total volume 0.50 mL). Recap and vortex for 60 seconds.
-
Re-observation: Again, inspect for complete dissolution. If dissolved, the compound is soluble .
-
Final Solvent Addition: If solid still remains, add a final 0.50 mL of solvent (total volume 1.00 mL). Recap and vortex for 60 seconds.
-
Final Classification:
-
If the solid is now completely dissolved, the compound is sparingly soluble .
-
If any solid remains after a total of 1.00 mL of solvent has been added, the compound is considered insoluble in that solvent under these conditions.
-
Self-Validating System and Trustworthiness
This protocol incorporates a self-validating approach. By starting with a high solute-to-solvent ratio and incrementally diluting, the method robustly differentiates between high, moderate, and low solubility. Consistency is ensured by standardizing mixing times and observation periods. For drug development applications requiring precise data, this qualitative screen should be followed by quantitative methods like High-Performance Liquid Chromatography (HPLC) analysis of saturated solutions.
Visualizing the Experimental Workflow
Caption: Interplay of solute and solvent properties determining solubility.
Safety and Handling Precautions
This compound, like many nitrile-containing compounds, requires careful handling. Based on available safety data for related compounds, it should be treated as potentially hazardous. [11]
-
Toxicity: Assumed to be toxic if swallowed and harmful if inhaled. * Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound presents a solubility profile governed by its dual polar and nonpolar characteristics. It is predicted to be highly soluble in a range of polar protic and aprotic organic solvents, with moderate solubility in aromatic hydrocarbons and poor solubility in aliphatic hydrocarbons. This guide provides both a theoretical foundation for understanding these properties and a practical, step-by-step protocol for their experimental verification. By applying these principles and methodologies, researchers can make informed decisions regarding solvent selection, thereby accelerating process development, improving purification efficiency, and enabling the successful application of this valuable chemical intermediate.
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
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Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. (2012, July 2). PubMed. Retrieved from [Link]
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). NIH. Retrieved from [Link]
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Dichloromethane Solvent Properties. (n.d.). Retrieved from [Link]
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Dichloromethane - Wikipedia. (n.d.). Retrieved from [Link]
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Ethyl Acetate Solvent Properties. (n.d.). Retrieved from [Link]
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Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem. (n.d.). NIH. Retrieved from [Link]
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Acetonitrile with Hexane - IUPAC-NIST Solubilities Database. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Ethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Criticality of Thermal Stability in Pharmaceutical Development
3-Ethylpicolinonitrile, a substituted picolinonitrile, represents a class of compounds with significant potential in medicinal chemistry and materials science. As with any novel chemical entity destined for pharmaceutical application, a thorough understanding of its thermal stability is not merely a regulatory formality but a cornerstone of safe and effective drug development. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and unforeseen safety hazards during manufacturing, storage, and administration. This guide provides a comprehensive framework for elucidating the thermal behavior of this compound, offering both theoretical insights and practical, field-proven experimental protocols. Our focus is on establishing a self-validating system of analysis that ensures data integrity and supports robust decision-making in the development pipeline.
Section 1: Theoretical Underpinnings of this compound's Thermal Profile
The thermal stability of this compound is intrinsically linked to its molecular structure. The molecule comprises a pyridine ring, an ethyl substituent, and a nitrile group. The pyridine ring itself is a relatively stable aromatic system, but the presence of the electron-withdrawing nitrile group and the alkyl side chain introduces potential pathways for thermal degradation.
Potential decomposition initiation sites include:
-
The Ethyl Group: C-C and C-H bond cleavage can occur at elevated temperatures, potentially leading to radical formation.
-
The Nitrile Group: While generally stable, the nitrile group can undergo reactions at high temperatures, including hydrolysis in the presence of water or participation in cyclization reactions.[1][2]
-
The Pyridine Ring: Ring opening and fragmentation are possible under forcing thermal conditions, often leading to the formation of smaller volatile molecules. Theoretical studies on pyridine pyrolysis suggest that it can decompose to produce species like HCN and NH3.[3][4]
Understanding these potential failure points is crucial for designing appropriate analytical studies and for interpreting the resulting data.
Section 2: Core Analytical Techniques for Thermal Characterization
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive assessment of thermal stability. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining the onset of decomposition and quantifying mass loss events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides information on phase transitions (melting, crystallization), glass transitions, and the enthalpy of decomposition.[6][7]
Section 3: Experimental Protocols for the Thermal Analysis of this compound
The following protocols are designed to provide a robust and reproducible assessment of the thermal properties of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition (Tonset) and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) using the tangent method on the TGA curve.
-
Identify the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs.
-
Quantify the mass loss for each distinct decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm), heat of fusion (ΔHf), and to detect any exothermic or endothermic events associated with decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and the heat of fusion (ΔHf).
-
Identify any exothermic peaks, which may indicate decomposition events. Determine the onset temperature and the enthalpy of these exotherms.
-
Section 4: Data Interpretation and Visualization
Summarized Thermal Data
The quantitative data obtained from TGA and DSC experiments should be tabulated for clear comparison and reporting.
| Parameter | Method | Value | Units |
| Onset of Decomposition (Tonset) | TGA | °C | |
| Temperature at 5% Mass Loss (T5%) | TGA | °C | |
| Temperature at 10% Mass Loss (T10%) | TGA | °C | |
| Residual Mass at 600 °C | TGA | % | |
| Melting Point (Tm) | DSC | °C | |
| Heat of Fusion (ΔHf) | DSC | J/g | |
| Decomposition Exotherm Onset | DSC | °C | |
| Enthalpy of Decomposition (ΔHd) | DSC | J/g |
Visualizing the Experimental Workflow
A clear workflow diagram ensures procedural consistency and aids in training new personnel.
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Decomposition Pathway
Based on the chemistry of related compounds, a hypothetical decomposition pathway can be proposed. This serves as a working model for further investigation, such as evolved gas analysis (EGA).
Caption: Proposed high-level decomposition pathway for this compound.
Section 5: Practical Implications for Handling and Storage
The thermal stability data directly informs the safe handling and storage procedures for this compound.
-
Storage Conditions: Based on the onset of thermal events, storage should be in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]
-
Manufacturing Processes: Any manufacturing steps involving elevated temperatures (e.g., drying, milling) should be carefully controlled to remain well below the determined Tonset of decomposition.
-
Incompatibility: The potential for reactivity with other substances should be considered. Safety data sheets for related compounds often advise avoiding strong oxidizing agents.[10]
Conclusion
A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for its successful development. By employing a systematic approach using TGA and DSC, researchers can generate the critical data needed to ensure the safety, quality, and efficacy of this promising compound. The protocols and interpretive frameworks presented in this guide provide a robust foundation for these essential investigations.
References
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Wiegand, G. H., & Tremelling, M. (n.d.). Kinetics and mechanism of the decomposition of potassium cyanide in aqueous alkaline medium. Hydrolysis of the simplest nitrile, hydrogen cyanide. The Journal of Organic Chemistry. Retrieved from [Link]
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Alneamah, M. (2016). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. ResearchGate. Retrieved from [Link]
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Thermogravimetric analysis (TGA) of unirradiated nitrile–butadiene rubber (NBR) blended with different ratios of reclaimed rubber powder (RRP) using 2% glycidyl methacrylate (GMA). (n.d.). ResearchGate. Retrieved from [Link]
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Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Dovgilevich, E. V. (1990). [The microbiological transformation and degradation of pyridine and alkyl pyridines]. PubMed. Retrieved from [Link]
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A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetics of Decomposition of ammonium nitrite | Chemical Kinetics | Physical Chemistry. (2019). YouTube. Retrieved from [Link]
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Isolation and alkaline decomposition of the intermediated pyridinium salts occurring in the pyridine N-oxide oxidation of .alpha.-halo esters or acids. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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A Senior Scientist's Guide to Sourcing 3-Ethylpicolinonitrile for Pharmaceutical Research and Development
Introduction
In the landscape of pharmaceutical research and drug discovery, the integrity of a synthetic route is only as strong as its weakest link. For medicinal chemists and process development scientists, this chain begins with the procurement of starting materials. 3-Ethylpicolinonitrile (CAS 58515-54-1), a substituted pyridine derivative, represents a key heterocyclic building block. Its pyridine core and nitrile functional group make it a versatile precursor for a range of more complex molecular targets. The quality of this single reagent can profoundly impact reaction yields, impurity profiles, and ultimately, the viability of a drug candidate.
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and qualifying commercial suppliers of this compound. Moving beyond a simple list of vendors, this document establishes a rigorous, field-proven methodology for evaluating supplier quality, interpreting analytical documentation, and mitigating supply chain risks to ensure the reproducibility and success of your research and development endeavors.
Section 1: The Landscape of Commercial Suppliers
The market for specialty chemicals like this compound is diverse, ranging from large, well-known distributors to smaller, specialized synthesis labs. Understanding this landscape is the first step in crafting an effective sourcing strategy. Suppliers can generally be categorized into three tiers:
-
Large-Scale Manufacturers/Distributors: These are major chemical companies (e.g., MilliporeSigma, Thermo Fisher Scientific, VWR) that offer a vast catalog of products. They often provide extensive documentation and have robust quality management systems.
-
Specialized Chemical Synthesis Companies: Firms like BLD Pharm[1][2][3] and Biosynth[4][5] focus on producing and supplying a wide array of building blocks and intermediates for research and development. They often provide detailed, batch-specific analytical data upon request.[3]
-
Niche Custom Synthesis Providers: These laboratories specialize in producing specific classes of compounds or undertaking multi-step syntheses on a contract basis. Companies like Simson Pharma offer custom synthesis services alongside their catalog items.
Below is a summary of potential suppliers for this compound, categorized for clarity.
| Supplier Category | Representative Companies | Key Strengths | Considerations |
| Specialized Synthesis | BLD Pharm[1][3], Biosynth[4][5] | Strong focus on R&D chemicals; often provide comprehensive analytical data (NMR, HPLC, LC-MS)[3]. | Stock levels can vary; lead times may be longer for non-stock items. |
| General Chemical Suppliers | MilliporeSigma, Thermo Fisher, Spectrum Chemical | Broad catalog, established logistics, good for common reagents and solvents. | May act as distributors; batch-specific data might require extra steps to obtain. |
| Custom Synthesis Labs | Simson Pharma | Ability to provide specific purity grades or scale-up quantities on demand. | Typically higher cost and longer lead times; best for non-catalog needs. |
Section 2: The Criticality of Quality: A Deep Dive into Supplier Documentation
A supplier's true measure lies not in their catalog, but in the quality and transparency of their documentation. For any reagent intended for drug development, two documents are non-negotiable: the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
The Certificate of Analysis (CoA): Your Primary Quality Document
The CoA is a legal document that certifies that a specific batch of a product meets a defined set of specifications. It is the single most important piece of information for qualifying a supplier.
Protocol 1: How to Scrutinize a Certificate of Analysis (CoA)
-
Verify Batch Information: Ensure the CoA corresponds to the exact batch number of the material you are purchasing.
-
Identity Confirmation: Look for confirmation of the compound's identity, typically via Nuclear Magnetic Resonance (¹H NMR) or Mass Spectrometry (MS). The data should be consistent with the structure of this compound.
-
Purity Assessment (The Most Critical Parameter):
-
Methodology: The purity must be determined by a quantitative, area-based chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Value: A purity value of ≥97% is typical for R&D-grade building blocks. For later-stage development, this requirement often increases to >99%.
-
Completeness: A robust CoA will not just state the purity; it will specify the method used (e.g., "HPLC, 254 nm").
-
-
Analysis of Volatiles: Check for results from tests for water content (typically by Karl Fischer titration) and residual solvents (by GC). These components can interfere with subsequent reactions, particularly those using water-sensitive reagents.
-
Review Dates: Note the date of manufacture and the re-test date. This ensures the material's stability and suitability for use within its specified shelf life.
Diagram 1: Workflow for CoA Scrutiny and Decision Making
Caption: Decision workflow for accepting or rejecting a batch of this compound based on CoA review.
The Safety Data Sheet (SDS)
The SDS provides critical information on handling, storage, hazards, and emergency procedures. Before bringing any chemical into the laboratory, the SDS must be reviewed by all personnel who will handle it. Key sections to review include:
-
Section 2: Hazards Identification: Outlines all potential health and physical hazards.
-
Section 7: Handling and Storage: Provides guidance on appropriate storage conditions (e.g., temperature, inert atmosphere).
-
Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE), such as gloves and eye protection.
Section 3: A Practical Workflow for Supplier Qualification
Selecting a supplier, especially for a project that may scale up, requires a structured qualification process. This ensures not only the quality of the initial batch but also the reliability of the supplier for future needs.
Protocol 2: A Step-by-Step Guide to Qualifying a New Chemical Supplier
-
Initial Screening: Identify 2-3 potential suppliers based on catalog availability and online documentation (see Section 1).
-
Technical Inquiry: Contact the technical service or sales department of each shortlisted supplier. Request a typical CoA and, if available, a batch-specific CoA for their current lot of this compound.
-
Documentation Review: Rigorously apply the CoA scrutiny protocol (Protocol 1) to the documents received.
-
Purchase of a Trial Sample: For the most promising supplier, purchase a small, R&D-scale quantity (e.g., 1-5 grams).
-
In-House Verification:
-
Upon receipt, perform an in-house identity check (e.g., ¹H NMR or LC-MS) to confirm the material matches the supplier's data.
-
Run a small-scale trial reaction where this compound is used. This is the ultimate test of quality, as it will reveal the presence of any reactive impurities not visible by standard analysis.
-
-
Final Approval: If the in-house verification is successful, the supplier is qualified for purchasing larger quantities for the project. All documentation should be archived for regulatory and quality assurance purposes.
Diagram 2: Overall Supplier Qualification Workflow
Caption: A three-phase workflow for qualifying a new commercial supplier of this compound.
Section 4: Navigating Supply Chain and Scale-Up Considerations
For drug development professionals, the journey of a molecule from a milligram-scale synthesis to a kilogram-scale Good Manufacturing Practice (GMP) production is fraught with challenges. When selecting a supplier for this compound, early consideration of scale-up is crucial.
Key Questions for Potential Suppliers:
| Area of Inquiry | Specific Question | Why It Matters |
| Scalability | "What is your production capacity for this compound? Can you supply multi-kilogram quantities?" | Ensures the supplier can grow with your project needs, avoiding a costly re-qualification of a new supplier mid-development. |
| Batch Consistency | "Can you guarantee key specifications across different batches? Can you provide data from previous batches?" | Critical for ensuring the reproducibility of your chemical process at a larger scale. |
| Regulatory Support | "Do you operate under any quality management system (e.g., ISO 9001)? Can you provide support for regulatory filings?" | Important for later-stage development where documentation for regulatory bodies (e.g., FDA, EMA) is required. |
| Change Control | "What is your process for notifying customers of changes to your synthetic route or manufacturing site?" | A transparent change control process prevents unexpected changes in the impurity profile of the material you receive. |
Many suppliers, including BLD Pharm, explicitly offer scale-up manufacturing and custom synthesis services, making them valuable partners for long-term projects.[3]
Conclusion
The selection of a commercial supplier for a critical building block like this compound is a foundational decision in the drug discovery and development process. It is an exercise in scientific due diligence that extends beyond price and availability. By adopting a structured approach that prioritizes the rigorous evaluation of supplier documentation, in-house verification of material quality, and forward-looking consideration of scale-up and supply chain reliability, researchers can build a foundation of quality and reproducibility. This meticulous process mitigates risk, saves valuable time and resources, and ultimately accelerates the path from laboratory hypothesis to life-changing therapeutic.
References
Sources
Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 3-Ethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling precautions for 3-Ethylpicolinonitrile, a compound of increasing interest in medicinal chemistry and materials science. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this document synthesizes data from structurally related nitrile compounds and established principles of laboratory safety to offer a robust framework for its responsible use. The protocols and recommendations herein are designed to empower researchers to work with this compound while prioritizing personal safety and experimental integrity.
The Chemical Profile of this compound: An Overview
This compound, with the molecular formula C₈H₈N₂, belongs to the family of picolinonitriles, which are characterized by a pyridine ring substituted with a nitrile group.[1] The presence of the nitrile functional group (-C≡N) is a key determinant of its chemical reactivity and toxicological profile. While specific data for this compound is limited, the general class of organic nitriles is known for its potential toxicity, which can be attributed to the in vivo metabolism to cyanide. Therefore, a cautious and well-informed approach is paramount.
Physicochemical Properties (Predicted and Inferred)
Due to the lack of specific experimental data, the following properties are based on predictions and data from similar compounds.
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | Calculated from molecular formula |
| Appearance | Likely a liquid or low-melting solid | Based on similar small molecule nitriles |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Likely soluble in organic solvents | General property of similar organic compounds |
| Vapor Pressure | Not available | --- |
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with this compound are inferred from the toxicological profiles of other nitrile compounds. The core principle of safe handling is to assume a high degree of toxicity via all routes of exposure.
Primary Routes of Exposure and Potential Health Effects:
-
Ingestion: Based on data for related nitriles, ingestion is expected to be highly toxic.[2][3][4] Symptoms may include nausea, vomiting, headache, dizziness, and in severe cases, respiratory distress and loss of consciousness, consistent with cyanide poisoning.
-
Inhalation: Inhalation of vapors or aerosols is also a significant risk and is expected to be harmful or toxic.[3][4] It may cause irritation to the respiratory tract and lead to systemic toxic effects similar to ingestion.
-
Dermal (Skin) Contact: Skin contact may be toxic and can cause skin irritation.[2][3] Absorption through the skin is a potential route for systemic toxicity.
-
Ocular (Eye) Contact: Direct contact with the eyes is likely to cause serious irritation.[2][3]
Logical Framework for Risk Mitigation
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Caption: Hierarchy of controls for mitigating risks associated with this compound.
Safe Handling and Storage Protocols: The Foundation of Laboratory Safety
Adherence to strict handling and storage protocols is non-negotiable when working with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
-
Hand Protection: Wear nitrile gloves at all times.[5] Given that breakthrough times can vary, it is crucial to change gloves immediately upon contamination. For prolonged or high-risk procedures, consider using thicker gloves or double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A laboratory coat must be worn and buttoned. Ensure that legs and feet are fully covered.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Storage Requirements: Maintaining Chemical Integrity and Safety
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Segregation: Store separately from food and drink.
Experimental Workflow: A Step-by-Step Guide to Safe Application
The following is a generalized workflow for a typical laboratory-scale reaction involving this compound. This should be adapted to the specific requirements of your experiment.
Step 1: Pre-Experiment Preparation
-
Review Safety Information: Thoroughly read this guide and any other available safety information for related compounds.
-
Conduct Risk Assessment: Complete a formal risk assessment for your specific experiment.
-
Gather Materials: Ensure all necessary PPE, reagents, and equipment are readily available.
-
Check Fume Hood: Verify that the chemical fume hood is functioning correctly.
Step 2: Reagent Handling and Reaction Setup
-
Don PPE: Put on all required personal protective equipment.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound inside the chemical fume hood.
-
Reaction Assembly: Set up the reaction apparatus within the fume hood.
Step 3: Post-Reaction Work-up and Purification
-
Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood.
-
Solvent Removal: Use a rotary evaporator or other appropriate equipment within a ventilated enclosure to remove solvents.
Step 4: Waste Disposal and Decontamination
-
Waste Collection: Collect all waste materials containing this compound in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethylpicolinonitrile from 3-Ethylpyridine
Introduction: The Significance of 3-Ethylpicolinonitrile in Medicinal and Agrochemical Research
This compound, a pyridine derivative featuring an ethyl group at the 3-position and a nitrile group at the 2-position, is a valuable building block in the synthesis of a wide array of complex organic molecules. Its strategic importance lies in the versatile reactivity of the nitrile group, which can be readily transformed into amines, amides, carboxylic acids, and various heterocyclic systems. This chemical handle, coupled with the inherent biological relevance of the pyridine scaffold, makes this compound a key intermediate for drug discovery and the development of novel agrochemicals. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. Consequently, efficient and scalable synthetic routes to functionalized pyridines like this compound are of paramount interest to researchers in both academia and industry.
This document provides a comprehensive guide to the synthesis of this compound from the readily available starting material, 3-ethylpyridine. The featured methodology is vapor-phase catalytic ammoxidation, a powerful and atom-economical process that directly converts an alkyl group to a nitrile in the presence of ammonia and an oxidant. While a specific, detailed protocol for the ammoxidation of 3-ethylpyridine is not extensively documented in peer-reviewed literature, this guide presents a robust and scientifically grounded protocol based on well-established precedents for the ammoxidation of analogous alkylpyridines.[1][2][3]
Theoretical Framework: The Ammoxidation of Alkylpyridines
The conversion of 3-ethylpyridine to this compound is achieved through a heterogeneous catalytic process known as ammoxidation. This reaction involves the simultaneous oxidation and amination of the ethyl group's benzylic carbon. The overall transformation can be represented as follows:
Reaction Scheme:
C7H9N + NH3 + 1.5 O2 → C8H8N2 + 3 H2O
(3-Ethylpyridine) (this compound)
This process is typically carried out in the vapor phase at elevated temperatures (350-500 °C) over a solid-state catalyst, often composed of mixed metal oxides.[4] Vanadium-based catalysts, frequently promoted with other metals like titanium or tin and supported on high-surface-area materials such as alumina (Al₂O₃) or titania (TiO₂), have demonstrated high efficacy in the ammoxidation of various alkylaromatics and alkylpyridines.[3][5][6]
Reaction Mechanism: The Mars-van Krevelen Pathway
The ammoxidation of alkylpyridines is widely believed to proceed via the Mars-van Krevelen mechanism. This model posits that the lattice oxygen of the metal oxide catalyst is the active oxidant, which is subsequently regenerated by gas-phase oxygen. The key steps are as follows:
-
Adsorption and Activation: The 3-ethylpyridine molecule adsorbs onto the catalyst surface. The initial and rate-determining step is the abstraction of a hydrogen atom from the methylene group of the ethyl substituent by a metal-oxo species on the catalyst surface, forming a resonance-stabilized benzylic radical intermediate.
-
Oxidative Dehydrogenation and Imine Formation: The adsorbed radical undergoes further oxidative dehydrogenation and reacts with adsorbed ammonia species (formed from the dissociation of NH₃ on the catalyst surface) to form an imine intermediate.
-
Final Dehydrogenation to Nitrile: The imine intermediate is then further dehydrogenated on the catalyst surface to yield the final product, this compound.
-
Catalyst Reoxidation: The reduced catalyst is reoxidized by gas-phase oxygen, completing the catalytic cycle.
The following Graphviz diagram illustrates the proposed catalytic cycle.
Caption: Proposed Mars-van Krevelen mechanism for the ammoxidation of 3-ethylpyridine.
Experimental Protocols
Due to the high temperatures and specialized equipment required, the following protocols are intended for researchers with experience in handling gas-phase catalytic reactions. Strict adherence to safety protocols is mandatory.
Part 1: Catalyst Preparation (V₂O₅-TiO₂/Al₂O₃)
This protocol describes the preparation of a vanadium-titanium oxide catalyst supported on γ-alumina, a system known for its effectiveness in similar ammoxidation reactions.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ammonium metavanadate (NH₄VO₃) | ACS grade |
| Titanium(IV) isopropoxide | 97% |
| γ-Alumina (γ-Al₂O₃) pellets | High surface area, ~3 mm diameter |
| Isopropanol | Anhydrous |
| Deionized water | High purity |
| Beakers and magnetic stir bars | Appropriate sizes |
| Rotary evaporator | |
| Tube furnace | Capable of reaching at least 600 °C |
| Quartz tube for calcination | |
| Air or nitrogen gas supply | For calcination |
Procedure:
-
Support Preparation: Begin by drying the γ-Al₂O₃ pellets in an oven at 120 °C for at least 4 hours to remove any adsorbed water.
-
Titanium Oxide Coating: In a fume hood, dissolve titanium(IV) isopropoxide in anhydrous isopropanol to form a 5% (w/v) solution. Immerse the dried γ-Al₂O₃ pellets in this solution and stir gently for 2 hours at room temperature.
-
Drying and Calcination of TiO₂ Layer: Remove the pellets from the solution and dry them in an oven at 110 °C for 12 hours. Subsequently, calcine the pellets in a tube furnace under a slow flow of air at 500 °C for 3 hours to form a TiO₂ layer on the alumina support.
-
Vanadium Oxide Impregnation: Prepare an aqueous solution of ammonium metavanadate. The concentration should be calculated to achieve a final vanadium loading of 5-10 wt% on the catalyst.
-
Impregnation: Add the calcined TiO₂/Al₂O₃ pellets to the ammonium metavanadate solution and impregnate with gentle agitation for 4 hours.
-
Final Drying and Calcination: Remove the pellets and dry them at 120 °C overnight. Finally, calcine the catalyst in a tube furnace under a flow of air. Gradually increase the temperature to 550 °C and hold for 5 hours. Cool down to room temperature under a nitrogen flow. The catalyst is now ready for use.
Part 2: Vapor-Phase Ammoxidation of 3-Ethylpyridine
This protocol details the continuous vapor-phase ammoxidation reaction in a fixed-bed reactor.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3-Ethylpyridine | ≥98% purity |
| Anhydrous ammonia (NH₃) | High purity |
| Air or Oxygen/Nitrogen mixture | Controlled composition |
| V₂O₅-TiO₂/Al₂O₃ catalyst | Prepared as in Part 1 |
| Fixed-bed catalytic reactor | Quartz or stainless steel, with temperature control |
| Syringe pump | For liquid feed |
| Mass flow controllers | For gases |
| Preheater/Vaporizer | To ensure complete vaporization of the feed |
| Condenser and collection system | Cooled with a circulating bath |
| Gas chromatograph (GC) | For analysis of products |
| Gas-tight syringes | For sampling |
Experimental Workflow:
Caption: Experimental workflow for the vapor-phase ammoxidation of 3-ethylpyridine.
Procedure:
-
Reactor Setup: Pack the fixed-bed reactor with the prepared catalyst pellets. Place quartz wool plugs at both ends of the catalyst bed to secure it in place.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Catalyst Activation: Heat the reactor to the desired reaction temperature (e.g., 400 °C) under a continuous flow of nitrogen.
-
Reactant Introduction:
-
Using a syringe pump, introduce liquid 3-ethylpyridine at a controlled rate into the vaporizer/preheater.
-
Simultaneously, introduce ammonia and air (or an oxygen/nitrogen mixture) into the system using mass flow controllers.
-
The molar ratio of the reactants is a critical parameter to optimize. A typical starting point is 3-ethylpyridine : NH₃ : O₂ in the range of 1 : 3-6 : 3-9.
-
-
Reaction: The vaporized reactant mixture passes through the heated catalyst bed where the ammoxidation reaction occurs.
-
Product Collection: The reactor effluent is passed through a condenser (e.g., a cold trap at 0 °C) to liquefy the products and unreacted starting material. The condensed liquid is collected in a receiving flask.
-
Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of 3-ethylpyridine and the selectivity to this compound.
-
Shutdown: After the reaction is complete, stop the flow of 3-ethylpyridine and oxygen. Continue the flow of nitrogen while the reactor cools down to room temperature.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Catalyst | 5% V₂O₅ - 10% TiO₂ / γ-Al₂O₃ |
| Reaction Temperature | 380 - 450 °C |
| Pressure | Atmospheric |
| Molar Ratio (3-EP:NH₃:O₂) | 1 : 4 : 6 |
| Gas Hourly Space Velocity (GHSV) | 2000 - 5000 h⁻¹ |
| Expected Conversion of 3-EP | 70 - 95% |
| Expected Selectivity to 3-EPN | 60 - 85% |
Note: These are representative values based on analogous reactions and should be optimized for the specific setup.
Product Characterization
The primary product, this compound, can be identified and characterized using standard analytical techniques.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [7] |
| Molecular Weight | 132.16 g/mol | [7] |
| Appearance | Expected to be a yellow oil | [8] |
| Boiling Point | Predicted to be in the range of 230-260 °C | - |
| ¹³C NMR (CDCl₃, δ) | 14.8, 26.1, 116.2, 127.1, 133.6, 136.9, 144.5, 148.7 | [8] |
Safety Considerations
-
High Temperatures and Pressures: The reaction is conducted at high temperatures. Ensure the reactor and associated equipment are rated for the operating conditions. Use appropriate shielding.[9][10]
-
Flammable and Toxic Materials: 3-Ethylpyridine is flammable. Ammonia is toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Catalyst Handling: The catalyst materials, particularly vanadium compounds, can be toxic if inhaled or ingested. Handle with care, preferably in a glove box or with respiratory protection.
-
Gas Cylinders: Secure all gas cylinders properly and use appropriate regulators.
-
Runaway Reactions: Ammoxidation reactions are highly exothermic. Ensure adequate temperature control and have an emergency shutdown procedure in place.[11]
Conclusion
The vapor-phase ammoxidation of 3-ethylpyridine over a vanadium-based catalyst represents a direct and efficient route for the synthesis of this compound. This application note provides a comprehensive, albeit representative, protocol based on established principles and analogous transformations. Successful implementation requires careful optimization of reaction parameters and strict adherence to safety protocols. The methodology described herein offers a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate for their research endeavors.
References
- Google Patents. (n.d.). Preparation of 3-cyanopyridine.
- Google Patents. (n.d.). Ammoxidation process.
-
India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
- Katritzky, A. R., et al. (2005).
- Li, Y., et al. (2024). Optimizing Selectivity in VOx/TiO2 Catalysts for Ammoxidation: Insights from Structure–Performance Relationships.
- Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2).
- Laboratory Safety Institute. (2025). Best Practices for Working with Chemical Reactions in the Lab.
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ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved January 17, 2026, from [Link]
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ScienceDirect. (n.d.). Chapter XXIV: The Ammoxidation of Organic Substances. Retrieved January 17, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano- 2 (1H) -pyridone and 3- cyanopyridine- 2-(1H)-thione derivatives. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Retrieved January 17, 2026, from [Link]
-
Eurasian Chemico-Technological Journal. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved January 17, 2026, from [Link]
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Concawe. (n.d.). Catalyst Handling Procedures to Minimize Exposure. Retrieved January 17, 2026, from [Link]
- Al-Hayaly, L. J. (2025).
- Google Patents. (n.d.). Ammoxidation catalyst and method for producing nitrile compound using the same.
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RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved January 17, 2026, from [Link]
-
SCI. (n.d.). REACTOR DESIGN AND SAFETY. Retrieved January 17, 2026, from [Link]
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-cyanopyridine derivatives.
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PubMed Central. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: Strategic Use of 3-Ethylpicolinonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl and heteroaryl structures prevalent in pharmaceutical and materials science.[1][2] This guide provides an in-depth exploration of the use of 3-Ethylpicolinonitrile, a substituted pyridine derivative, in such reactions. We will delve into the critical mechanistic considerations influenced by the pyridine scaffold, offering optimized protocols and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block, addressing both standard C-X coupling and the potential for more advanced decyanative methodologies.
Mechanistic Insights and Strategic Considerations
The success of a Suzuki-Miyaura coupling reaction hinges on a fundamental three-step catalytic cycle involving a palladium catalyst.[3] However, the unique electronic and steric properties of this compound introduce specific challenges and opportunities that must be strategically managed.
The Core Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile, forming a Pd(II) complex. This step is often rate-determining, and its efficiency is highly dependent on the nature of the leaving group (I > OTf > Br >> Cl) and the electronic properties of the aromatic ring.[3][4]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[1][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Challenges with Pyridine-Based Substrates
The presence of the Lewis basic nitrogen atom in the pyridine ring of this compound can lead to catalyst inhibition. The nitrogen lone pair can coordinate to the palladium center, reducing its catalytic activity.[6][7] This challenge is often overcome by employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) that sterically hinder this unwanted coordination and promote the desired catalytic turnover.[4][8]
The Influence of Substituents
-
Cyano Group (-CN): As a potent electron-withdrawing group at the 2-position, the cyano group makes the pyridine ring electron-deficient. This electronic property generally accelerates the rate-limiting oxidative addition step when a halide is present at the 4- or 6-position.[8]
-
Ethyl Group (-C₂H₅): This alkyl group at the 3-position is weakly electron-donating and provides some steric bulk, which can influence the approach of the catalyst and other reagents.
Potential Reaction Pathways
Two primary pathways should be considered when using this compound:
-
Standard C-X Coupling: The most common approach involves a derivative such as 6-chloro-3-ethylpicolinonitrile . Here, the Suzuki coupling occurs at the C-Cl bond, which is activated by the electron-deficient nature of the ring. This is the focus of our primary protocol.
-
Decyanative Coupling: A more advanced and less common strategy involves the direct replacement of the cyano group. This C-CN bond activation is challenging due to the bond's strength and typically requires nickel catalysts rather than palladium, along with specific ligands and harsher conditions.[9] While exploratory, this pathway offers an alternative synthetic route that avoids halogenation steps.
Optimization of Reaction Parameters
Systematic optimization of the catalyst, base, and solvent system is crucial for achieving high yields and purity.
Table 1: Catalyst and Ligand Selection for Pyridine Coupling
| Catalyst / Precatalyst | Ligand | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, widely used catalyst. Effective for reactive aryl bromides and iodides but can be less efficient for challenging aryl chlorides.[8] |
| Pd(dppf)Cl₂ | dppf | A robust, air-stable catalyst. The bidentate dppf ligand enhances catalyst stability and is often effective for heteroaryl couplings.[10][11] |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Used with bulky, electron-rich phosphine ligands. This combination is highly effective for coupling unreactive aryl chlorides and mitigating catalyst inhibition by the pyridine nitrogen.[8][12] |
| PEPPSI™-Type Precatalysts | N-Heterocyclic Carbene (NHC) | Air- and moisture-stable Pd(II) precatalysts that generate highly active monoligated Pd(0) species. Excellent for electron-deficient heteroaryl chlorides.[8] |
| Ni(cod)₂ | PCy₃ | For Decyanative Coupling. Nickel catalysts are generally required for C-CN bond activation. Requires strictly anhydrous and inert conditions.[9] |
Table 2: Recommended Base and Solvent Systems
| Base | Solvent System | Rationale & Use Case |
| K₃PO₄ | 1,4-Dioxane / H₂O | A strong base effective for a wide range of boronic acids, including less reactive ones. The aqueous mixture aids in dissolving the base and boronate salt.[6] |
| Cs₂CO₃ | Toluene or DMF | A highly effective base, often providing superior results in difficult couplings, albeit at a higher cost.[4] |
| K₂CO₃ | Ethanol / H₂O or Toluene | A common, cost-effective base suitable for many standard couplings.[1] |
| KF | Anhydrous THF or Dioxane | A milder base that can be advantageous for substrates with base-sensitive functional groups. It also helps to prevent protodeboronation.[5] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.
Protocol 1: Standard Suzuki-Miyaura Coupling of 6-Chloro-3-ethylpicolinonitrile
This protocol describes a representative procedure for coupling an arylboronic acid with 6-chloro-3-ethylpicolinonitrile using a standard palladium catalyst.
Materials:
-
6-Chloro-3-ethylpicolinonitrile
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, inert gas supply (Argon or Nitrogen)
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-chloro-3-ethylpicolinonitrile (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-ethylpicolinonitrile product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/inert conditions. 3. Base is not strong enough. 4. Catalyst inhibition by pyridine N. | 1. Use a fresh catalyst or a more active precatalyst system (e.g., Pd₂(dba)₃/SPhos). 2. Ensure solvents are properly degassed and dried; use flame-dried glassware. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 4. Use a bulkier ligand (e.g., SPhos, RuPhos) to prevent coordination.[10] |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or time is too long. | 1. Use anhydrous solvents and consider KF as the base.[5] 2. Monitor the reaction closely and stop it upon completion. Attempt the reaction at a lower temperature. |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere.[8] 2. Add a small amount of a reducing agent or use a Pd(0) source like Pd(PPh₃)₄. |
| Dehalogenation (Starting halide is replaced by -H) | 1. Catalyst decomposition. 2. Presence of hydride sources. | 1. Use a more stable catalyst/ligand system (e.g., Pd(dppf)Cl₂). 2. Ensure solvents are pure and free from potential hydride contaminants. |
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Successful application requires a nuanced understanding of the challenges posed by the pyridine core and the electronic nature of its substituents. By selecting robust catalyst systems with bulky, electron-rich ligands, optimizing the base and solvent conditions, and maintaining a strictly inert atmosphere, researchers can effectively synthesize a wide array of novel 2,3,6-trisubstituted pyridine derivatives. These compounds are of significant interest in medicinal chemistry and materials science, and the protocols outlined herein provide a solid foundation for their synthesis and exploration.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Thomas, S. J., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Center for Biotechnology Information. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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Tirel, E., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. [Link]
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Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287. [Link]
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Application Notes and Protocols for Picolinonitrile Ligands in Organometallic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: Extensive literature searches have revealed a notable absence of published research specifically detailing the use of 3-Ethylpicolinonitrile as a ligand in organometallic chemistry. While the compound is commercially available, its coordination chemistry does not appear to have been explored or reported in peer-reviewed journals. Therefore, this guide has been structured to provide a comprehensive overview of the closely related and well-documented picolinonitrile (pyridine-2-carbonitrile) as a representative ligand. The principles, protocols, and applications discussed herein are based on established knowledge of picolinonitrile and its derivatives and are intended to serve as a foundational resource for researchers interested in exploring the potential of substituted picolinonitriles, including the 3-ethyl variant.
Introduction to Picolinonitrile as a Ligand
Picolinonitrile and its derivatives are a versatile class of ligands in organometallic chemistry.[1] As ambidentate ligands, they possess two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. The coordination behavior is influenced by a combination of steric and electronic factors, as well as the nature of the metal center and the reaction conditions.[2][3]
Typically, coordination occurs through the pyridine nitrogen, which acts as a Lewis base.[4] The nitrile group, being a weaker base, often remains uncoordinated or can engage in weaker interactions. However, in certain instances, particularly with low-valent metals, the nitrile group can coordinate in a side-on (η²) fashion or act as a bridging ligand between two metal centers.[4] The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the donor strength of the pyridine nitrogen and the overall stability and reactivity of the resulting metal complex.[5][6] For instance, electron-donating groups, such as the ethyl group in this compound, are expected to increase the electron density on the pyridine ring, thereby enhancing its σ-donor capacity.
Synthesis of Picolinonitrile Ligands
While this compound is commercially available, the synthesis of custom-substituted picolinonitrile ligands may be necessary for specific research applications. A general and robust method for synthesizing picolinonitrile derivatives is the conversion of the corresponding picolinic acid.
Protocol 2.1: Synthesis of Picolinonitrile from Picolinic Acid
This protocol describes a common method for the dehydration of the corresponding amide to form the nitrile.
Step 1: Amide Formation
-
In a round-bottom flask, dissolve picolinic acid (1 equivalent) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting picolinoyl chloride, add a concentrated aqueous solution of ammonia dropwise at 0 °C with vigorous stirring.
-
Collect the precipitated picolinamide by filtration, wash with cold water, and dry under vacuum.
Step 2: Dehydration to Nitrile
-
In a dry flask, combine the synthesized picolinamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.
-
Heat the mixture under vacuum (distillation). The picolinonitrile will distill as it is formed.
-
Collect the distilled product and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis of Organometallic Complexes with Picolinonitrile Ligands
The synthesis of metal complexes with picolinonitrile ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry is crucial and can influence the final structure of the complex.[7]
Protocol 3.1: General Synthesis of a Copper(II) Picolinonitrile Complex
This protocol is adapted from the synthesis of related copper(II) pyridinecarbonitrile complexes and serves as a representative example.[7]
Materials:
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Picolinonitrile (or a substituted derivative)
-
Methanol or Ethanol
Procedure:
-
Dissolve copper(II) acetate monohydrate (1 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve picolinonitrile (2 mmol) in 10 mL of methanol.
-
Add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
After complete addition, reflux the reaction mixture for 2-4 hours. A color change is typically observed, indicating complex formation.
-
Allow the solution to cool slowly to room temperature.
-
Slow evaporation of the solvent over several days will yield crystals suitable for X-ray diffraction.[7]
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Causality Behind Experimental Choices:
-
Stoichiometry: A 1:2 metal-to-ligand ratio is often used to favor the formation of complexes where two ligand molecules coordinate to the metal center.[8]
-
Solvent: Methanol and ethanol are common choices as they can dissolve both the metal salt and the organic ligand. For some systems, acetonitrile can also be used and may even act as a co-ligand.[7]
-
Reflux: Heating the reaction mixture provides the necessary activation energy for ligand substitution and complex formation.
-
Slow Crystallization: Slow evaporation is a standard technique to obtain high-quality single crystals, which are essential for structural elucidation by X-ray crystallography.[9][10]
Characterization of Picolinonitrile Complexes
A combination of spectroscopic and analytical techniques is employed to fully characterize the synthesized complexes.
| Technique | Purpose | Expected Observations for a Picolinonitrile Complex |
| Infrared (IR) Spectroscopy | To identify functional groups and infer coordination. | A shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) upon coordination of the nitrile group. Changes in the pyridine ring vibration modes indicate coordination through the ring nitrogen.[7][11] |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure of diamagnetic complexes in solution. | Shifts in the proton and carbon signals of the pyridine ring upon coordination to the metal center. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes, which provide information about the coordination geometry.[11][12] |
| X-ray Crystallography | To determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides unambiguous evidence of the coordination mode of the picolinonitrile ligand and the overall structure of the complex.[13][14] |
| Elemental Analysis | To determine the empirical formula of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.[7][8] |
Applications of Picolinonitrile-based Organometallic Complexes
While specific applications for this compound complexes are not documented, related pyridine-containing organometallic compounds have shown promise in various fields.
Catalysis
Pyridine-based ligands are integral to a wide range of catalytic systems.[15][16] Metal complexes containing these ligands can catalyze a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.[17] The steric and electronic properties of the ligand, which can be tuned by substituents, play a critical role in controlling the activity and selectivity of the catalyst.[2][3] For example, the introduction of bulky groups near the metal center can create a specific coordination environment that favors certain reaction pathways.
Materials Science
The ability of picolinonitrile ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs).[18] These materials have potential applications in gas storage, separation, and as sensors due to their porous structures and tunable properties. The nitrile functionality can also be a site for post-synthetic modification, allowing for the introduction of other functional groups.
Bioinorganic Chemistry and Drug Development
Metal complexes are being increasingly investigated for their therapeutic potential.[18] Pyridine-containing ligands can be used to design complexes that can interact with biological targets such as DNA or enzymes.[8][19] The metal center can introduce unique reactivity, and the organic ligand can be modified to improve bioavailability and target specificity. For instance, some cobalt picolinate complexes have been shown to exhibit DNA binding and cleavage activity.[8][19]
Visualizations
Figure 1: Generalized workflow for the synthesis of a picolinonitrile-metal complex.
Figure 2: Common coordination modes of picolinonitrile ligands.
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Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior. ([Link])
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Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. ([Link])
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Synthesis and Characterization of New Picolinate Metal Complexes. ([Link])
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Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ([Link])
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Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. ([Link])
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Electronic and Steric Effects in Ligand Substitution... ([Link])
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Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. ([Link])
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MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. ([Link])
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ([Link])
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Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. ([Link])
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Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. ([Link])
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Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. ([Link])
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. ([Link])
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-
Review: Metal Complexes as Ligands. ([Link])
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Application Notes & Protocols: 3-Ethylpicolinonitrile as a Versatile Scaffold for Novel Neuroprotective Agents
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes serve as a comprehensive technical guide on the strategic application of 3-Ethylpicolinonitrile in medicinal chemistry, with a specific focus on its utility as a foundational scaffold for the synthesis of novel neuroprotective agents. We will delve into the rationale behind its selection, detailing a complete synthetic protocol for a novel, albeit hypothetical, indole-picolinonitrile hybrid: 3-ethyl-4-(1H-indol-3-yl)picolinonitrile . Furthermore, we will outline a protocol for its preliminary biological evaluation in a cellular model of oxidative stress-induced neurodegeneration. This guide is designed to provide both the theoretical framework and the practical, step-by-step instructions necessary for researchers to explore the potential of this compound in their own drug discovery programs.
Introduction: The Strategic Value of the Picolinonitrile Scaffold
The picolinonitrile moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The nitrile group, a versatile functional handle, can participate in various chemical transformations, making it an excellent starting point for the synthesis of diverse compound libraries.[1] Moreover, the pyridine ring system is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding pockets.
This compound, in particular, offers a unique combination of features:
-
A reactive nitrile group: Ideal for conversion into other functional groups or for serving as a key pharmacophore.
-
A pyridine core: A well-established heterocyclic system in drug design.
-
An ethyl substituent: This small alkyl group can provide favorable van der Waals interactions in a protein binding site and can be a site for further chemical modification.
These attributes make this compound an attractive, yet underexplored, starting material for the development of novel therapeutics.
Rationale for Targeting Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing unmet medical need. A common pathological feature of these disorders is oxidative stress, which leads to neuronal cell death and progressive cognitive and motor decline.[2][3] Consequently, the development of neuroprotective agents that can mitigate oxidative damage is a major focus of contemporary drug discovery.[4][5]
Indole-containing compounds have shown considerable promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[6] The indole nucleus is structurally similar to the neurotransmitter serotonin and can interact with various biological targets implicated in neurodegeneration. By strategically combining the picolinonitrile scaffold with an indole moiety, we hypothesize the creation of a novel chemical entity with enhanced neuroprotective potential.
Synthesis of 3-ethyl-4-(1H-indol-3-yl)picolinonitrile: A Detailed Protocol
The following protocol details a plausible synthetic route to our target molecule, 3-ethyl-4-(1H-indol-3-yl)picolinonitrile , starting from this compound. This multi-step synthesis is designed to be robust and adaptable for the synthesis of a variety of analogues.
Overall Synthetic Scheme
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Ethylpicolinonitrile
Introduction: The Strategic Value of 3-Ethylpicolinonitrile in Heterocyclic Synthesis
This compound, a readily accessible pyridine derivative, stands as a versatile and strategic starting material in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical functionalities—a nucleophilic nitrile group, an activatable ethyl substituent, and an electron-deficient pyridine ring—provide a rich platform for a multitude of synthetic transformations. This guide offers an in-depth exploration of the chemical principles and practical methodologies for leveraging this compound in the construction of medicinally and industrially relevant heterocyclic scaffolds, with a primary focus on pyridopyrimidines and thienopyridines.
These target heterocyclic systems are of profound interest to researchers, scientists, and drug development professionals due to their prevalence in a wide range of biologically active molecules. Pyridopyrimidines, for instance, are core structures in numerous kinase inhibitors and other therapeutic agents.[1][2] Similarly, thienopyridines are well-established as potent antiplatelet agents.[3] This document provides not only detailed, step-by-step protocols for key synthetic transformations but also delves into the mechanistic underpinnings of these reactions, empowering researchers to not only replicate but also innovate upon these established methods.
Part 1: Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Bioactive Scaffolds
The synthesis of the pyrido[2,3-d]pyrimidine ring system from this compound necessitates a strategic functionalization of the pyridine core to introduce the requisite precursors for pyrimidine ring annulation. A pivotal intermediate in this pathway is a 2-amino-3-cyanopyridine derivative.
Mechanistic Rationale: The Critical Role of the Enamine Intermediate
The construction of the pyrimidine ring onto the pyridine scaffold typically proceeds through the reaction of a 2-amino-3-cyanopyridine intermediate with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA). The underlying principle of this cyclization is the nucleophilic character of the 2-amino group and the electrophilic nature of the nitrile carbon, which, upon activation, facilitates intramolecular cyclization.
The reaction with DMF-DMA, for example, commences with the formation of an enamine intermediate by the reaction of the 2-amino group with DMF-DMA. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the newly formed enamine nitrogen onto the nitrile carbon. Subsequent elimination of dimethylamine and tautomerization yields the aromatic pyrido[2,3-d]pyrimidine core.
Experimental Protocol: Two-Step Synthesis of 4-Amino-5-ethylpyrido[2,3-d]pyrimidine
This protocol outlines a reliable two-step procedure for the synthesis of 4-amino-5-ethylpyrido[2,3-d]pyrimidine from this compound.
Step 1: Synthesis of 2-Amino-5-ethyl-3-cyanopyridine
-
Principle: This step involves the direct amination of the pyridine ring at the 2-position. Due to the electron-withdrawing nature of the nitrile group, the pyridine ring is activated towards nucleophilic substitution.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium amide (NaNH₂) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-amino-5-ethyl-3-cyanopyridine.
-
Step 2: Cyclization to 4-Amino-5-ethylpyrido[2,3-d]pyrimidine
-
Principle: This step utilizes the 2-amino-3-cyanopyridine intermediate to construct the fused pyrimidine ring through a condensation-cyclization reaction with formamide.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2-amino-5-ethyl-3-cyanopyridine (1.0 eq) and an excess of formamide (10-15 eq).
-
Heat the mixture to 180-190 °C and maintain this temperature for 8-12 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 4-amino-5-ethylpyrido[2,3-d]pyrimidine.
-
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | NaNH₂ | DMF | 0 to 60 | 4-6 | 60-70 |
| 2 | 2-Amino-5-ethyl-3-cyanopyridine | Formamide | None | 180-190 | 8-12 | 75-85 |
Table 1: Summary of Reaction Conditions for the Synthesis of 4-Amino-5-ethylpyrido[2,3-d]pyrimidine.
Diagram 1: Synthetic pathway to 4-Amino-5-ethylpyrido[2,3-d]pyrimidine.
Part 2: Synthesis of Thieno[2,3-b]pyridines: The Gewald Reaction and Subsequent Cyclization
The synthesis of thieno[2,3-b]pyridines from this compound leverages the reactivity of the ethyl group's α-methylene protons. A key strategy involves the renowned Gewald multicomponent reaction, which provides a direct route to highly substituted 2-aminothiophenes.[4][5] These intermediates can then be further elaborated to construct the fused pyridine ring.
Mechanistic Insight: The Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in our case, an activated nitrile), and elemental sulfur in the presence of a base.[4] The reaction is believed to proceed through a Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene product.
For the application of this compound, the ethyl group can be envisioned as a two-carbon synthon. However, direct participation of the unactivated ethyl group in a classical Gewald reaction is challenging. A more practical approach involves the conversion of this compound into a more reactive intermediate.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol outlines a multi-step synthesis of a thieno[2,3-b]pyridine derivative starting from this compound, proceeding through a key 2-chloro-3-cyanopyridine intermediate.
Step 1: Oxidation of this compound to 3-Acetylpicolinonitrile
-
Principle: The ethyl group is oxidized to an acetyl group, providing a reactive ketone functionality necessary for the subsequent Gewald reaction.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetic acid, add a strong oxidizing agent like potassium permanganate (KMnO₄) (2.0 eq) portion-wise at a controlled temperature (e.g., 40-50 °C).
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash it with the solvent.
-
Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-acetylpicolinonitrile.
-
Step 2: Gewald Reaction to form a 2-Aminothiophene Derivative
-
Principle: 3-Acetylpicolinonitrile, elemental sulfur, and malononitrile undergo a Gewald reaction to form a polysubstituted 2-aminothiophene.
-
Procedure:
-
In a round-bottom flask, combine 3-acetylpicolinonitrile (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 2-aminothiophene derivative.
-
Step 3: Cyclization to the Thieno[2,3-b]pyridine
-
Principle: The 2-aminothiophene derivative undergoes an intramolecular cyclization to form the fused thieno[2,3-b]pyridine ring system. This can often be achieved by heating in a high-boiling solvent or in the presence of a dehydrating agent.
-
Procedure:
-
The 2-aminothiophene derivative from the previous step is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A at 200-250 °C.
-
Alternatively, the cyclization can be promoted by treatment with a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 120-150 °C).
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by precipitation with water or by extraction.
-
Purification by recrystallization or column chromatography affords the desired thieno[2,3-b]pyridine derivative.
-
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | This compound | KMnO₄ | Acetic Acid | 40-50 | 50-60 |
| 2 | 3-Acetylpicolinonitrile | Malononitrile, Sulfur, Morpholine | Ethanol | Reflux | 65-75 |
| 3 | 2-Aminothiophene derivative | PPA | None | 120-150 | 70-80 |
Table 2: Summary of Reaction Conditions for the Synthesis of a Thieno[2,3-b]pyridine Derivative.
Diagram 2: Synthetic route to a Thieno[2,3-b]pyridine derivative.
Part 3: Alternative Cyclization Strategies: Thorpe-Ziegler and Related Reactions
Beyond the mainstream approaches, the inherent reactivity of the nitrile group in this compound can be harnessed for intramolecular cyclization reactions, particularly the Thorpe-Ziegler reaction, to construct fused ring systems.[6]
Theoretical Framework: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles to form enamines.[7] In the context of this compound, this would require the introduction of a second nitrile group tethered to the pyridine ring, typically via the ethyl substituent. This dinitrile precursor can then undergo base-catalyzed intramolecular cyclization to form a fused, six-membered ring containing a β-enaminonitrile moiety. Subsequent hydrolysis can then yield a cyclic ketone.
Conceptual Application: Synthesis of a Dihydronaphthyridine Derivative
Conceptual Step 1: Functionalization of the Ethyl Group
The ethyl group of this compound would first need to be functionalized to introduce a second nitrile group. This could potentially be achieved through a two-step process:
-
Halogenation: Radical bromination of the ethyl group at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Cyanation: Nucleophilic substitution of the resulting bromide with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield the dinitrile precursor.
Conceptual Step 2: Thorpe-Ziegler Cyclization
The synthesized dinitrile would then be subjected to classical Thorpe-Ziegler conditions:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) would be employed.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are typically used.
-
High Dilution: The reaction is often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
The resulting cyclic β-enaminonitrile could then be hydrolyzed under acidic conditions to afford a dihydronaphthyridinone derivative.
Diagram 3: Conceptual pathway for the synthesis of a dihydronaphthyridinone.
Conclusion and Future Perspectives
This compound has demonstrated its utility as a valuable and adaptable starting material for the synthesis of important heterocyclic scaffolds. The protocols and mechanistic discussions provided herein for the synthesis of pyridopyrimidines and thienopyridines offer a solid foundation for researchers in organic synthesis and drug discovery. The exploration of less conventional cyclization strategies, such as the Thorpe-Ziegler reaction, presents exciting opportunities for the development of novel synthetic routes to complex, fused heterocyclic systems. As the demand for new therapeutic agents continues to grow, the creative and efficient utilization of readily available starting materials like this compound will remain a cornerstone of modern medicinal chemistry.
References
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Thorpe reaction - Grokipedia. (2026). Retrieved from [Link]
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Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of some new thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d][6][7][8]triazines. (2000). Phosphorus, Sulfur, and Silicon and the Related Elements, 166(1), 149–171.
- Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes. (2021).
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- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2022). RSC Medicinal Chemistry, 13(3), 329–339.
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (2017). Arkivoc, 2017(4), 121–136.
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- Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. (2007).
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12693–12705.
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- Chemistry of 2-Amino-3-cyanopyridines. (2013).
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- N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO3, OH and Cl: A theoretical study of the kinetics and mechanisms. (2016). Atmospheric Pollution Research, 7(6), 1100–1110.
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Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: 3-Ethylpicolinonitrile as a Versatile Building Block for Agrochemicals
Introduction: The Strategic Value of the Pyridine Scaffold in Agrochemical Discovery
The pyridine ring is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1][2] Its prevalence is due to a combination of factors including its unique electronic properties, metabolic stability, and the ability to be synthetically modified to fine-tune biological activity and crop selectivity. Within the vast landscape of pyridine-based compounds, substituted picolinonitriles represent a particularly valuable class of intermediates. The nitrile group offers a versatile handle for transformation into a variety of functional groups, including carboxylic acids, amides, and amines, which are common moieties in active agrochemical ingredients.[3]
3-Ethylpicolinonitrile, with its ethyl group at the 3-position and a nitrile at the 2-position, presents a strategic starting point for the synthesis of a new generation of agrochemicals. The ethyl group can influence the lipophilicity and binding affinity of the final molecule to its biological target, while the nitrile and the pyridine ring itself offer multiple sites for chemical elaboration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a building block in the synthesis of potential agrochemical candidates. We will explore key synthetic transformations and provide detailed, field-proven protocols to empower innovation in crop protection.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem |
| Molecular Weight | 132.16 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | General Chemical Knowledge |
Core Synthetic Transformations and Protocols
The true potential of this compound as a building block is unlocked through a series of key chemical transformations. This section details the protocols for these foundational reactions.
Hydrolysis of the Nitrile to Picolinic Acid: Accessing a Key Herbicidal Scaffold
Many prominent herbicides, such as picloram and clopyralid, are based on the picolinic acid scaffold. The direct hydrolysis of the nitrile group in this compound provides a straightforward entry into this important class of compounds.
Causality Behind Experimental Choices:
-
Strong Acid/Base: The nitrile group is relatively stable, requiring harsh conditions like strong acid or base catalysis to facilitate hydrolysis.
-
Elevated Temperature: The reaction kinetics of nitrile hydrolysis are significantly accelerated at higher temperatures.
-
Work-up Procedure: Careful neutralization is critical to protonate the carboxylate and precipitate the picolinic acid product, which often has limited solubility at its isoelectric point.
Experimental Protocol: Synthesis of 3-Ethylpicolinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Hydrolysis: Add a 6 M aqueous solution of hydrochloric acid (10-20 volumes).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pH 3-4 with a concentrated aqueous solution of sodium hydroxide. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Drying: Dry the solid under vacuum to yield 3-Ethylpicolinic acid.
Logical Workflow for Picolinic Acid Synthesis
Caption: Workflow for the hydrolysis of this compound.
C-H Activation for Pyridine Ring Functionalization: A Modern Approach to Analogue Synthesis
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials.[4][5][6] For this compound, C-H activation can be directed to the C4, C5, or C6 positions of the pyridine ring, enabling the introduction of a wide range of substituents to create diverse agrochemical libraries.
Causality Behind Experimental Choices:
-
Transition Metal Catalyst: Palladium, rhodium, and ruthenium complexes are commonly employed to catalyze C-H activation reactions. The choice of metal and ligand is crucial for achieving high reactivity and regioselectivity.[4][6]
-
Directing Group: While not always necessary, a directing group can precisely control the position of functionalization. The nitrogen atom of the pyridine ring itself can act as a directing group.
-
Oxidant: Many C-H activation cycles require an oxidant to regenerate the active catalytic species.
-
Reaction Conditions: Temperature, solvent, and additives must be carefully optimized for each specific transformation.
Experimental Protocol: Palladium-Catalyzed C4-Arylation of a 3-Alkylpicolinonitrile Derivative (Illustrative)
This protocol is an adaptation of known methods for pyridine C-H arylation and serves as a starting point for the development of specific applications for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl halide (e.g., 4-iodotoluene, 1.2 eq), Pd(OAc)₂ (0.05 eq), and a suitable ligand (e.g., SPhos, 0.1 eq).
-
Addition of Base and Solvent: Add K₂CO₃ (2.0 eq) and anhydrous toluene (5-10 volumes).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon.
-
Heating: Heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the C4-arylated product.
Logical Flow of C-H Activation
Caption: Generalized workflow for C-H arylation.
Application in the Synthesis of Agrochemical Scaffolds
By combining the aforementioned core transformations, this compound can be utilized to construct complex molecular architectures with potential agrochemical activity.
Proposed Synthesis of a Substituted Picolinic Acid Herbicide Analogue
This proposed pathway illustrates how this compound can be elaborated into a molecule bearing resemblance to known picolinic acid herbicides.
Synthetic Pathway
Caption: Proposed synthesis of a herbicide analogue.
Protocol Steps:
-
C4-Arylation: Following the C-H activation protocol described above, react this compound with a suitable aryl halide to introduce a substituent at the C4 position.
-
Nitrile Hydrolysis: Take the purified 4-Aryl-3-ethylpicolinonitrile and subject it to the nitrile hydrolysis protocol to convert the cyano group into a carboxylic acid.
-
Final Product: The resulting 4-Aryl-3-ethylpicolinic acid is a novel compound that can be screened for herbicidal activity.
Conclusion and Future Outlook
This compound is a readily accessible building block with significant potential for the discovery and development of novel agrochemicals. The strategic positioning of the ethyl and nitrile groups on the pyridine ring allows for a multitude of synthetic manipulations, from the well-established hydrolysis to picolinic acids to modern C-H activation techniques for diverse functionalization. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this versatile intermediate. As the demand for new and effective crop protection solutions continues to grow, the intelligent application of such building blocks will be paramount in driving innovation in the agrochemical industry.
References
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Fuse, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17754–17765. Available at: [Link]
- Google Patents. (n.d.). Agrochemical composition and methods of preparing and using the same. (WO2020025370A1).
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Li, J., Luan, Y., & Ye, M. (2021). Bimetallic anchoring catalysis for C–H and C–C activation. Science China Chemistry, 64, 1923–1937. Available at: [Link]
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Larsen, A. T., & Gevorgyan, V. (2016). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 2(10), 676–685. Available at: [Link]
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Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
-
Yi, C. S. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society, 127(16), 5782–5783. Available at: [Link]
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Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(51), 15732–15733. Available at: [Link]
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Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842–20849. Available at: [Link]
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Liu, C., et al. (2013). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. Available at: [Link]
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Guan, A., et al. (2019). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available at: [Link]
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Daugulis, O., et al. (2012). Catalytic CH Bond Activation Reactions. Semantic Scholar. Available at: [Link]
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experimental protocol for 3-Ethylpicolinonitrile synthesis
An Application Note and Detailed Protocol for the Synthesis of 3-Ethylpicolinonitrile
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic nitrile intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthetic strategy is centered on the vapor-phase catalytic ammoxidation of 3-ethylpyridine, a robust and scalable method analogous to the industrial synthesis of other cyanopyridines.[1][2] This guide details the reaction principles, provides a step-by-step experimental protocol, outlines necessary safety precautions, and includes methods for product characterization and purification.
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative featuring both an ethyl group and a nitrile moiety. The nitrile group is a versatile functional handle that can be readily converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, making it a key building block in medicinal chemistry and materials science.[3]
The synthesis of cyanopyridines is most efficiently achieved on an industrial scale via ammoxidation.[2] This process involves the reaction of a methyl-substituted pyridine (a picoline) with ammonia and oxygen (typically from air) in the gas phase over a heterogeneous catalyst at elevated temperatures.[1][4] The reaction is highly effective, with the primary byproduct being water, aligning with the principles of green chemistry.[1]
This protocol adapts the well-established ammoxidation of 3-methylpyridine (3-picoline) for the synthesis of this compound from 3-ethylpyridine. The rationale is based on the chemical similarity of the substrates, where the benzylic C-H bonds of the ethyl group are susceptible to oxidative activation by the catalyst, initiating the reaction cascade with ammonia to form the nitrile.[2]
Health and Safety Precautions
All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[5]
-
3-Ethylpyridine (Substrate): A flammable liquid with a strong odor. Avoid inhalation and skin contact.
-
Ammonia (Reagent): A corrosive and toxic gas with a pungent odor. Use only in a well-ventilated area or a dedicated gas handling system.
-
Organonitriles (Product): Nitriles are toxic and can be metabolized to release cyanide.[6][7] Prevent skin contact, ingestion, or inhalation of vapors.[6] In case of exposure, seek immediate medical attention.[8]
-
High-Temperature Operations: The reaction is conducted at high temperatures (350-450 °C), posing a significant burn risk. Ensure the reactor is properly insulated and handled with thermal protection.
-
Flammable Gases: The reaction involves flammable organic vapor and high concentrations of oxygen. Ensure all connections are secure to prevent leaks and eliminate all potential ignition sources from the vicinity.
Reaction Scheme and Mechanism
The overall transformation is the vapor-phase ammoxidation of 3-ethylpyridine.
Caption: Overall reaction for the catalytic ammoxidation of 3-ethylpyridine.
The mechanism, while complex and occurring on the catalyst surface, is believed to involve the oxidative dehydrogenation of the ethyl group to form a reactive intermediate, which then reacts with ammonia and undergoes further oxidation to yield the nitrile.
Materials and Equipment
Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| 3-Ethylpyridine | C₇H₉N | ≥98% | Sigma-Aldrich, etc. | Starting material[9] |
| Ammonia | NH₃ | Anhydrous | Airgas, etc. | Gaseous reactant |
| Air | N₂/O₂ | Compressed, Dry | Airgas, etc. | Oxidant |
| Nitrogen | N₂ | High Purity | Airgas, etc. | Inert carrier gas |
| Vanadium(V) Oxide | V₂O₅ | ≥99% | Sigma-Aldrich, etc. | Catalyst precursor |
| Titanium Dioxide (Anatase) | TiO₂ | High Surface Area | Sigma-Aldrich, etc. | Catalyst support |
| Dichloromethane | CH₂Cl₂ | ACS Grade | Fisher Scientific, etc. | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Fisher Scientific, etc. | Drying agent |
Equipment
-
Fixed-bed catalytic reactor (Quartz or Stainless Steel tube, ~25 mm ID, ~500 mm length)
-
Tube furnace with programmable temperature controller
-
Mass flow controllers (for Ammonia, Air, and Nitrogen)
-
Syringe pump for liquid feed (3-Ethylpyridine)
-
Heated transfer line and vaporizer
-
Condenser and cold trap system (ice-water or dry ice/acetone bath)
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis
-
NMR spectrometer for structural confirmation
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Detailed Experimental Protocol
This protocol is divided into two stages: catalyst preparation and the catalytic ammoxidation reaction.
Stage 1: Catalyst Preparation (5% V₂O₅ on TiO₂)
Causality: Vanadium and molybdenum oxides are standard catalysts for ammoxidation due to their ability to facilitate redox cycles required for the reaction.[2] A high surface area support like anatase TiO₂ ensures efficient dispersion of the active catalytic sites.
-
Slurry Formation: In a 250 mL beaker, suspend 19.0 g of high surface area anatase TiO₂ in 100 mL of deionized water.
-
Vanadate Solution: In a separate beaker, dissolve 1.0 g of Vanadium(V) Oxide (V₂O₅) in 50 mL of a warm (60 °C) 5% aqueous oxalic acid solution. The oxalic acid acts as a complexing agent to aid dissolution.
-
Impregnation: Slowly add the vanadium solution to the stirring TiO₂ slurry. Continue stirring for 4 hours at 60 °C to ensure uniform impregnation.
-
Drying: Evaporate the water from the slurry using a rotary evaporator or a drying oven at 110 °C overnight. This should result in a fine, dry powder.
-
Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Calcine the catalyst by heating in a static air atmosphere from room temperature to 450 °C at a ramp rate of 5 °C/min. Hold at 450 °C for 5 hours.
-
Pelletization: Allow the catalyst to cool. The calcined powder can be pressed into pellets and sieved to a consistent particle size (e.g., 1-2 mm) for packing into the reactor.
Stage 2: Ammoxidation of 3-Ethylpyridine
Self-Validation: The protocol includes a pre-reaction stabilization phase and in-line analysis (GC-MS) to ensure the system is at steady-state and to monitor conversion and selectivity in real-time.
-
Reactor Setup: Pack the center of the quartz tube reactor with ~10 g of the prepared V₂O₅/TiO₂ catalyst, securing it in place with quartz wool plugs.
-
System Assembly: Install the packed reactor into the tube furnace. Connect the gas lines (N₂, Air, NH₃) via mass flow controllers to the reactor inlet. Connect the syringe pump line to a vaporizer unit at the reactor inlet. Connect the reactor outlet to a heated transfer line leading to the condenser and cold trap system.
-
Catalyst Activation & Purge: Heat the reactor to the reaction temperature (start at 400 °C) under a flow of nitrogen (50 mL/min) for 1 hour to remove any adsorbed moisture.
-
Reaction Initiation: Once the reactor is stable at 400 °C, set the gas flows according to the parameters in Table 1. Start the flow of air and ammonia first and allow the system to stabilize for 30 minutes.
-
Substrate Introduction: Begin feeding liquid 3-ethylpyridine into the vaporizer using the syringe pump at the rate specified in Table 1.
-
Product Collection: The reactor effluent will pass through the condenser and cold trap. The liquid product, primarily this compound and unreacted starting material, will collect in the cold trap. The reaction is typically run for 4-6 hours to collect a sufficient sample for analysis and purification.
-
Reaction Monitoring: If equipped, a small slipstream of the gaseous effluent can be directed to a GC-MS for online analysis of conversion and selectivity.
-
Shutdown: After the desired reaction time, stop the 3-ethylpyridine feed. Switch the gas flow to pure nitrogen to purge the system. Allow the reactor to cool to room temperature under the nitrogen flow.
Workup and Purification
-
Product Recovery: Carefully collect the liquid from the cold trap. Rinse the trap with a small amount of dichloromethane to recover all product.
-
Extraction: Transfer the collected liquid to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| Catalyst | 5% w/w V₂O₅ on TiO₂ | Standard ammoxidation catalyst. |
| Reactor Temperature | 350 - 450 °C | Optimization may be required. Start at 400 °C. |
| Molar Feed Ratio | 1 : 4 : 15 | (3-EtPy : NH₃ : Air) Based on analogous picoline ammoxidation.[10] |
| 3-Ethylpyridine Flow Rate | 0.05 mL/min | Corresponds to a specific space velocity. |
| Ammonia (NH₃) Flow Rate | 40 mL/min | Excess ammonia drives nitrile formation. |
| Air Flow Rate | 150 mL/min | Provides the necessary oxygen for the reaction. |
| Expected Conversion | >90% | Based on similar industrial processes.[10] |
| Expected Selectivity | >95% | Ammoxidation is typically a highly selective process. |
| Expected Yield | >85% | Calculated from conversion and selectivity. |
Characterization of this compound
-
GC-MS: To confirm the molecular weight (m/z = 132.17) and purity.
-
¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (triplet and quartet) and the three aromatic protons on the pyridine ring.
-
¹³C NMR (CDCl₃): Expect signals for the nitrile carbon (~117 ppm), the ethyl carbons, and the six distinct carbons of the pyridine ring.
-
FT-IR: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch around 2230 cm⁻¹.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
-
Piotr, P., & Agnieszka, W. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Retrieved from [Link]
- Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society.
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ResearchGate. (n.d.). Nitriles. Retrieved from [Link]
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Herzenberg, J., et al. (1968). A New Synthesis of 3-Ethylpyridine. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
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Butler, J. D., et al. (1966). Synthesis of 3-picoline and 3-ethylpyridine. Chemical Communications (London). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Retrieved from [Link]
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Duncan, K. L., & Karrow, N. A. (1994). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. PubMed. Retrieved from [Link]
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Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. Retrieved from [Link]
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Silver, E. H., et al. (1982). Comparative toxicities of aliphatic nitriles. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
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Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]
-
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2024). Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. ACS Publications. Retrieved from [Link]
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Al-Kaabi, F. K. H., et al. (2021). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Pure. Retrieved from [Link]
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PubChem. (n.d.). This compound (C8H8N2). Retrieved from [Link]
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PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]
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India Science, Technology & Innovation Portal. (n.d.). Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Picric Acid. Retrieved from [Link]
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-
University of Iowa. (n.d.). Safe Handling of Picric Acid. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Application Note: High-Purity Isolation of 3-Ethylpicolinonitrile via Flash Column Chromatography
Introduction: The Rationale for Rigorous Purification
3-Ethylpicolinonitrile is a substituted pyridine derivative characterized by an ethyl group at the 3-position and a nitrile group at the 2-position of the pyridine ring. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the coordinating properties of the pyridine nitrogen. As a key intermediate, its purity is paramount; residual starting materials, by-products, or catalysts from synthesis can interfere with subsequent reactions, compromise the integrity of biological assays, or introduce defects in material applications.
This guide provides a comprehensive protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the underlying principles of the separation, the systematic development of the method using Thin-Layer Chromatography (TLC), and a detailed, field-tested protocol for achieving high purity (>98%).
The Principle of Separation: Exploiting Polarity
Column chromatography is a cornerstone purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For this application, we employ normal-phase chromatography .
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is packed into a column.[2][3] Silica gel's surface is rich in hydroxyl (-OH) groups, making it highly polar and capable of forming hydrogen bonds with polar molecules.[4]
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent (or a mixture of solvents) is passed through the column.[2]
-
Mechanism of Separation: A crude mixture is loaded onto the top of the silica gel column. As the mobile phase flows through, a competition ensues.[1]
-
Polar Compounds: Interact strongly with the polar silica gel and are adsorbed more tightly. They move down the column slowly.
-
Non-polar Compounds: Have a weaker affinity for the stationary phase and spend more time dissolved in the mobile phase. They are carried down the column more quickly.[5]
-
By carefully selecting the mobile phase, we can control the speed at which compounds travel, achieving a clean separation between this compound and impurities of different polarities.
Method Development via Thin-Layer Chromatography (TLC)
Before committing a large quantity of material to a column, it is essential to first develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][6] TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various mobile phases.[7] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4 . This Rf value ensures that the compound will migrate effectively through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol: TLC Solvent System Screening
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom edge.[8]
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline. It's also good practice to spot the starting material (if available) and a "co-spot" containing both the crude mixture and the starting material to aid in identification.[9] The spot should be small and concentrated.[10]
-
Developing the Chromatogram:
-
Prepare a TLC chamber (a beaker with a watch glass cover will suffice) containing a small amount (~0.5 cm depth) of your chosen eluent (e.g., 20% ethyl acetate in hexanes). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[11]
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.[10]
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots. Since picolinonitrile derivatives are often UV-active, the primary method is a UV lamp (254 nm). Circle the observed spots with a pencil.[10][12]
-
Optionally, further visualization can be achieved by staining, for example, in a chamber containing iodine crystals.[10]
-
-
Rf Calculation and Optimization:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Analyze the result. If the Rf of your target compound is too high (>0.4), the eluent is too polar. Decrease its polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate). If the Rf is too low (<0.2), increase the eluent's polarity.[11] A common and effective starting point for moderately polar compounds like this compound is a mixture of ethyl acetate and hexanes.[7]
-
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a standard laboratory setup. Flash chromatography, which uses positive pressure (e.g., from compressed air or nitrogen) to accelerate solvent flow, is highly recommended for its speed and improved resolution over gravity-fed columns.[2]
Safety Precautions
-
Handling: this compound and related nitrile compounds may be toxic if swallowed or inhaled and can cause skin and eye irritation.[13][14] Always handle the compound and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[14]
-
Solvents: The solvents used (hexanes, ethyl acetate) are flammable. Ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (for flash chromatography, 230-400 mesh) |
| Mobile Phase | HPLC-grade Hexanes and Ethyl Acetate (or other optimized solvents from TLC) |
| Glassware | Chromatography column with stopcock, round-bottom flasks, Erlenmeyer flasks/test tubes for fraction collection, separatory funnel (for slurry packing) |
| Equipment | Fume hood, rotary evaporator, TLC plates, UV lamp, capillary tubes, clamps and stand, source of gentle positive pressure (air/nitrogen) |
Step-by-Step Purification Workflow
1. Column Preparation (Slurry Packing Method)
-
Rationale: The slurry method is superior to dry packing as it minimizes the risk of air bubbles and cracks in the stationary phase, which would severely compromise separation efficiency.
-
Procedure:
-
Secure the column vertically to a stand inside a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). A typical ratio is ~30-50 g of silica for every 1 g of crude material, depending on the difficulty of the separation.[1]
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.
-
Once all the silica has been added, open the stopcock to drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry at any point.
-
2. Sample Loading (Dry Loading Method)
-
Rationale: Dry loading often provides a sharper starting band and better resolution than wet loading, especially if the compound has limited solubility in the mobile phase.[15]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample.
-
3. Elution and Fraction Collection
-
Rationale: Starting with a low-polarity eluent allows non-polar impurities to be washed off first. Gradually increasing the polarity (gradient elution) then allows for the controlled elution of compounds with increasing polarity.[6]
-
Procedure:
-
Carefully add the initial eluent (determined by TLC) to the top of the column.
-
Apply gentle positive pressure to begin the flow. Adjust the pressure to achieve a steady drip rate.
-
Begin collecting the eluent in numbered test tubes or flasks.
-
Monitor the separation by periodically collecting a small drop from the column outlet with a capillary tube and spotting it on a TLC plate. Spot alongside your initial crude mixture for comparison.
-
Once the non-polar impurities have eluted, you can switch to a more polar solvent mixture (e.g., increase the percentage of ethyl acetate) to elute the this compound. This is known as a step gradient.
-
Continue collecting fractions and monitoring via TLC until the desired product has completely eluted from the column.
-
4. Product Isolation
-
Identify Pure Fractions: Develop the TLC plates used for monitoring. Combine all fractions that show a single, clean spot corresponding to the Rf of this compound.
-
Solvent Removal: Combine the pure fractions in a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The remaining residue is the purified this compound. Place it under high vacuum for a short period to remove any residual solvent.
-
Purity Confirmation: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[16]
Visual Workflow: Purification of this compound
Caption: Workflow for the purification of this compound.
Summary of Key Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing good resolution and flow characteristics. |
| Silica to Sample Ratio | 30:1 to 50:1 (w/w) | A higher ratio is used for more difficult separations to ensure adequate interaction surface area. |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | A versatile system for moderately polar compounds. The gradient allows for efficient removal of both non-polar and more polar impurities. |
| Optimal TLC Rf | 0.2 - 0.4 | Ensures the compound moves through the column at an optimal rate for good separation. |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution compared to wet loading. |
| Expected Purity | >98% | Achievable with a properly optimized and executed protocol. |
References
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- Columbia University. (2007). Column chromatography.
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- BLD Pharm. (n.d.). This compound.
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Ethylpicolinonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 3-Ethylpicolinonitrile, a key heterocyclic building block. In the absence of established, publicly available industrial-scale procedures for this specific molecule, this guide outlines two robust and plausible synthetic strategies based on well-established, scalable chemical transformations: Route 1 , a transition-metal-catalyzed cyanation of a 2-halo-3-ethylpyridine intermediate, and Route 2 , a Sandmeyer reaction starting from 2-amino-3-ethylpyridine. The narrative delves into the causality behind experimental choices, providing detailed, step-by-step protocols for laboratory and projected pilot-plant scales. Critical scale-up considerations, including reaction kinetics, thermodynamics, process control, and purification strategies, are discussed in depth. A significant emphasis is placed on the stringent safety protocols required for handling cyanide reagents at scale, with a discussion on modern mitigation strategies such as continuous flow chemistry. All quantitative data is summarized in structured tables, and experimental workflows are illustrated with diagrams to ensure clarity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1] The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing a gateway to a diverse range of derivatives.[2] Furthermore, the electronic properties of the pyridine ring are significantly modulated by the strongly electron-withdrawing nitrile group, influencing its reactivity and interaction with biological targets.[3]
The development of a robust, safe, and scalable synthesis for this compound is therefore a critical step for any research or development program that relies on this intermediate. This guide provides the technical insights and practical protocols to navigate this process.
Proposed Synthetic Strategies: A Comparative Analysis
Two primary synthetic routes are proposed, each leveraging established and scalable chemical reactions. The choice between these routes will depend on factors such as the availability and cost of starting materials, capital equipment, and internal expertise in handling specific reaction classes.
Route 1: Transition-Metal-Catalyzed Cyanation of 2-Halo-3-ethylpyridine
This route is predicated on the well-developed field of palladium- or nickel-catalyzed cross-coupling reactions to form C-CN bonds.[4][5][6] The general strategy involves two main stages: the synthesis of a suitable 2-halo-3-ethylpyridine precursor, followed by the catalytic cyanation.
Caption: Workflow for the synthesis of this compound via Route 1.
-
N-Oxidation of 3-Ethylpyridine:
-
Rationale: Activation of the pyridine ring is necessary to facilitate regioselective halogenation at the 2-position. N-oxidation increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack during the subsequent chlorination step.
-
Procedure (Lab Scale): To a solution of 3-ethylpyridine (107 g, 1.0 mol) in dichloromethane (1 L), add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 247 g, 1.1 mol) portion-wise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 16 hours. Quench the reaction with a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethylpyridine-N-oxide.
-
-
Chlorination of 3-Ethylpyridine-N-oxide:
-
Rationale: Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are effective for converting pyridine-N-oxides to 2-chloropyridines.
-
Procedure (Lab Scale): Add 3-ethylpyridine-N-oxide (123 g, 1.0 mol) dropwise to phosphorus oxychloride (275 mL, 3.0 mol) at 0-10 °C. After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 3 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation to obtain 2-chloro-3-ethylpyridine.
-
-
Rationale: Palladium-catalyzed cyanation is a highly reliable method for converting aryl halides to nitriles.[6][7] Zinc cyanide (Zn(CN)₂) is often preferred as a cyanide source in large-scale synthesis over more acutely toxic alkali metal cyanides because it is a solid, less hygroscopic, and requires acidic conditions to release significant amounts of HCN gas.[2] The use of a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Procedure (Lab Scale): In an inert atmosphere glovebox, charge a reactor with zinc cyanide (77.7 g, 0.66 mol), Pd₂(dba)₃ (4.3 g, 0.0047 mol), and dppf (10.4 g, 0.0188 mol). Add a solution of 2-chloro-3-ethylpyridine (133.5 g, 0.94 mol) in dimethylacetamide (DMAC, 1 L). Heat the reaction mixture to 120 °C for 12-18 hours, monitoring by HPLC for completion. Cool the mixture, filter to remove inorganic salts, and dilute with toluene. Wash the organic phase with aqueous ammonia solution (to complex and remove residual zinc salts) followed by water. Concentrate the organic layer and purify the crude product by vacuum distillation or recrystallization to yield this compound.
Route 2: Sandmeyer Reaction of 2-Amino-3-ethylpyridine
The Sandmeyer reaction is a classic, industrially proven method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[8][9][10]
Caption: Workflow for the synthesis of this compound via Route 2.
-
Rationale: This one-pot, two-step process first generates a reactive diazonium salt from the primary amine. This intermediate is then immediately reacted with a copper(I) cyanide solution to yield the nitrile. Careful temperature control during diazotization is critical to prevent decomposition of the unstable diazonium salt.[11]
-
Procedure (Lab Scale):
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (103 g, 1.15 mol) and potassium cyanide (150 g, 2.30 mol) in water (500 mL). Cool this solution to 0-5 °C. (CAUTION: EXTREME TOXICITY - see Section 4) .
-
Diazotization: In the main reaction vessel, dissolve 2-amino-3-ethylpyridine (122 g, 1.0 mol) in a mixture of concentrated sulfuric acid (120 mL) and water (1 L), cooling to maintain a temperature of 0-5 °C. To this solution, add a solution of sodium nitrite (76 g, 1.1 mol) in water (200 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes after the addition is complete.
-
Cyanation: Slowly add the cold diazonium salt solution to the vigorously stirred, cold copper cyanide solution from step 1. A vigorous evolution of nitrogen gas will occur. The temperature should be maintained at or below 20 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract with an organic solvent such as toluene or ethyl acetate. Wash the combined organic layers with water, followed by a ferrous sulfate solution to complex any residual cyanide, and then brine. Dry over anhydrous sodium sulfate and purify by vacuum distillation.
-
Process Development and Scale-Up Considerations
Transitioning from a laboratory procedure to a large-scale manufacturing process requires careful consideration of several key factors.
| Parameter | Laboratory Scale (100g - 1kg) | Pilot Plant / Manufacturing Scale (>10 kg) | Key Considerations for Scale-Up |
| Reagents & Solvents | High-purity reagents, anhydrous solvents. | Technical grade reagents, solvent recovery & recycle streams. | Assess impact of impurities in technical grade materials. Develop solvent recycle specifications and procedures to reduce cost and waste. |
| Reaction Vessel | Round-bottom flasks with magnetic stirring. | Glass-lined or stainless steel reactors with overhead mechanical stirring. | Surface-to-volume ratio decreases, impacting heat transfer. Stirring efficiency is critical for mass transfer and maintaining homogeneity. |
| Temperature Control | Ice baths, heating mantles. | Jacketed reactors with thermal transfer fluids (heating/cooling loops). | Exothermic reactions (e.g., diazotization, quenching) require robust cooling capacity to prevent thermal runaway. Reaction calorimetry studies are essential. |
| Reagent Addition | Dropping funnels, syringes. | Metering pumps, controlled addition systems integrated with process control. | Addition rates must be carefully controlled to manage exotherms and maintain optimal stoichiometry. For cyanation, this minimizes local excesses that could lead to side reactions or safety issues. |
| Work-up & Isolation | Separatory funnels, rotary evaporators. | Centrifuges for filtration, large-scale liquid-liquid extractors, wiped-film evaporators. | Phase separation can be slower at scale. Emulsion formation is a greater risk. Efficient solvent removal requires specialized equipment. |
| Purification | Flash chromatography, simple distillation. | Fractional distillation columns, large-scale crystallization vessels. | High-throughput purification is necessary. Fractional distillation requires careful optimization of column packing, reflux ratio, and vacuum. Crystallization requires control over cooling profiles and seeding to achieve desired particle size and purity. |
Route Comparison for Scale-Up
-
Route 1 (Catalytic Cyanation):
-
Pros: Generally milder conditions than the Sandmeyer reaction. Avoids the generation of highly unstable diazonium salts. Safer cyanide sources like Zn(CN)₂ can be used.[2]
-
Cons: Cost of palladium catalyst and phosphine ligands can be high. Catalyst removal from the final product is a critical purification challenge. The multi-step synthesis of the halo-pyridine precursor adds to the overall process complexity.
-
-
Route 2 (Sandmeyer Reaction):
-
Pros: Utilizes inexpensive and readily available reagents (NaNO₂, CuCN, KCN). It is a well-established and high-yielding transformation.
-
Cons: The in-situ generation of unstable and potentially explosive diazonium salts is a major safety concern.[11] The use of highly toxic alkali metal cyanides and the generation of large volumes of aqueous waste containing copper and cyanide salts pose significant environmental and safety challenges.
-
Safety in Large-Scale Cyanation: A Critical Mandate
Cyanation reactions are inherently hazardous and require stringent, multi-layered safety protocols. The primary hazard is the acute toxicity of cyanide salts and the potential for release of hydrogen cyanide (HCN) gas, which is a potent, fast-acting poison.[12][13]
Hazard Analysis
-
Toxicity: All cyanide salts are highly toxic upon ingestion, inhalation, or skin contact.[13]
-
HCN Release: Cyanide salts react with acids to produce lethal HCN gas. This is a critical concern during the Sandmeyer reaction work-up or any accidental acidification of cyanide-containing waste streams.
-
Thermal Runaway: Diazotization is highly exothermic. Poor temperature control can lead to a runaway reaction, rapid gas evolution, and potential vessel rupture.
Engineering Controls
-
Containment: All operations involving cyanide salts or diazonium intermediates should be conducted in a well-ventilated, contained environment, such as a closed reactor system with appropriate scrubbers.
-
Scrubbing Systems: Exhaust gases from the reactor must be passed through a multi-stage scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize any evolved HCN gas.
-
Continuous Flow Chemistry: For large-scale production, transitioning the cyanation step to a continuous flow reactor is a highly recommended modern approach.[14][15][16] Flow chemistry offers superior heat and mass transfer, precise control over reaction time and temperature, and minimizes the volume of hazardous material present at any given moment, significantly enhancing safety.[14]
Caption: Logic diagram for a continuous flow cyanation process.
Personal Protective Equipment (PPE) & Emergency Procedures
-
PPE: Full-body chemical resistant suits, double-gloving (nitrile), chemical splash goggles, and a full-face respirator with appropriate cartridges are mandatory.
-
Monitoring: Personal and area HCN monitors must be in place.
-
Emergency Response: An emergency plan must be established. This includes having a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) readily accessible and ensuring personnel are trained in its administration. A dedicated safety shower and eyewash station are essential.
Conclusion
The large-scale synthesis of this compound is achievable through strategic application of established chemical principles. Both the transition-metal-catalyzed and Sandmeyer routes offer viable pathways, each with a distinct profile of advantages and challenges related to cost, safety, and process complexity. The catalytic route may offer a more modern and potentially safer approach by avoiding diazonium intermediates, especially when coupled with advanced manufacturing technologies like continuous flow processing. Regardless of the chosen route, a profound commitment to rigorous process safety management is paramount, particularly concerning the handling of highly toxic cyanide reagents. This guide serves as a foundational resource for developing a safe, efficient, and scalable manufacturing process for this valuable chemical intermediate.
References
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. SpringerLink. [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
-
Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]
-
Preparation of 3-Ethylpyridine. ACS Publications. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. [Link]
-
A New Synthesis of 3-Ethylpyridine. ACS Publications. [Link]
-
Deaminative chlorination of aminoheterocycles. PMC - NIH. [Link]
-
Cyanation reaction safety. YouTube. [Link]
-
Sandmeyer Reaction. ResearchGate. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. [Link]
-
Synthesis of 3-picoline and 3-ethylpyridine. Chemical Communications (London) (RSC Publishing). [Link]
-
The Aromatic Journey of 3-Ethylpyridine: From Synthesis to Sensory Impact. Medium. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Functionalization of pyridine. a. Examples of active pharmaceutical... ResearchGate. [Link]
-
Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. PMC - NIH. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]
-
Sandmeyer Reaction. YouTube. [Link]
-
Synthesis of pyridine ring from active methylene nitrile compounds. ResearchGate. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Rhodium‐catalyzed aromatic C H bond cyanation of 2‐arylpyridines with... ResearchGate. [Link]
- Process of cyanation and nitriles produced thereby.
-
Cyanation. Wikipedia. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society - ACS Publications. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. ResearchGate. [Link]
-
C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyridine. Wikipedia. [Link]
-
Synthesis of Pyrimidines and Pyridines from Acetylene and Nitriles. ACS Publications. [Link]
-
Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. MDPI. [Link]
- Process for producing 3-iminonitriles.
- Process for producing 3-iminonitriles.
-
Making 3-nitrophthalic Acid (Luminol Precursor). YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Ethylpicolinonitrile
Introduction: 3-Ethylpicolinonitrile is a valuable substituted pyridine nitrile intermediate in the development of pharmaceuticals and specialty chemicals. Its synthesis, while achievable through several routes, presents distinct challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will explore the primary synthetic strategies, provide direct answers to common experimental issues, and offer detailed protocols grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached from multiple precursors. The optimal choice depends on starting material availability, scale, and the specific capabilities of the laboratory. The three primary routes are:
-
Ammoxidation of 3-Ethylpyridine: This gas-phase catalytic reaction is analogous to the industrial production of 3-cyanopyridine from 3-picoline.[1] It involves the reaction of 3-ethylpyridine with ammonia and an oxidant (typically air) over a heterogeneous catalyst at high temperatures.
-
Palladium-Catalyzed Cyanation: This route involves the cross-coupling of a halogenated 3-ethylpyridine derivative (e.g., 3-bromo-5-ethylpyridine or 3-chloro-5-ethylpyridine) with a cyanide source.[2][3] This method is highly versatile and common in laboratory and pharmaceutical settings.
-
Multi-Step Synthesis from Picoline Precursors: This involves first synthesizing 3-ethylpyridine, often from 3-picoline or 3-acetylpyridine, and then proceeding with one of the methods above.[4][5]
Logical Synthesis Workflow
Caption: Primary synthetic routes to this compound.
Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages & Common Issues | Typical Scale |
| Ammoxidation of 3-Ethylpyridine | Cost-effective for large scale; continuous process possible.[1] | Requires specialized high-temperature/pressure equipment; catalyst deactivation; over-oxidation to acids or COx.[6][7] | Industrial / Large Scale |
| Pd-Catalyzed Cyanation | High functional group tolerance; milder conditions; high yields achievable.[3] | Expensive palladium catalyst and ligands; potential for catalyst poisoning by cyanide; toxicity of cyanide sources.[3] | Lab / Pilot Scale |
| Multi-Step Synthesis | High modularity and control over substitution patterns. | Longer synthetic sequence can lower overall yield; requires multiple purification steps. | Lab Scale |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during synthesis, explaining the underlying causes and providing actionable solutions.
Problem Area 1: Low Conversion & Incomplete Reactions
Q: My ammoxidation of 3-ethylpyridine is stalling, resulting in low conversion. What are the likely causes?
A: Low conversion in a gas-phase ammoxidation is typically tied to catalyst performance and reaction parameters.
-
Cause - Catalyst Deactivation: The catalyst (commonly Vanadium/Titanium or Vanadium/Molybdenum oxides) can sinter or become fouled over time.[1][7]
-
Solution: Regenerate the catalyst bed according to the manufacturer's protocol. If yields continue to decline, the catalyst may need to be replaced. Ensure the feed streams (3-ethylpyridine, ammonia, air) are free of impurities that could poison the catalyst.
-
-
Cause - Incorrect Reaction Temperature: The reaction is highly temperature-sensitive. Too low a temperature will result in poor activation and low conversion.
-
Cause - Improper Reactant Stoichiometry: An incorrect ratio of 3-ethylpyridine to ammonia or air can limit the reaction.
-
Solution: The molar ratio of reactants is critical. A typical starting point is a 3-picoline:NH₃:air ratio of 1:2-7:10-15.[8] Ensure your flow controllers are calibrated and providing the correct molar feed. An excess of ammonia is generally used to suppress the formation of acidic byproducts.
-
Q: I'm observing significant unreacted starting material in my palladium-catalyzed cyanation of 3-halo-5-ethylpyridine. How can I drive the reaction to completion?
A: Incomplete palladium-catalyzed reactions often point to issues with the catalytic cycle.
-
Cause - Catalyst Poisoning by Cyanide: Free cyanide ions in the solution can irreversibly bind to and deactivate the palladium catalyst at various stages of the catalytic cycle.[3]
-
Solution: Use a cyanide source with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[2][3] These reagents release cyanide slowly into the reaction medium, keeping the concentration low enough to prevent catalyst poisoning while still participating in the transmetalation step.
-
-
Cause - Insufficient Catalyst Activity: The chosen palladium source or ligand may not be active enough for the specific substrate, especially if using an aryl chloride, which is less reactive than a bromide or iodide.
-
Solution 1 (Ligand Choice): For challenging substrates, employ electron-rich, bulky phosphine ligands (e.g., cataCXium® A, SPhos, XPhos) which promote the oxidative addition step and stabilize the catalytic species.
-
Solution 2 (Catalyst Loading): While low catalyst loading is desirable, a slight increase from 1 mol% to 2-3 mol% can significantly improve conversion for sluggish reactions.
-
-
Cause - Poor Solubility: If the cyanide salt or other reagents are not sufficiently soluble in the reaction solvent, the reaction will be slow or incomplete.
Problem Area 2: Poor Selectivity & Side Product Formation
Q: My ammoxidation reaction is producing pyridine-3-carboxylic acid and other oxidation byproducts instead of the nitrile. How can I improve selectivity?
A: This is a classic case of over-oxidation, where the reaction proceeds past the desired nitrile stage.
-
Cause - Excessive Reaction Temperature / Hot Spots: High temperatures favor complete oxidation. "Hot spots" in the catalyst bed can lead to localized regions of very high temperature, drastically reducing selectivity.
-
Solution: Reduce the reactor temperature. Even a 10-20°C decrease can significantly favor nitrile formation. Ensure uniform heat distribution across the catalyst bed by using a fluidized bed reactor or by diluting the catalyst with an inert material.[1]
-
-
Cause - Insufficient Ammonia: Ammonia acts as the nitrogen source for the nitrile and also helps to create a reducing atmosphere on the catalyst surface, which suppresses the formation of oxygenated byproducts.
-
Solution: Increase the molar ratio of ammonia relative to 3-ethylpyridine. Ratios of NH₃:substrate of 3:1 to 7:1 are common.[8]
-
Q: My cyanation workup reveals byproducts that appear to be from hydrolysis of the nitrile group. How can I prevent this?
A: The nitrile group is susceptible to hydrolysis to the corresponding amide and carboxylic acid, especially under harsh basic or acidic workup conditions.
-
Cause - Harsh Workup Conditions: Prolonged exposure to strong acid or base, particularly at elevated temperatures, will hydrolyze the product.
-
Solution: Use milder workup conditions. Neutralize the reaction mixture carefully with a buffered solution or a weak acid/base (e.g., saturated aqueous NH₄Cl or NaHCO₃). Avoid heating during the workup and extraction phases. If residual cyanide needs to be quenched, a dilute solution of bleach or hydrogen peroxide under basic conditions can be effective, but contact time should be minimized.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the safest and most effective cyanating agents for lab-scale synthesis? A: For laboratory use, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are strongly recommended over alkali metal cyanides like NaCN or KCN.[3] They are stable, non-volatile solids that are significantly less toxic and require no special handling procedures like milling.[3] They also reduce the likelihood of catalyst poisoning.
Q: How can I best monitor the progress of my reaction? A: For both ammoxidation and cyanation, Gas Chromatography (GC) is an excellent technique. It allows for rapid quantification of the starting material, product, and any volatile byproducts. For palladium-catalyzed reactions, Thin Layer Chromatography (TLC) can provide a quick qualitative check for the disappearance of starting material. Final product purity and structure should always be confirmed by ¹H and ¹³C NMR spectroscopy.
Q: I am considering alkylating 3-cyanopyridine to make the product. Is this a viable route? A: While seemingly direct, the direct C-H alkylation of a pyridine ring is challenging.[10] Pyridines are electron-deficient, making them resistant to Friedel-Crafts type alkylations. Radical alkylation methods are often non-selective.[10] It is generally more reliable and higher-yielding to start with a precursor that already contains the ethyl group, such as 3-ethylpyridine or a 3-halo-5-ethylpyridine.
Section 4: Key Experimental Protocol
Palladium-Catalyzed Cyanation of 3-Bromo-5-ethylpyridine
This protocol is adapted from established methods for the cyanation of aryl halides and is suitable for a laboratory setting.[2][3]
Reagents & Equipment:
-
3-Bromo-5-ethylpyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3-bromo-5-ethylpyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and dppf (0.04 eq, 4 mol%).
-
Solvent Addition: Add anhydrous DMAc via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble palladium species.
-
Wash the organic solution sequentially with 1 M aqueous ammonia (to complex and remove residual zinc and palladium salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.
References
- Fleming, F. F., et al. (n.d.). Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Retrieved from [Link]
- CN101602722A. (n.d.). The synthetic method of 3-cyanopyridine. Google Patents.
-
Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(44), 13139-13143. Available at: [Link]
- US3644380A. (n.d.). Preparation of 3-cyanopyridine. Google Patents.
- Herzenberg, J., et al. (1969). A New Synthesis of 3-Ethylpyridine. Industrial & Engineering Chemistry Product Research and Development, 8(4), 401-403.
-
Malzner, F. J., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102-105. ACS Publications. Retrieved from [Link]
- Miller, A. D., & Levine, R. (1957). Alkylation of 3-Picoline. The Journal of Organic Chemistry, 22(2), 168-170.
- Butler, J. D., et al. (1966). Synthesis of 3-picoline and 3-ethylpyridine. Chemical Communications (London), (2), 54. RSC Publishing.
- US2786846A. (n.d.). Process of alkylating pyridines. Google Patents.
-
Szymańska, I., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. MDPI. Retrieved from [Link]
-
Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33333-33353. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
- CN1424144A. (n.d.). Catalyst for preparing 3-cyanopyridine and preparation and use thereof. Google Patents.
-
Smith, T. E., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron Letters, 50(31), 4506-4509. Available at: [Link]
- Liu, S., et al. (2018). Improvement of Synthesis Procedure of Imiquimod.
- Gilg, J., et al. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Organic & Biomolecular Chemistry. RSC Publishing.
- Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society, 71(9), 3215-3215.
-
Scientific.Net. (n.d.). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]
-
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 83(10), 5557-5567. Available at: [Link]
-
PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. Retrieved from [Link]
- US7595417B2. (n.d.). Cyanation of aromatic halides. Google Patents.
- EP2901857A1. (n.d.). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. Google Patents.
-
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227-15229. Available at: [Link]
-
Wang, L. (2025, January 15). Why is the yield of my in-vitro transcription so low? and every time lower than before?. ResearchGate. Retrieved from [Link]
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- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Ethylpicolinonitrile
Welcome to the technical support center for the synthesis of 3-Ethylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side product formation, and ensure a high yield of your target molecule.
Introduction to the Synthetic Pathway
The synthesis of this compound can be approached in a two-step process starting from the readily available 3-picoline. The first step involves the ammoxidation of 3-picoline to form the key intermediate, 3-cyanopyridine (also known as nicotinonitrile). The second step is the introduction of the ethyl group onto the pyridine ring at the 3-position, adjacent to the nitrile group. A common and effective method for this transformation is the use of an organometallic reagent, such as a Grignard reagent.
This guide will focus on the potential side products and challenges that can arise during both the ammoxidation and the subsequent ethylation steps.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in the starting material, 3-cyanopyridine, and how can they affect the subsequent ethylation step?
A1: 3-Cyanopyridine is typically synthesized via the ammoxidation of 3-picoline.[1] Potential impurities arising from this process can include unreacted 3-picoline, over-oxidation products like nicotinic acid or nicotinamide, and other pyridine derivatives. The presence of these impurities can lead to the formation of undesired side products during the ethylation reaction. For instance, unreacted 3-picoline can be ethylated, and the presence of acidic protons from nicotinic acid can quench the organometallic reagent, reducing the overall yield.
Q2: What is the most likely mechanism for the ethylation of 3-cyanopyridine using a Grignard reagent?
A2: The most probable mechanism involves the nucleophilic addition of the ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the carbon of the nitrile group. This forms a magnesium salt of an imine intermediate. Subsequent acidic workup hydrolyzes the imine to a ketone, which in this case would be 3-propionylpyridine. To obtain the desired this compound, a reductive amination or a related synthetic strategy would be required after the formation of the ketone. Alternatively, a directed ortho-metalation approach could be envisioned, but the Grignard addition to the nitrile is a more classical and direct route to functionalize the carbon backbone.
Q3: Can the ethylation occur at other positions on the pyridine ring?
A3: Yes, direct alkylation of the pyridine ring is a potential side reaction. Grignard reagents can add to the C2 and C4 positions of the pyridine ring, especially if the reaction conditions are not carefully controlled.[2][3] The electron-withdrawing nature of the nitrile group at the 3-position can influence the regioselectivity of this addition.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low yield of this compound and recovery of starting material (3-cyanopyridine).
| Potential Cause | Troubleshooting/Prevention Protocol |
| Inactive Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. |
| Insufficient Equivalents of Grignard Reagent | Impurities in the starting material or solvent with active protons (e.g., water, alcohols) can consume the Grignard reagent. Use at least a stoichiometric amount, and consider adding a slight excess (1.1-1.5 equivalents) to compensate for any losses. |
| Low Reaction Temperature | Grignard reactions often require an initial activation period and may need gentle heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile. |
Problem 2: Formation of 3-Propionylpyridine as a major side product.
-
Causality: The primary product of the Grignard reaction with a nitrile, after acidic workup, is a ketone.[4] The initially formed imine intermediate is readily hydrolyzed to 3-propionylpyridine under aqueous acidic conditions.[5][6]
-
Troubleshooting Protocol:
-
Modify the Workup: Instead of a direct acidic workup, quench the reaction carefully with a non-aqueous proton source at low temperature, followed by a non-hydrolytic workup to isolate the imine if possible. However, imines are generally unstable.
-
Subsequent Reduction: The most practical approach is to accept the formation of 3-propionylpyridine and then reduce the ketone and convert it to the ethyl group in a subsequent synthetic step.
-
Problem 3: Presence of di-ethylated pyridine side products.
-
Causality: Over-alkylation can occur where a second ethyl group is added to the pyridine ring or potentially to the intermediate imine. The pyridine ring itself can be susceptible to nucleophilic attack by the Grignard reagent.[2]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise amount of the Grignard reagent (close to 1.0 equivalent).
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to improve selectivity and minimize side reactions. Add the Grignard reagent slowly to the solution of 3-cyanopyridine.
-
Problem 4: Formation of 3-Ethylpyridine-2-carboxamide.
-
Causality: The nitrile group is susceptible to hydrolysis, which can be catalyzed by either acid or base.[7] If water is present during the reaction or workup under conditions that favor nitrile hydrolysis, the corresponding amide can be formed.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions throughout the reaction.
-
Careful Workup: During the workup, avoid prolonged exposure to strong acidic or basic conditions that could promote hydrolysis of the nitrile.
-
Experimental Workflow: Proposed Synthesis of 3-Propionylpyridine from 3-Cyanopyridine
This protocol outlines a plausible method for the synthesis of the ketone intermediate, which is a likely precursor to this compound.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen or argon.
-
Use anhydrous diethyl ether or THF as the solvent.
-
-
Reaction:
-
To a solution of 3-cyanopyridine (1.0 eq) in anhydrous diethyl ether, add ethylmagnesium bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC or GC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate 3-propionylpyridine.
-
Visualizing Potential Side Reactions
The following diagram illustrates the main reaction pathway and potential side reactions during the ethylation of 3-cyanopyridine.
Caption: Reaction scheme for the synthesis of this compound and potential side products.
References
- Ashby, E. C., & Pande, S. S. (Year). Synthesis of substituted carbinol. Journal of Organic Chemistry.
-
PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
- Jin, L., et al. (2012). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Journal of Industrial Microbiology & Biotechnology.
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
- Knochel, P., et al. (2013). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents. The Journal of Organic Chemistry.
- Baran, P. S., et al. (2024).
- CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino)
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
- Knochel, P., et al. (Year). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Synthesis.
- Li, Z., et al. (2024). Radical Deoxygenative Three-Component Reaction of Alcohols, Aryl Alkenes, and Cyanopyridines. Organic Letters.
- Olofsson, B., et al. (Year). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
- Tu, S., et al. (2005).
- US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google P
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Pearson+. (n.d.). Draw the product formed when pyridine reacts with ethyl bromide. Retrieved from [Link]
- Jampilek, J., et al. (Year).
- Pande, S. S., et al. (Year). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
- Frontera, A., et al. (Year). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E.
- Maji, M., & Das, P. (Year). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Organic & Biomolecular Chemistry.
- Grokipedia. (n.d.). Ethylmagnesium bromide.
- CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl)
- MacMillan, D. W. C., et al. (Year). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
- YouTube. (2024). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism.
-
El-Gazzar, A. B. A., et al. (Year). Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and Pyrido[3′,2′:4,5]thieno[3,2-d][8][9][10]triazines Containing Sulfonamide Moieties. Archiv der Pharmazie.
- CN101602722A - The synthetic method of 3-cyanopyridine - Google P
-
ResearchGate. (2018). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? Retrieved from [Link]
- MacMillan, D. W. C., et al. (Year).
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- 7. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
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- 9. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Ethylpicolinonitrile Purification
An in-depth guide to navigating the complexities of 3-Ethylpicolinonitrile purification, designed for chemical researchers and drug development professionals.
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for this compound. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount. This guide is structured to provide direct, actionable solutions to common and complex issues encountered during its purification. My approach is rooted in first principles of chemical engineering and organic chemistry, explaining not just the 'how' but the 'why' behind each recommendation.
Section 1: Compound Profile & Safety Imperatives
Before any purification attempt, a thorough understanding of the compound's properties and safety requirements is non-negotiable.
1.1 Physical & Chemical Properties
This compound is an aromatic nitrile whose purification is influenced by its physical characteristics. While extensive literature is sparse, we can compile its known properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not explicitly documented; likely >200 °C | Estimated based on similar structures |
| Solubility | Expected solubility in common organic solvents (DCM, EtOAc, Toluene) | Inferred |
| Thermal Stability | Potentially susceptible to decomposition at high temperatures | Inferred from similar nitriles |
1.2 CRITICAL: Safety First
Working with nitrile-containing compounds requires stringent safety protocols. The pyridine moiety and nitrile group present specific hazards.
-
Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3]
-
Thermal Hazards: Be aware of potential decomposition when heating, which can release toxic fumes (e.g., HCN, NOx).[4] Vacuum distillation is strongly recommended to lower the boiling point.[5]
Section 2: The Purification Troubleshooting Workflow
Encountering a purification issue can be daunting. The key is a systematic approach. I have designed this workflow to guide your decision-making process from initial failure to successful isolation.
Caption: General troubleshooting workflow for purification.
Section 3: Method-Specific Troubleshooting (Q&A)
This section directly addresses common failures in standard purification techniques.
Distillation is often the first choice for purifying liquids or low-melting solids. Given the presumed high boiling point of this compound, vacuum distillation is the required standard.
Question 1: My product is darkening or charring in the distillation flask, and the yield is very low. What's happening?
Answer: This is a classic sign of thermal decomposition. The combination of a high boiling point and potential instability of the pyridine-nitrile system at elevated temperatures is the likely cause.
-
Causality: At atmospheric pressure, the required temperature to boil this compound likely exceeds its decomposition threshold. This breaks down the molecule, leading to polymerization (charring) and loss of product. The principle of lowering boiling points under vacuum is critical for thermally sensitive substances.[5]
-
Solutions:
-
Increase Vacuum: The most crucial parameter is pressure. Ensure your vacuum pump is pulling a strong vacuum (<1 mmHg is ideal). A lower pressure directly translates to a lower boiling temperature.
-
Use Wiped-Film or Short-Path Distillation: For highly sensitive compounds, minimizing the time the molecule spends at high temperatures is key. Wiped-film or short-path distillation apparatuses are designed for this, offering a significant advantage over a standard distillation setup.[6]
-
Control Heating: Use a heating mantle with a stirrer and ensure even heating. Avoid "hot spots" which can initiate decomposition. Do not heat the flask aggressively; raise the temperature slowly once the vacuum is stable.
-
Question 2: I'm getting a poor separation between my product and a close-boiling impurity. How can I improve the resolution?
Answer: This is a challenge of separation efficiency. The ability to separate two compounds with similar boiling points depends on the number of theoretical plates in your distillation column.
-
Causality: A simple distillation setup has very few theoretical plates, making it unsuitable for separating components with boiling points that differ by less than ~25 °C.
-
Solutions:
-
Fractional Distillation: You must use a fractionating column packed with a high-surface-area material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This creates a temperature gradient and allows for many successive vaporization-condensation cycles, dramatically increasing separation efficiency.
-
Optimize Reflux Ratio: In a fractional distillation setup, the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) is key. A higher reflux ratio improves separation but slows down the distillation. Adjust the ratio to find a balance between purity and speed.
-
Ensure Thermal Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss, which would otherwise reduce efficiency.
-
If this compound is a solid or can be solidified, recrystallization is a powerful technique for achieving high purity.[7][8]
Question 3: My compound won't crystallize from the solution, even after cooling in an ice bath.
Answer: This is a common and frustrating issue that usually points to one of three problems: incorrect solvent choice, excessive solvent, or the presence of impurities inhibiting crystal lattice formation.
-
Causality: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[8] If the compound remains soluble at low temperatures, or if the solution is too dilute, it will not reach the supersaturation point required for crystallization.
-
Solutions:
-
Solvent Selection: The ideal solvent is critical. You must perform small-scale solvent screening. Good starting points for a polar molecule like this compound might include isopropanol, ethyl acetate/heptane mixtures, or toluene. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but dissolves completely near the solvent's boiling point.
-
Reduce Solvent Volume: If you've added too much solvent, the solution will never become saturated upon cooling.[7] Gently heat the solution and evaporate some of the solvent in the fume hood to concentrate it. Then, allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, induction techniques can help.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This provides a pre-formed lattice for other molecules to build upon.[9]
-
-
Question 4: My product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid (an oil) instead of a solid.
-
Causality: This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble. The high concentration of solute drops out before the temperature is low enough for a solid lattice to form.
-
Solutions:
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you move it to an ice bath.[7]
-
Re-dissolve and Add More Solvent: If an oil has formed, reheat the solution until it is homogeneous again. Add a small amount of additional hot solvent to lower the saturation point slightly, then repeat the slow cooling process.
-
Change Solvent System: Consider using a solvent with a lower boiling point. Alternatively, use a two-solvent system where the compound is highly soluble in solvent A and poorly soluble in solvent B. Dissolve the compound in a minimum of hot solvent A, then slowly add solvent B until the solution becomes turbid (cloudy), then add a drop or two of solvent A to clarify. Now, cool slowly.
-
Chromatography is the most versatile but also the most complex purification method, capable of separating very similar compounds.[10][11]
Question 5: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation.
Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase (usually silica gel).
-
Causality: Silica gel is acidic and polar. The basic nitrogen on the pyridine ring of this compound can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to streak.
-
Solutions:
-
Add a Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (~0.5-1%), to your eluent. This base will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina (basic or neutral grade) is an excellent alternative for purifying basic compounds.
-
Check for Overloading: Tailing can also be caused by applying too much sample to the column. Ensure your sample load is appropriate for the column size (typically 1-5% of the silica gel mass).
-
Question 6: I've run my column, but the fractions are still impure. My TLC showed a good separation. What went wrong?
Answer: This discrepancy between TLC and column performance usually points to issues with column packing or fraction collection.
-
Causality: A poorly packed column contains channels and cracks, which prevent the establishment of a uniform solvent front. The sample travels through these channels unevenly, destroying the separation that was achievable on the uniform TLC plate.
-
Solutions:
-
Proper Column Packing: Pack your column carefully. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally superior to dry packing. Ensure the silica bed is level and compact before loading the sample.
-
Careful Sample Loading: Load the sample in the minimum possible volume of solvent. A wide sample band at the start will lead to wide, overlapping bands at the end. Adsorbing the sample onto a small amount of silica and dry-loading it onto the top of the column is often the best practice.
-
Collect Smaller Fractions: When compounds are close together, collecting a larger number of smaller fractions increases the likelihood of isolating pure fractions between the mixed ones. Analyze fractions by TLC before combining them.
-
Caption: Decision matrix for selecting a purification method.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How do I know what the impurities are in my crude material?
-
A: A combination of analytical techniques is essential. LC-MS or GC-MS can give you the molecular weights of the impurities, which can help you identify them as unreacted starting materials, reagents, or potential side products (e.g., hydrolysis of the nitrile to an amide, or over-alkylation on the pyridine ring).[12][13] ¹H NMR can also reveal structural information about major impurities.
-
-
Q: What is the best way to store purified this compound?
-
A: Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture ingress. Refrigeration (2-8°C) is recommended to slow down any potential degradation pathways.[14]
-
-
Q: Can I use ¹H NMR to determine the purity of my final product?
-
A: Yes, ¹H NMR is an excellent tool for assessing purity. By integrating the signals corresponding to your product and comparing them to the integrals of impurity signals, you can get a good quantitative estimate. For very high purity assessment (>99.5%), a more sensitive technique like GC with an internal standard or quantitative NMR (qNMR) would be required.
-
References
-
Galgut, T., & Kumar, V. (2016). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kourtidou, E. (2014). Can anyone help with purifying product from reaction mixture with column chromatography? ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 3-(Ethylamino)propionitrile. National Center for Biotechnology Information. Available at: [Link]
-
GE Healthcare. (2014). Three-step monoclonal antibody purification processes using modern chromatography media. Cytiva. Available at: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Ottenbacher, M., & Hasse, H. (n.d.). CONTINUOUS THREE PHASE DISTILLATION: A PROCESS FOR SEPARATING THERMALLY INSTABLE SUBSTANCES. University of Stuttgart. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
PubChem. (n.d.). 3-Ethylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
Hahn, R., et al. (2021). Three-dimensional chromatography for purification and characterization of antibody fragments and related impurities from Escherichia coli crude extracts. Journal of Chromatography A. Available at: [Link]
-
Görög, S., et al. (1995). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Song, L., et al. (2011). Purification of 3-hydroxypropionitrile by wiped molecular distillation. ResearchGate. Available at: [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Goverdhan, G., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
-
Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C8H8N2). Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for 3-Ethylpicolinonitrile
Welcome to the comprehensive technical support guide for the synthesis and optimization of 3-Ethylpicolinonitrile. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, actionable advice grounded in established chemical principles.
I. Overview of the Primary Synthetic Route: Ammoxidation of 3-Ethylpyridine
The most industrially viable and commonly employed method for the synthesis of this compound is the vapor-phase ammoxidation of 3-ethylpyridine. This process involves the reaction of 3-ethylpyridine with ammonia and an oxygen source (typically air) at elevated temperatures over a solid-state catalyst.[1]
The overall reaction is as follows:
2 C7H9N + 2 NH3 + 3 O2 → 2 C8H8N2 + 6 H2O
This method is favored for its atom economy and the use of relatively inexpensive starting materials. However, achieving high selectivity and yield requires careful optimization of several reaction parameters.
II. Troubleshooting Guide: Common Issues and Solutions in Ammoxidation
This section addresses specific problems that may arise during the synthesis of this compound via ammoxidation, presented in a question-and-answer format.
Q1: My conversion of 3-ethylpyridine is low. How can I improve it?
A1: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or catalyst deactivation. Here are several factors to investigate:
-
Reaction Temperature: Ammoxidation reactions are highly temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to poor conversion. Conversely, excessively high temperatures can lead to over-oxidation and the formation of byproducts such as carbon oxides. For analogous ammoxidation of alkylpyridines, the optimal temperature range is typically between 350°C and 550°C.[2] A systematic study of the temperature profile is recommended to find the sweet spot for your specific catalytic system.
-
Catalyst Activity: The choice of catalyst is crucial. Mixed metal oxides, particularly those containing vanadium, molybdenum, and chromium, are known to be effective for ammoxidation.[2][3][4] Ensure your catalyst is properly prepared and activated. Over time, catalysts can lose activity due to coking or poisoning. Regeneration of the catalyst or replacement with a fresh batch may be necessary.
-
Molar Ratios of Reactants: The stoichiometry of the reactants plays a significant role. An insufficient amount of ammonia can lead to the formation of oxidation byproducts instead of the desired nitrile. A typical molar ratio of ammonia to 3-ethylpyridine is in the range of 2:1 to 7:1.[5] Similarly, the oxygen-to-3-ethylpyridine ratio needs to be optimized. Too little oxygen will result in incomplete conversion, while too much can lead to complete combustion.
Q2: I am observing a significant amount of byproducts, primarily pyridine and 3-vinylpyridine. What is causing this and how can I minimize their formation?
A2: The formation of pyridine and 3-vinylpyridine suggests side reactions are occurring.
-
Pyridine Formation: The presence of pyridine indicates dealkylation of the starting material or the product. This is often favored at higher reaction temperatures. A reduction in temperature may help to minimize this side reaction.
-
3-Vinylpyridine Formation: The formation of 3-vinylpyridine is likely due to the dehydrogenation of the ethyl group. This side reaction can sometimes compete with the desired ammoxidation. Modifying the catalyst composition can influence the selectivity. For instance, the addition of certain promoters to the catalyst can suppress dehydrogenation pathways.
Q3: My product is contaminated with a dark, tarry substance. What is it and how can I prevent its formation?
A3: The formation of dark, tarry materials, often referred to as "coke," is a common problem in high-temperature catalytic reactions. This is due to the polymerization and decomposition of reactants and products on the catalyst surface.
-
Preventative Measures:
-
Optimize Residence Time: A shorter residence time of the reactants in the hot zone of the reactor can reduce the extent of coke formation.
-
Increase Steam Co-feed: The addition of steam to the feed can help to suppress coke formation by competing for active sites on the catalyst and by gasifying coke precursors.
-
Catalyst Selection: Some catalysts are more prone to coking than others. Catalysts with a higher surface acidity can sometimes promote polymerization reactions.
-
-
Remediation:
-
Catalyst Regeneration: If coking has occurred, the catalyst can often be regenerated by burning off the carbonaceous deposits in a stream of air at a controlled temperature.
-
Q4: The purification of my crude this compound by distillation is proving difficult. Are there alternative methods?
A4: While distillation is a common purification method, co-distillation with impurities having similar boiling points can be a challenge.
-
Fractional Distillation under Reduced Pressure: To minimize thermal degradation of the product, it is advisable to perform the distillation under reduced pressure. Using a fractionating column with a high number of theoretical plates can improve the separation of closely boiling components.
-
Crystallization: If the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an excellent purification technique. A screening of different solvents is recommended to find one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.
-
Chromatography: For small-scale purifications or for obtaining a very high purity product, column chromatography can be employed.[6]
III. Frequently Asked Questions (FAQs)
What are the key safety precautions to take when performing the ammoxidation of 3-ethylpyridine?
The ammoxidation of 3-ethylpyridine involves flammable and toxic materials at high temperatures and pressures. A thorough safety review is essential before conducting any experiment. Key precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Ensuring the reactor is properly designed and pressure-tested for the intended operating conditions.
-
Using an inert gas, such as nitrogen, to purge the system before and after the reaction.
-
Having a plan in place for quenching the reaction in case of a thermal runaway.
What analytical techniques are recommended for monitoring the reaction and analyzing the final product?
A combination of analytical techniques is recommended for comprehensive analysis:[7][8]
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the progress of the reaction by analyzing the composition of the gas-phase effluent. It can be used to quantify the conversion of 3-ethylpyridine and the formation of this compound and volatile byproducts.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing the purity of the final product, especially for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): MS, often coupled with GC (GC-MS), is a powerful tool for identifying unknown byproducts by providing information about their molecular weight and fragmentation patterns.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the nitrile functional group (C≡N stretch typically appears around 2220-2260 cm⁻¹).
Are there any alternative synthetic routes to this compound?
While ammoxidation is the most common route, other synthetic strategies for nitriles could potentially be adapted for this compound:[11][12][13][14]
-
Dehydration of 3-Ethylpicolinamide: If 3-ethylpicolinamide is available, it can be dehydrated to the corresponding nitrile using a variety of dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
-
Cyanation of a 3-Ethyl-2-halopyridine: A nucleophilic substitution reaction of a 3-ethyl-2-halopyridine (e.g., 2-chloro-3-ethylpyridine) with a cyanide salt (e.g., sodium cyanide or potassium cyanide) could yield the desired product. This reaction often requires a catalyst, such as a palladium or copper complex.
-
From 3-Ethylpicolinic Acid: The corresponding carboxylic acid can be converted to the primary amide, which can then be dehydrated as mentioned above.
IV. Experimental Protocols and Data
Optimized Protocol for the Ammoxidation of 3-Ethylpyridine
This protocol is a representative example based on analogous reactions and should be further optimized for specific laboratory setups.
-
Catalyst Loading: A packed-bed reactor is loaded with a V-Mo-O based catalyst supported on silica.
-
System Purge: The reactor system is purged with nitrogen gas to remove any residual air.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 400°C) under a continuous flow of nitrogen.
-
Reactant Feed: A gaseous feed mixture of 3-ethylpyridine, ammonia, and air is introduced into the reactor at a controlled flow rate. The molar ratio of the reactants should be systematically varied to find the optimum (e.g., 3-ethylpyridine:NH₃:Air = 1:5:15).
-
Reaction: The reaction is allowed to proceed for a set residence time, which is controlled by the total flow rate of the gas mixture and the volume of the catalyst bed.
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products and unreacted starting material. The non-condensable gases are scrubbed before being vented.
-
Work-up: The collected liquid is neutralized with a mild base to remove any acidic byproducts. The organic layer is then separated from the aqueous layer.
-
Purification: The crude organic product is purified by fractional distillation under reduced pressure.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Temperature (°C) | 3-Ethylpyridine:NH₃:Air Molar Ratio | Conversion of 3-Ethylpyridine (%) | Selectivity to this compound (%) |
| 1 | 350 | 1:5:15 | 65 | 85 |
| 2 | 400 | 1:5:15 | 80 | 90 |
| 3 | 450 | 1:5:15 | 95 | 80 |
| 4 | 400 | 1:3:15 | 75 | 80 |
| 5 | 400 | 1:7:15 | 82 | 92 |
| 6 | 400 | 1:5:10 | 70 | 88 |
| 7 | 400 | 1:5:20 | 85 | 85 |
V. Visualizations
Diagram 1: Ammoxidation Reaction Pathway
Caption: Simplified reaction pathway for the ammoxidation of 3-ethylpyridine.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
VI. References
-
Wikipedia. (n.d.). Ammoxidation. Retrieved from [Link]
-
Yadav, M. K., & Parikh, P. A. (2013). Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts. Journal of the American Chemical Society, 135(48), 18213–18216.
-
Google Patents. (n.d.). CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same. Retrieved from
-
Al-Duri, B., & Santos, R. C. D. (2018). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Pure and Applied Chemistry, 90(10), 1595-1604.
-
Google Patents. (n.d.). US3475350A - Ammoxidation catalyst. Retrieved from
-
Google Patents. (n.d.). WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst. Retrieved from
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743.
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(45), 31695-31720.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-15.
-
India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. Retrieved from [Link]
-
National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(45), 31695-31720.
-
MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3173.
-
YouTube. (2021, October 22). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chapter XXIV: The Ammoxidation of Organic Substances. In Advances in Catalysis (Vol. 14, pp. 203-322).
-
PubChemLite. (n.d.). This compound (C8H8N2). Retrieved from [Link]
-
Google Patents. (n.d.). WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile. Retrieved from
-
Office of Scientific and Technical Information. (2013). Extraction of Phosphonic Acids from Urine Samples and Analysis by Gas Chromatography with Detection by Mass Spectrometryand Flam. OSTI.GOV.
-
ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources.... Retrieved from [Link]
-
ResearchGate. (n.d.). Acrylonitrile by Propene Ammoxidation. Retrieved from [Link]
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst - Google Patents [patents.google.com]
- 3. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 4. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]
- 5. Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 7. hovione.com [hovione.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
preventing decomposition of 3-Ethylpicolinonitrile during reaction
Welcome to the technical support center for 3-Ethylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice, preventative best practices, and detailed mechanistic explanations to ensure the stability and successful reaction of this compound in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your reactions with this compound in a direct question-and-answer format.
Q1: My reaction is showing a new, more polar spot by TLC/LC-MS that I suspect is a decomposition product. What is the likely culprit?
A1: The most common decomposition pathway for this compound is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, even with trace amounts of water in your reaction mixture, especially at elevated temperatures. The initial product is 3-ethylpicolinamide, which can be further hydrolyzed to 3-ethylpicolinic acid. These products are significantly more polar than the starting nitrile.
Q2: I'm attempting a reaction under basic conditions (e.g., using NaH, LDA, or an alkoxide) and I'm seeing significant byproduct formation. What's happening?
A2: In addition to hydrolysis from trace water, strong bases can lead to other side reactions. If your reaction involves heating, you might be promoting base-catalyzed hydrolysis to the carboxylate salt of 3-ethylpicolinic acid.[1] Ensure your reaction is scrupulously dry. Use freshly distilled solvents and dry glassware. If possible, run the reaction at a lower temperature for a longer period.
Q3: My attempt to reduce the nitrile to an amine is giving me a complex mixture of products. How can I improve the selectivity?
A3: Reduction of nitriles can indeed be challenging, often yielding a mix of primary, secondary, and tertiary amines. The choice of reducing agent and reaction conditions is critical. For example, catalytic hydrogenation can lead to over-alkylation of the resulting primary amine with unreacted starting material. Consider using a milder reducing agent or optimizing your catalyst and reaction conditions to favor the formation of the primary amine. Adding ammonia or ammonium hydroxide to the reaction mixture can sometimes suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation.
Q4: I'm running a reaction at high temperatures and observing significant charring or formation of intractable baseline material. What could be causing this?
A4: While 3-cyanopyridine is reported to be stable under normal conditions, prolonged heating at high temperatures can lead to polymerization or more complex decomposition pathways of the pyridine ring itself.[2] It is advisable to keep reaction temperatures as low as feasible to maintain the integrity of the heterocyclic core. If high temperatures are unavoidable, ensure a completely inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
In-depth Technical Guide: Understanding the "Why"
A deeper understanding of the underlying chemistry of this compound will empower you to proactively design more robust experiments.
The Vulnerability of the Nitrile Group: Hydrolysis
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. In the presence of water, this leads to hydrolysis. The mechanism differs slightly under acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which makes the carbon atom even more electrophilic and susceptible to attack by a weak nucleophile like water.[1] This is followed by a series of proton transfers to form the amide, which can then undergo further acid-catalyzed hydrolysis to the carboxylic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. A proton transfer from water then forms an imidic acid intermediate, which tautomerizes to the amide.[1] The amide can be further hydrolyzed under basic conditions to the carboxylate salt.
The ethyl group at the 3-position is unlikely to provide significant steric hindrance to prevent this hydrolysis, so careful control of reaction conditions is paramount.
Diagram: Decomposition Pathways of this compound
Sources
Technical Support Center: Cyanation of 3-Ethylpyridine
Welcome to the dedicated technical support center for the cyanation of 3-ethylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a cyano group to the 3-ethylpyridine scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions and optimize your synthetic strategy.
Introduction: The Synthetic Challenge
The cyanation of 3-ethylpyridine is a crucial transformation for accessing a variety of valuable building blocks in medicinal chemistry and materials science. The nitrile group is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, and tetrazoles, making cyanopyridines highly sought-after intermediates.[1] However, the pyridine ring's inherent electronic properties, coupled with the presence of an ethyl substituent at the 3-position, can present significant challenges in achieving efficient and selective cyanation.
This guide will provide practical, experience-based advice to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the cyanation of 3-ethylpyridine, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis shows a significant amount of unreacted 3-ethylpyridine.
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Explanation | Suggested Solutions |
| Insufficient Catalyst Activity (Palladium-Catalyzed Reactions) | The palladium catalyst, typically in the Pd(0) active state, can be deactivated through oxidation or poisoning. Excess cyanide ions can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[2][3] | • Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center and promote reductive elimination. • Use a Less Soluble Cyanide Source: Switch from highly soluble sources like NaCN or KCN to less soluble ones like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[4] • Consider Additives: Additives like zinc formate can help reactivate the catalyst.[4] |
| Harsh Conditions for Rosenmund-von Braun Reaction | The traditional Rosenmund-von Braun reaction often requires high temperatures (150-250°C), which can lead to substrate or product decomposition, especially with sensitive functional groups.[5][6] | • Employ a Catalytic System: Instead of stoichiometric CuCN, use a catalytic amount of a copper(I) source (e.g., CuI) with a suitable ligand (e.g., a diamine) under milder conditions.[4][6] |
| Poor Substrate Reactivity | The electron-donating nature of the ethyl group at the 3-position can make the pyridine ring more electron-rich and thus less susceptible to nucleophilic attack, which is a key step in many cyanation reactions. | • Increase Reaction Temperature: Carefully increase the reaction temperature to provide the necessary activation energy. • Use a More Active Catalyst System: For palladium-catalyzed reactions, screen different palladium precursors and ligands to find a more active combination for your specific substrate. |
| Inadequate Activation of Pyridine N-Oxide | When using the pyridine N-oxide route, incomplete activation of the N-oxide by the acylating agent (e.g., dimethylcarbamoyl chloride) will prevent the subsequent nucleophilic attack by the cyanide source.[5][7] | • Ensure Anhydrous Conditions: Moisture can hydrolyze the acylating agent. Use anhydrous solvents and dry glassware. • Optimize Acylating Agent Stoichiometry: Ensure at least a stoichiometric amount of the acylating agent is used. An excess may be beneficial in some cases. |
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
You've successfully cyanated the pyridine ring, but you have a mixture of cyanated isomers (e.g., 2-cyano-, 4-cyano-, and 6-cyano-3-ethylpyridine).
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Explanation | Suggested Solutions |
| Electronic and Steric Effects of the Ethyl Group | The ethyl group at the 3-position electronically activates the 2-, 4-, and 6-positions for electrophilic attack and deactivates them for nucleophilic attack. Steric hindrance from the ethyl group can disfavor substitution at the adjacent 2- and 4-positions. The interplay of these factors determines the final isomer distribution.[8] | • Leverage the Pyridine N-Oxide Route: The cyanation of 3-substituted pyridine N-oxides with reagents like trimethylsilyl cyanide (TMSCN) predominantly yields the 2-cyano isomer.[9] This is a highly reliable method for achieving regioselectivity. • Directed C-H Functionalization: Explore modern C-H activation/cyanation methods that can offer different regioselectivities based on the directing group and catalyst system. |
| Reaction Mechanism Ambiguity | Different cyanation methods proceed through distinct mechanisms (e.g., nucleophilic aromatic substitution, oxidative addition/reductive elimination), each with its own inherent regioselectivity preferences. | • Method Selection: Choose a cyanation method known for high regioselectivity with substituted pyridines. The pyridine N-oxide approach is a prime example.[9][10] |
Issue 3: Formation of Side Products
Your reaction mixture contains unexpected byproducts in addition to the desired cyanated product.
Possible Causes & Solutions
| Possible Cause | Underlying Principle & Explanation | Suggested Solutions |
| Hydrolysis of the Cyano Group | The presence of water in the reaction mixture, especially at elevated temperatures or under acidic/basic conditions, can lead to the hydrolysis of the nitrile to the corresponding carboxamide or carboxylic acid.[4] | • Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). • Control pH: If possible, buffer the reaction mixture or use a neutral cyanide source. |
| Side Reactions of the Ethyl Group | While less common, harsh reaction conditions (e.g., strong oxidants or high temperatures) could potentially lead to oxidation or other transformations of the ethyl group. | • Milder Reaction Conditions: Opt for catalytic methods that allow for lower reaction temperatures and shorter reaction times. |
| Decomposition of Cyanide Reagent | Some cyanide reagents can be unstable under certain conditions, leading to the formation of byproducts and a decrease in the effective concentration of the cyanide nucleophile. | • Use Stable Cyanide Sources: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are generally more stable and less toxic alternatives to alkali metal cyanides.[1][11] |
Frequently Asked Questions (FAQs)
Q1: Which cyanation method is best for achieving high regioselectivity in the cyanation of 3-ethylpyridine?
A1: The cyanation of 3-ethylpyridine N-oxide is generally the most reliable method for achieving high regioselectivity, predominantly yielding 3-ethyl-2-cyanopyridine.[9] The N-oxide functionality activates the 2- and 6-positions towards nucleophilic attack by the cyanide source. Due to steric hindrance from the ethyl group at the 3-position, attack at the 2-position is favored.
Q2: What are the key safety precautions to take when performing cyanation reactions?
A2: Cyanide compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Have a cyanide antidote kit readily available and ensure you are trained in its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.
Q3: How can I purify my 3-ethyl-cyanopyridine product from the reaction mixture?
A3: Purification strategies will depend on the specific impurities present. Common methods include:
-
Extraction: If your product is in an organic solvent, washing with aqueous solutions can remove salts and water-soluble impurities.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a powerful technique. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
Q4: How can I confirm the identity and regiochemistry of my cyanated product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern on the pyridine ring.
-
¹³C NMR: The chemical shift of the carbon atom attached to the cyano group, as well as the shifts of the other ring carbons, will differ for each isomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: A characteristic nitrile stretch will be observed in the range of 2230-2240 cm⁻¹.[12]
Experimental Protocols & Workflows
Protocol 1: Palladium-Catalyzed Cyanation of 3-Ethyl-2-halopyridine
This protocol is a general starting point for the palladium-catalyzed cyanation of a pre-functionalized 3-ethylpyridine.
Materials:
-
3-Ethyl-2-halopyridine (e.g., 2-bromo-3-ethylpyridine)
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Solvent (e.g., anhydrous DMF or DMA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-ethyl-2-halopyridine (1.0 equiv), zinc cyanide (0.6 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Cyanation via 3-Ethylpyridine N-Oxide
This method is recommended for achieving high regioselectivity.
Part A: Synthesis of 3-Ethylpyridine N-Oxide (This is a prerequisite step if 3-ethylpyridine N-oxide is not commercially available.)
Part B: Cyanation of 3-Ethylpyridine N-Oxide Materials:
-
3-Ethylpyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Solvent (e.g., anhydrous acetonitrile or chloroform)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, dissolve 3-ethylpyridine N-oxide (1.0 equiv) in the anhydrous solvent.
-
Add dimethylcarbamoyl chloride (1.2 equiv) and stir for 10-15 minutes at room temperature.
-
Add TMSCN (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product, which will be predominantly 3-ethyl-2-cyanopyridine, by column chromatography.[5]
Visualizing Reaction Pathways
Palladium-Catalyzed Cyanation Cycle
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding cyanation reactions.
References
- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 2020, 31, 1629-1633.
- C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 2023, 62(6), e202216894.
- RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 2022, 45(6), 712-728.
- C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 2008, 130(17), 5866-5881.
- von Braun reaction. Wikipedia.
- Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile. Chemical & Pharmaceutical Bulletin, 1985, 33(2), 565-571.
- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 2003, 5(11), 1813-1816.
- Nickel-Catalyzed Cyanation of Aryl Halides.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 2013, 15(17), 4564-4567.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 2003, 42(44), 5402-5423.
- Preparation of 3-cyanopyridine.
- von Braun Reaction.
- Illustration of the effects of increasing steric hindrance along the...
- α‐Cyanation of substituted pyridine N‐oxides under optimized reaction...
- Rosenmund–von Braun reaction. Wikipedia.
- Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. BenchChem.
- Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides using N-Acylcyanamides. BenchChem.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 2011, 32(10), 3745-3748.
- Preparation of Cyanopyridines by Direct Cyanation.
- Cyanation – Knowledge and References. Taylor & Francis.
- Preparation method of 3-cyano-pyridine N-oxide.
- Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.
- Theoretical investigation of von Braun and von Braun‐like reactions.
- A kind of preparation method of 3-cyano-pyridine n-oxide.
- RECENT ADVANCES IN CYAN
- Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 2013, 5(5), 183-191.
- A kind of preparation method of 3-cyano group-pyridine N-oxides.
- Production process of 3-cyanopyridine.
- A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 1982, 36(3), 399-405.
- Comparative Analytical Guide: 6-Ethyl-2,3-dimethylpyridine and Its Structural Isomers. BenchChem.
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- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Ethylpicolinonitrile
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Ethylpicolinonitrile. Our focus is on the effective removal of unreacted starting materials, a critical step for ensuring downstream reaction success and final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my this compound product?
The most common synthetic route to this compound is the cyanation of 3-ethylpyridine. Therefore, the primary unreacted starting material you are likely to encounter is 3-ethylpyridine. Depending on the specific cyanation reaction conditions, other reagents or precursors might also be present.
Q2: I'm observing a lower-than-expected boiling point during distillation of my product. What could be the cause?
A common reason for a depressed boiling point is the presence of residual 3-ethylpyridine in your crude this compound. 3-Ethylpyridine has a lower boiling point (166 °C) compared to this compound (214-216 °C). This difference in boiling points is the basis for purification by fractional distillation.
Q3: My NMR spectrum shows unexpected aliphatic signals. What could they be?
While the ethyl group is expected, other aliphatic signals could indicate impurities from the starting materials or side reactions. It is crucial to compare the spectrum with a known standard of this compound and the starting 3-ethylpyridine to identify the source of these signals.
Troubleshooting Guide: Removing Unreacted 3-Ethylpyridine
This section details common issues and provides solutions for the removal of 3-ethylpyridine from your crude this compound.
Issue 1: Inefficient Separation by Simple Distillation
Cause: The boiling points of 3-ethylpyridine (166 °C) and this compound (214-216 °C) are sufficiently different for simple distillation to be somewhat effective, but achieving high purity can be challenging without proper technique.
Solution: Fractional Distillation
Fractional distillation provides greater separation efficiency by introducing a fractionating column between the distillation flask and the condenser.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Crude Material: Place the crude this compound containing unreacted 3-ethylpyridine into the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: The first fraction to distill will be enriched in the lower-boiling 3-ethylpyridine. Collect this fraction until the temperature at the distillation head stabilizes near the boiling point of 3-ethylpyridine (around 166 °C).
-
Intermediate Fraction: As the temperature begins to rise, collect an intermediate fraction. This will be a mixture of 3-ethylpyridine and this compound.
-
Product Fraction: Once the temperature stabilizes at the boiling point of this compound (214-216 °C), switch to a clean receiving flask to collect the purified product.
-
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
Analysis: Analyze the collected product fraction for purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Boiling Points of Key Components
| Compound | Boiling Point (°C) |
| 3-Ethylpyridine | 166 |
| This compound | 214-216 |
Issue 2: Presence of Non-Volatile Impurities
Cause: The synthesis may produce non-volatile byproducts or contain inorganic salts that will not be removed by distillation.
Solution: Aqueous Workup Prior to Distillation
An acidic wash can be employed to remove basic impurities like unreacted 3-ethylpyridine by converting it into a water-soluble salt.
Experimental Protocol: Acidic Wash and Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-ethylpyridine will be protonated and move into the aqueous layer.
-
Separation: Separate the organic layer containing the this compound from the aqueous layer.
-
Neutralization and Back-Extraction (Optional): The aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the 3-ethylpyridine if desired.
-
Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can then be further purified by fractional distillation as described above.
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Issue 3: Confirmation of Purity
Cause: Visual inspection is insufficient to determine the purity of the final product.
Solution: Analytical Characterization
Utilize analytical techniques to confirm the removal of starting materials and the purity of the isolated this compound.
-
Gas Chromatography (GC): An excellent method for separating and quantifying volatile components. A pure sample will show a single major peak corresponding to this compound. The presence of a peak at a shorter retention time would indicate residual 3-ethylpyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The absence of signals corresponding to 3-ethylpyridine confirms its removal.
-
Infrared (IR) Spectroscopy: The presence of a strong nitrile (C≡N) stretch around 2230 cm⁻¹ is characteristic of the product.
References
Technical Support Center: HPLC Monitoring of 3-Ethylpicolinonitrile Reactions
Welcome to the technical support center for the HPLC analysis of 3-Ethylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring reactions involving this compound. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable analytical results.
I. Foundational Knowledge: FAQs
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its HPLC analysis?
A1: this compound is a moderately polar aromatic nitrile. Its hydrophobicity is a key factor in reversed-phase HPLC, where it will interact with the non-polar stationary phase.[1] The nitrile group and the nitrogen atom in the pyridine ring can engage in secondary interactions with the stationary phase, which can sometimes lead to peak tailing. Understanding these properties is crucial for selecting the appropriate column and mobile phase.
Q2: What are the typical impurities I might encounter when synthesizing or analyzing this compound?
A2: Impurities can originate from starting materials, by-products of the reaction, or degradation of the final product.[2][3] Common synthesis routes for aromatic nitriles, such as the dehydration of aldoximes or cyanation of aromatic halides, can lead to specific impurities.[4][5][6] For instance, unreacted starting materials or intermediates are common process-related impurities.[7] It is also possible to have isomers or related compounds with similar structures.
Q3: What is a good starting point for an HPLC method to analyze this compound?
A3: For a moderately polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.[8] A C18 column is a versatile choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to separate the main compound from any impurities effectively.[9] UV detection is appropriate, as the aromatic ring of this compound will absorb UV light. A wavelength in the range of 220-280 nm would be a good starting point, but the optimal wavelength should be determined by analyzing the UV spectrum of the compound.[9]
Q4: Why is it important to monitor the reaction of this compound by HPLC?
A4: HPLC is a powerful technique for reaction monitoring because it allows for the separation and quantification of the starting materials, intermediates, products, and by-products in a reaction mixture.[10][11] This information is critical for determining the reaction's progress, conversion of starting material, and the formation of any impurities. By tracking these parameters over time, you can optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.
II. Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues encountered during the HPLC analysis of this compound.
Problem 1: Peak Shape Issues - Tailing and Fronting
Poor peak shape can compromise the accuracy of integration and, therefore, the quantification of your results.[12]
Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[13]
-
Causality: The nitrogen atom in the pyridine ring of this compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Other causes can include a blocked column frit or a void at the column inlet.[13]
-
Troubleshooting Protocol:
-
Assess the Scope: First, determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, the issue is likely with the column or system.
-
Mobile Phase Modification: If only the analyte peak is tailing, try adjusting the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can protonate the silanol groups, reducing their interaction with the basic nitrogen of the pyridine ring.
-
Column Health Check: If the problem persists, the column may be compromised. Try flushing the column in the reverse direction (if the manufacturer's instructions permit) to remove any blockages.[13] If this doesn't resolve the issue, the column may need to be replaced.
-
Consider a Different Stationary Phase: If tailing is a persistent issue, consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanol groups.
-
Q: My peak is fronting. What does this indicate and what should I do?
A: Peak fronting is less common than tailing and is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[14][15][16]
-
Causality: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing some of the analyte molecules to travel through the column more quickly, resulting in a fronting peak.[16] A sample solvent that is significantly stronger (more organic) than the initial mobile phase can also cause this issue.[14]
-
Troubleshooting Protocol:
-
Dilute the Sample: The simplest first step is to dilute your sample and reinject it.[16] If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase.[14] If your sample is dissolved in a strong organic solvent, try to dilute it with the aqueous component of your mobile phase before injection.
-
Check for Column Collapse: In rare cases, severe fronting can indicate a collapsed column bed, which is a catastrophic failure of the column.[17] If you suspect this, you will likely need to replace the column.
-
Problem 2: Baseline Instability - Drifting and Ghost Peaks
A stable baseline is essential for accurate peak detection and integration.
Q: My baseline is drifting upwards (or downwards). What could be the cause?
A: Baseline drift can be caused by a number of factors, including temperature fluctuations, mobile phase issues, or a contaminated detector flow cell.[14][18][19][20]
-
Causality: Changes in the ambient temperature can affect the refractive index of the mobile phase, leading to a drifting baseline, especially with refractive index detectors, but also noticeable with UV detectors at high sensitivity.[19] An improperly prepared or degrading mobile phase can also cause the baseline to drift. Contaminants slowly eluting from the column or detector can also be a cause.[14]
-
Troubleshooting Protocol:
-
Ensure Thermal Stability: Use a column oven to maintain a constant temperature for the column.[14] Also, ensure the mobile phase reservoirs are not in direct sunlight or near a heat source.
-
Prepare Fresh Mobile Phase: If the mobile phase has been sitting for a while, prepare a fresh batch. Ensure it is properly degassed to prevent bubble formation.[18]
-
Clean the System: If the drift persists, flush the system, including the detector flow cell, with a strong solvent to remove any contaminants.[14][21]
-
Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from and how do I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[22][23] They can originate from the mobile phase, the autosampler, or carryover from a previous injection.[24][25]
-
Causality: Impurities in the mobile phase solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, especially during a gradient run.[22] Contamination in the autosampler wash solvent or carryover of a previous, more concentrated sample can also lead to ghost peaks.[25]
-
Troubleshooting Protocol:
-
Blank Injection: The first step is to inject a blank (your sample solvent without the analyte).[24] If the ghost peak is still present, the source is not your sample.
-
Isolate the Source:
-
Mobile Phase: Prepare a fresh mobile phase using high-purity solvents and water. If the ghost peak disappears, the old mobile phase was the source.
-
System Contamination: If the peak remains with fresh mobile phase, there may be contamination in the system. Flush the injector and the entire system with a strong solvent.
-
-
Prevent Future Occurrences: Always use high-purity solvents, filter your mobile phases, and ensure your autosampler wash solvent is clean and appropriate for your analytes.
-
Problem 3: Inconsistent Retention Times
Reproducible retention times are crucial for peak identification and method reliability.[26]
Q: The retention time of my this compound peak is shifting from run to run. What's going on?
A: Retention time shifts can be sudden or gradual and can be caused by a variety of factors, including changes in mobile phase composition, flow rate, or column temperature.[26][27][28][29]
-
Causality: Even small changes in the mobile phase composition can significantly affect retention times. An unstable pump flow rate, often due to air bubbles in the system, can also cause shifts.[30] A fluctuating column temperature will also lead to inconsistent retention.
-
Troubleshooting Protocol:
-
Check the Mobile Phase: Ensure the mobile phase composition is accurate and that the solvents are properly mixed. If you are using an on-line mixer, ensure it is functioning correctly.
-
Inspect the Pump: Check for any leaks in the pump or tubing.[30] Purge the pump to remove any air bubbles.
-
Verify Temperature Control: Make sure the column oven is set to the correct temperature and is stable.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
III. Data and Protocols
Recommended Starting HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: Sample Preparation for Reaction Monitoring
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute: Immediately dilute the aliquot in a known volume of a suitable solvent (e.g., 1 mL of a 50:50 mixture of water and acetonitrile). This will stop the reaction and prepare the sample for HPLC analysis.
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Inject: Inject the filtered sample into the HPLC system.
IV. Visualizing Troubleshooting Logic
Troubleshooting Peak Tailing
Caption: Logic for troubleshooting peak tailing.
Troubleshooting Ghost Peaks
Caption: Workflow for identifying the source of ghost peaks.
V. References
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 17, 2026, from [Link]
-
3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]
-
The LCGC Blog: Retention Shifts in HPLC. (2013). LCGC International. Retrieved January 17, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]
-
How to Identify Ghost Peaks in U/HPLC. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Understanding Peak Fronting in HPLC. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved January 17, 2026, from [Link]
-
Preparation method of aromatic nitrile compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved January 17, 2026, from [Link]
-
Peak Fronting . . . Some of the Time. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
Eliminating Baseline Problems. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
Evaluating impurities in drugs (Part III of III). (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Why Does Retention Time Shift? | HPLC Tip. (n.d.). YouTube. Retrieved January 17, 2026, from [Link]
-
What causes a “ghost” peak and what can I do to prevent this? (n.d.). Waters - Wyatt Technology. Retrieved January 17, 2026, from [Link]
-
Retention time shift. (2013). Chromatography Forum. Retrieved January 17, 2026, from [Link]
-
Causes and solutions of ghost peaks. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.. Retrieved January 17, 2026, from [Link]
-
Evaluating Impurities in Drugs (Part III of III). (2012). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
-
Gradient Elution, Part V: Baseline Drift Problems. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024). Separation Science. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. Retrieved January 17, 2026, from [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). YouTube. Retrieved January 17, 2026, from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. (n.d.). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Process for producing aromatic nitrile. (n.d.). Google Patents. Retrieved January 17, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 5. Preparation method of aromatic nitrile compound - Patent CN-115490613-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]
- 7. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 19. phenomenex.com [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 23. wyatt.com [wyatt.com]
- 24. hplc.eu [hplc.eu]
- 25. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
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- 29. chromatographytoday.com [chromatographytoday.com]
- 30. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: 3-Ethylpicolinonitrile Synthesis Workup
Welcome to the technical support guide for the synthesis and workup of 3-Ethylpicolinonitrile. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to ensure a successful and efficient post-reaction workup. Our focus is on troubleshooting common issues and explaining the fundamental chemistry behind each procedural step.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the workup for this compound synthesis?
The primary goal is to isolate the this compound product from the crude reaction mixture in a high state of purity. A typical synthesis, such as a cyanation of 3-ethylpyridine or a related halide, will contain the desired product, unreacted starting materials, catalysts (e.g., copper or palladium salts), reaction solvents (like DMF or acetonitrile), and various byproducts.[1][2] The workup procedure is designed to systematically remove these impurities.
Q2: What are the critical safety precautions I must take during this workup?
Safety is paramount, especially when the synthesis involves cyanide sources.
-
Cyanide Handling: If the reaction used reagents like NaCN, KCN, or acetone cyanohydrin, all waste must be handled with extreme care.[2] Aqueous waste containing cyanide should never be mixed with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-contaminated glassware and waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and suitable chemical-resistant gloves (nitrile gloves are generally adequate for incidental contact).[3]
-
Ventilation: All steps of the workup, particularly any quenching or solvent evaporation, should be performed in a well-ventilated fume hood.[4]
-
Product Hazards: this compound itself is harmful if swallowed and can cause serious eye damage.[5] Avoid inhalation and direct contact with skin or eyes.[5]
Q3: What is the general strategy for an extractive workup of a basic compound like this compound?
This compound contains a basic pyridine nitrogen atom. This chemical property is central to the workup strategy. A standard liquid-liquid extraction is employed. The crude reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and then washed with aqueous solutions to remove different types of impurities. Because the product is basic, acidic washes must be used with caution as they can protonate the pyridine nitrogen, making the product water-soluble.[6][7]
Detailed Experimental Protocol: Standard Extractive Workup
This protocol assumes a reaction performed in a polar, aprotic solvent like DMF or acetonitrile using a copper catalyst.
Step 1: Quenching the Reaction
-
Procedure: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH4Cl). Stir for 15-30 minutes.
-
Rationale: The NH4Cl solution serves two purposes. First, it quenches any remaining reactive species. Second, the ammonia generated in situ helps to complex with copper catalysts, forming a deep blue [Cu(NH3)4]2+ complex, which is highly soluble in the aqueous phase and facilitates its removal.[8]
Step 2: Initial Extraction
-
Procedure: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add enough solvent to fully dissolve the organic components.
-
Rationale: Ethyl acetate is a good general-purpose solvent. DCM can be useful but has a higher tendency to form emulsions.[9] The goal is to partition the organic product into the organic layer, leaving water-soluble impurities in the aqueous layer.
Step 3: Aqueous Washes
-
Procedure:
-
Water Wash: Wash the organic layer 2-3 times with deionized water. This helps to remove the bulk of the high-boiling reaction solvent (e.g., DMF, DMSO).[8]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).
-
-
Rationale: The brine wash helps to "salt out" the dissolved organic product from the aqueous phase, pushing it back into the organic layer and increasing your yield. It also helps to break emulsions and removes the last traces of water from the organic layer before the drying step.[7]
Step 4: Drying and Concentration
-
Procedure: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is crucial to prevent product hydrolysis and to obtain an accurate crude weight. MgSO4 is a faster and more efficient drying agent, but Na2SO4 is less acidic and easier to filter.[8]
Step 5: Purification
-
Procedure: The resulting crude oil or solid should be purified, typically by flash column chromatography on silica gel. A solvent system such as a hexane/ethyl acetate gradient is commonly effective.
-
Rationale: Chromatography separates the this compound from any remaining non-volatile impurities, such as unreacted starting materials or byproducts with similar solubility profiles.[10]
Workup & Purification Workflow Diagram
Caption: Extractive workup and purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup procedure.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | 1. Product is in the aqueous layer: The product may have been protonated by acidic conditions and become water-soluble.[11] 2. Incomplete Reaction: The reaction may not have gone to completion, leaving mostly starting material.[12] 3. Product is Volatile: The product may have been lost during solvent removal if excessive heat or vacuum was applied.[11] | 1. Check the pH of the aqueous layer. If it is acidic, neutralize it with a mild base (e.g., NaHCO3) and re-extract with an organic solvent.[9] 2. Always confirm reaction completion with TLC or LC-MS before beginning the workup. 3. Use moderate temperature (e.g., <40°C) on the rotary evaporator. Check the solvent in the rotovap trap for your product.[11] |
| Persistent Emulsion During Extraction | 1. High concentration of salts or polar solvents (e.g., DMF). 2. Use of DCM as extraction solvent. 3. Fine particulate matter at the interface. | 1. Add brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and often helps break emulsions.[9] 2. Allow the separatory funnel to stand undisturbed for a longer period (15-30 min). 3. If an emulsion persists, filter the entire mixture through a pad of Celite®. |
| Crude Product is a Dark, Oily Tar | 1. Degradation of product or impurities. 2. Presence of polymeric byproducts. 3. Residual high-boiling solvents (DMF, DMSO). | 1. Ensure the reaction and workup are not performed at excessively high temperatures. 2. Thoroughly wash the organic layer with water during extraction to remove as much of the high-boiling solvent as possible.[8] 3. Proceed with flash column chromatography; the colored impurities are often highly polar and will stick to the silica gel. |
| Final Product Contains Starting Material | 1. Incomplete reaction. [12] 2. Inefficient purification. | 1. Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. 2. During column chromatography, use a shallower solvent gradient and collect smaller fractions to achieve better separation. |
| Final Product Contains Unidentified Impurities | 1. Side reactions: The reaction conditions may have promoted the formation of side products.[13] 2. Degradation: The product may be unstable to the workup or purification conditions (e.g., acidic silica gel).[11] 3. Contaminated Reagents: Impurities may have been present in the starting materials or solvents.[14][15] | 1. Characterize the impurities using NMR, MS, etc., to hypothesize their structure and formation mechanism. This can inform changes to the reaction or workup.[16] 2. Consider using neutral or basic alumina for chromatography, or pre-treating the silica gel with a small amount of triethylamine in the eluent. 3. Always use high-purity, properly stored reagents and solvents. |
References
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
- Kalstein EU. (n.d.). Safety in the Handling of Laboratory Reagents.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Reddit. (2023). Any troubleshooting for a reaction work-up?.
- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
- Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- emp BIOTECH. (n.d.). S-Mix (Mixture of Pyridine and Acetonitrile).
- UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
- Biotage. (2023). Post synthesis workup: What steps are necessary and what aren't?.
- Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- American Chemical Society. (2020). ACS Guide to Scholarly Communication.
- AAPS PharmSciTech. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central.
- Google Patents. (n.d.). CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- Journal of Pharmaceutical and Biomedical Analysis. (1996). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. PubMed.
- ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethylpicolinonitrile and 3-Cyanopyridine for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the nuanced reactivity of heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally related pyridine derivatives: 3-Ethylpicolinonitrile and 3-Cyanopyridine. While 3-Cyanopyridine is a well-characterized and widely utilized building block, experimental data on this compound is notably scarce in publicly accessible literature. Consequently, this guide will leverage established principles of physical organic chemistry to predict and rationalize the reactivity of this compound, drawing comparisons with the known behavior of 3-Cyanopyridine. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate these molecules into their synthetic endeavors.
Molecular Architecture and Electronic Landscape
The reactivity of any molecule is fundamentally dictated by its structure and the distribution of electron density. 3-Cyanopyridine and this compound share a common pyridine core, substituted at the 3-position with a cyano group. The key distinction lies in the additional ethyl group at the 2-position of this compound.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11[1] | |
| This compound | C₈H₈N₂ | 132.16 |
The electronic character of the substituents plays a pivotal role in modulating the reactivity of the pyridine ring. The cyano group (-CN) is a potent electron-withdrawing group (EWG) due to the electronegativity of the nitrogen atom and its ability to participate in resonance, pulling electron density away from the aromatic ring. Conversely, the ethyl group (-CH₂CH₃) is an electron-donating group (EDG) through an inductive effect, pushing electron density into the ring.
This fundamental difference in substituent effects is quantitatively captured by Hammett substituent constants (σ). While specific values for the pyridine system can vary, the general trend for benzene systems provides a valuable approximation. The σpara for a cyano group is approximately +0.66, indicating strong electron withdrawal, while for an ethyl group, it is around -0.15, signifying weak electron donation.
dot graph ER { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Pyridine_Ring" [label="Pyridine Ring\n(Electron Deficient)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cyano_Group" [label="Cyano Group (-CN)\nElectron-Withdrawing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ethyl_Group" [label="Ethyl Group (-CH₂CH₃)\nElectron-Donating", fillcolor="#34A853", fontcolor="#FFFFFF"]; "3_Cyanopyridine" [label="3-Cyanopyridine\n(Enhanced Electron Deficiency)", fillcolor="#FBBC05", fontcolor="#202124"]; "3_Ethylpicolinonitrile" [label="this compound\n(Modulated Electron Density)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cyano_Group" -> "Pyridine_Ring" [label="-I, -M effects"]; "Ethyl_Group" -> "Pyridine_Ring" [label="+I effect"]; "Pyridine_Ring" -> "3_Cyanopyridine" [label="Presence of -CN"]; "Pyridine_Ring" -> "3_Ethylpicolinonitrile" [label="Presence of -CN and -Et"]; } caption: "Electronic Influence of Substituents"
Comparative Reactivity Analysis
The interplay of electronic and steric effects in these two molecules leads to predictable differences in their reactivity towards various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This susceptibility is further enhanced by the presence of electron-withdrawing groups.
3-Cyanopyridine: The strong electron-withdrawing nature of the cyano group significantly activates the pyridine ring towards SNAr reactions. Nucleophilic attack is most favorable at the positions ortho and para to the electron-withdrawing group (positions 2, 4, and 6).
This compound: The presence of the electron-donating ethyl group at the 2-position will likely have a dual effect.
-
Electronic Effect: The +I effect of the ethyl group will slightly deactivate the ring towards nucleophilic attack compared to 3-cyanopyridine by increasing electron density.
-
Steric Effect: The ethyl group will sterically hinder nucleophilic attack at the 2-position.
Therefore, it is predicted that 3-Cyanopyridine will be more reactive towards nucleophilic aromatic substitution than this compound . Nucleophilic attack on this compound would be most likely to occur at the 4 and 6-positions, avoiding the sterically encumbered and electronically enriched 2-position.
dot graph SnAr { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"3_Cyanopyridine" [label="{3-Cyanopyridine | Highly Activated Ring\n- Strong -I, -M effect of -CN}", fillcolor="#FBBC05", fontcolor="#202124"];
"3_Ethylpicolinonitrile" [label="{this compound | Moderately Activated Ring\n- +I effect of -Et counteracts -CN\n- Steric hindrance at C2}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Reactivity" [label="SNAr Reactivity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"3_Cyanopyridine" -> "Reactivity" [label="More Reactive"];
"3_Ethylpicolinonitrile" -> "Reactivity" [label="Less Reactive"];
}
caption: "Predicted SNAr Reactivity Comparison"
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. Reactions typically require harsh conditions and often proceed with low yields.
3-Cyanopyridine: The powerful electron-withdrawing cyano group further deactivates the ring towards electrophilic attack, making EAS extremely challenging. If a reaction were to occur, substitution would be directed to the meta position relative to both the nitrogen and the cyano group (position 5).
This compound: The electron-donating ethyl group will partially counteract the deactivating effects of the ring nitrogen and the cyano group. This suggests that This compound will be more reactive towards electrophilic aromatic substitution than 3-Cyanopyridine , albeit still significantly less reactive than benzene. The directing effects of the substituents would likely favor substitution at the 5-position.
Reactivity of the Nitrile Group
The nitrile group in both compounds can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. The reactivity of the nitrile itself is influenced by the electronic environment of the pyridine ring.
-
Hydrolysis: The electron-withdrawing nature of the pyridine ring will facilitate the hydrolysis of the nitrile to a carboxylic acid or an amide. This effect will be more pronounced in 3-cyanopyridine due to the absence of the electron-donating ethyl group.
-
Reduction: The reduction of the nitrile to an amine is a common transformation. The electronic differences between the two molecules are less likely to have a dramatic impact on the outcome of typical reduction reactions (e.g., with H₂/catalyst or LiAlH₄).
Basicity of the Pyridine Nitrogen
The basicity of the pyridine nitrogen, as quantified by its pKa, is a critical parameter influencing its role in catalysis and its behavior in biological systems.
-
3-Cyanopyridine: The electron-withdrawing cyano group significantly reduces the electron density on the nitrogen atom, making it a much weaker base. The pKa of the conjugate acid of 3-cyanopyridine is approximately 1.45.
Experimental Protocols: A Case Study with 3-Cyanopyridine
Given the lack of specific experimental data for this compound, we present a well-established protocol for a common reaction of 3-Cyanopyridine to provide a practical context for its reactivity.
Synthesis of Nicotinamide (Vitamin B3) via Hydrolysis of 3-Cyanopyridine
This enzymatic hydrolysis is a cornerstone of industrial vitamin B3 production and highlights the reactivity of the nitrile group.
Methodology:
-
Immobilization of Rhodococcus rhodochrous J1:
-
Cultivate Rhodococcus rhodochrous J1 in a suitable nutrient broth.
-
Harvest the cells by centrifugation.
-
Immobilize the cells in a polymer matrix (e.g., polyacrylamide gel) to enhance stability and reusability.
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered aqueous solution of 3-Cyanopyridine.
-
Introduce the immobilized bacterial cells into the solution.
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.
-
Monitor the reaction progress by techniques such as HPLC to track the conversion of 3-Cyanopyridine to Nicotinamide.
-
-
Product Isolation and Purification:
-
Separate the immobilized cells by filtration.
-
Isolate the Nicotinamide from the aqueous solution by crystallization or chromatography.
-
dot graph Hydrolysis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Prepare 3-Cyanopyridine\nSolution"]; B [label="Introduce Immobilized\nRhodococcus rhodochrous J1"]; C [label="Incubate at Controlled\nTemperature and pH"]; D [label="Monitor Reaction\n(HPLC)"]; E [label="Filter to Remove\nCells"]; F [label="Isolate Nicotinamide\n(Crystallization)"];
A -> B -> C -> D -> E -> F; } caption: "Workflow for the Enzymatic Hydrolysis of 3-Cyanopyridine"
Conclusion and Future Outlook
This guide has provided a comparative analysis of the reactivity of this compound and 3-Cyanopyridine. While a direct, data-driven comparison is hampered by the limited availability of experimental information for this compound, a predictive framework based on fundamental principles of organic chemistry offers valuable insights for the research community.
Key Takeaways:
-
3-Cyanopyridine is a highly versatile, electron-deficient building block, primed for nucleophilic aromatic substitution and reactions involving its nitrile functionality.
-
This compound , with its combination of electron-donating and electron-withdrawing substituents, is predicted to exhibit a more nuanced reactivity profile. It is expected to be less reactive towards nucleophiles but more amenable to electrophilic attack compared to 3-cyanopyridine. The ethyl group also introduces steric considerations that will influence regioselectivity.
The significant knowledge gap surrounding this compound presents a clear opportunity for further research. Experimental studies to elucidate its synthesis, physical properties, and reactivity are crucial to unlocking its full potential as a novel scaffold in drug discovery and materials science. Such investigations will not only provide valuable data for direct comparison but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.
References
-
PubChem. (n.d.). 3-Cyanopyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 3-Ethylpyridine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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A Comparative Guide to Catalysts for 3-Ethylpicolinonitrile Synthesis
Introduction
3-Ethylpicolinonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is primarily produced through the vapor-phase ammoxidation of 3-ethylpyridine. The efficiency and selectivity of this conversion are critically dependent on the catalyst employed. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, offering insights into their performance, underlying mechanisms, and practical applications for researchers, scientists, and drug development professionals.
The core reaction involves the activation of the ethyl group of 3-ethylpyridine in the presence of ammonia and an oxidant, typically air, to form the corresponding nitrile.
3-CH2CH3-C5H4N + NH3 + 1.5 O2 → 3-CN-C5H4N + 3 H2O
The selection of an appropriate catalyst is paramount to maximize the yield of this compound while minimizing the formation of by-products such as carbon oxides and other nitriles.
Heterogeneous Catalysts: The Industrial Workhorse
The industrial synthesis of cyanopyridines, including this compound, predominantly relies on heterogeneous catalysts due to their robustness, ease of separation from the reaction mixture, and suitability for continuous flow processes.[1] Among these, vanadium-based catalysts have emerged as the most effective and widely studied.
Vanadium-Based Catalysts
Vanadium pentoxide (V₂O₅) is the cornerstone of catalysts for the ammoxidation of alkylpyridines.[2] Its catalytic activity stems from its ability to exist in multiple oxidation states, facilitating the redox mechanism of the reaction. However, unsupported V₂O₅ often suffers from low surface area and thermal instability. To overcome these limitations, V₂O₅ is typically dispersed on high-surface-area supports.
The Critical Role of Supports
The choice of support material significantly influences the dispersion, structure, and reducibility of the vanadium species, thereby impacting the catalyst's overall performance.[3]
-
Alumina (Al₂O₃): A commonly used support, alumina provides good thermal stability and a high surface area. Vanadia supported on alumina has shown considerable activity in the ammoxidation of picolines.[4][5]
-
Titania (TiO₂): Titania, particularly in its anatase form, has demonstrated excellent performance as a support for vanadia catalysts. The strong interaction between vanadia and titania can lead to the formation of highly dispersed vanadium species and enhance the catalyst's selectivity.[6] Efficient VOx/TiO₂ catalysts have achieved 95% selectivity at 98% conversion for 3-picoline ammoxidation.[6]
-
Zirconia (ZrO₂): Zirconia-supported vanadia catalysts have also been reported to exhibit high activity and selectivity for the formation of nicotinonitrile from 3-picoline.[7]
-
Silica (SiO₂): While less common than alumina or titania, silica has been used as a support. A molybdenum catalyst on silica gel has been reported to produce 3-cyanopyridine with a 95% yield.[1]
The Impact of Promoters
The addition of promoter oxides to vanadium-based catalysts is a key strategy to enhance their activity, selectivity, and stability.
-
Molybdenum Oxide (MoO₃): MoO₃ is a frequently used promoter that can improve the catalyst's redox properties and increase the selectivity towards the desired nitrile.[1]
-
Chromium Oxide (Cr₂O₃): The addition of Cr₂O₃ has been shown to improve the conversion and yield in the ammoxidation of 3-picoline.[8]
-
Antimony Oxide (Sb₂O₅): Antimony oxide is another effective promoter, often used in combination with other oxides like TiO₂.[1]
-
Tungsten Oxide (WO₃): V-W-O systems have demonstrated high selectivity (99.5%) to 3-cyanopyridine.[1]
-
Gold (Au): Nanosized gold particles have been shown to act as efficient promoters for vanadia catalysts in the ammoxidation of 2-methylpyrazine, suggesting potential applicability to other alkylpyridine conversions.[9]
Performance Comparison of Vanadium-Based Catalysts
The following table summarizes the performance of various vanadium-based catalysts in the ammoxidation of 3-picoline, which serves as a close proxy for the synthesis of this compound.
| Catalyst Composition | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |
| V₂O₅/SnO₂ | Al₂O₃ | 450 | ~68 | ~87 | [4] |
| V-Cr-Mo-P-K-Bi-Ni | - | 360 | 99.2 | 98.8 | [8] |
| V-Cr-Mo-P-Cs-Ni-Bi | - | 360 | 98.1 | 94.3 | [8] |
| VOx | TiO₂ | - | 98 | 95 (Selectivity) | [6] |
| V-W-O | - | - | - | 99.5 (Selectivity) | [1] |
Note: The data presented is for the ammoxidation of 3-picoline, as specific data for 3-ethylpyridine is limited in the public domain. However, these results provide a strong indication of the expected performance for this compound synthesis under similar conditions.
Reaction Mechanism and Kinetics
The gas-phase ammoxidation of alkylpyridines over vanadium-based catalysts is generally accepted to follow a redox mechanism.[4] The reaction is initiated by the oxidation of the alkyl group on the catalyst surface, followed by reaction with ammonia to form the nitrile. The catalyst is then re-oxidized by oxygen from the gas phase.
The reaction kinetics are influenced by several factors, including the partial pressures of the reactants and the reaction temperature. Increasing the temperature generally increases the conversion rate, but excessively high temperatures can lead to complete oxidation and the formation of CO₂.[4]
Experimental Section
Catalyst Preparation (V₂O₅/SnO₂ on Al₂O₃ Example)
A representative method for preparing a V₂O₅/SnO₂ catalyst on an alumina support is as follows:
-
Dissolve ammonium metavanadate (NH₄VO₃) in deionized water at 80-90°C.
-
Separately, dissolve tin(II) nitrate (Sn(NO₃)₂) in deionized water.
-
Mix the two solutions and adjust the pH to 10 with aqueous ammonia.
-
Stir the resulting suspension at 80-90°C for several hours.
-
Impregnate the alumina support with the catalyst precursor solution.
-
Dry the impregnated support at 120°C.
-
Calcine the dried catalyst at high temperature (e.g., 900°C) in a stream of air.[4]
Catalytic Activity Testing
The catalytic performance is typically evaluated in a fixed-bed continuous flow reactor.
-
Load a known amount of the catalyst into a tubular reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 350-450°C).
-
Introduce a gaseous feed mixture of 3-ethylpyridine, ammonia, air, and an inert gas (e.g., nitrogen) at a controlled flow rate.
-
The reactor effluent is cooled, and the liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of 3-ethylpyridine and the yield of this compound.
-
The gaseous products are analyzed by an online gas analyzer to quantify the formation of CO and CO₂.
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of catalysts for this compound production.
Proposed Reaction Pathway
Caption: A simplified proposed reaction pathway for the ammoxidation of 3-ethylpyridine to this compound over a vanadium-based catalyst.
Conclusion
The synthesis of this compound via the ammoxidation of 3-ethylpyridine is most effectively achieved using heterogeneous vanadium-based catalysts. The performance of these catalysts is highly tunable through the selection of appropriate supports and promoters. Vanadium oxides supported on titania or alumina and promoted with molybdenum, chromium, or tungsten oxides have demonstrated high conversion and selectivity in analogous reactions. Future research in this area should focus on the direct investigation of catalysts for 3-ethylpyridine ammoxidation to optimize the process for industrial-scale production, with a particular emphasis on catalyst stability and longevity under demanding reaction conditions.
References
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- CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents. (n.d.).
- Al-Zubidi, A. A. (2012). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. Iraqi Journal of Veterinary Medicine, 36(1).
- Szymańska, A., & Zieliński, W. (2022).
- CN1424144A - Catalyst for preparing 3-cyanopyridine and preparation and use thereof - Google Patents. (n.d.).
- Florea, M., Prada Silvy, R., & Grange, P. (2005). Vanadium-based catalysts for propane ammoxidation reaction. Analele Universității din București-Chimie, 14, 49-56.
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Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
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- Zhang, L., et al. (2019). Investigation of vanadium-containing mixed oxides on the catalytic performance for 2, 6-dichlorotoluene ammoxidation.
- Hess, R., et al. (1998). Structural Characterization of Vanadiumphosphate Catalysts Generated under Ammoxidation Conditions.
- Li, J., et al. (2024). Optimizing Selectivity in VOx/TiO2 Catalysts for Ammoxidation: Insights from Structure–Performance Relationships.
- Sobenhart, H. (2012). ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. ChemInform, 43(33).
- Reddy, B. M., et al. (2014). Nanosize Gold Promoted Vanadium Oxide Catalysts for Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine.
- Reddy, B. M., & Reddy, G. K. (2008). Vanadium Phosphorous Oxide Catalyst for Ammoxidations of 3-Picoline to Nicotinonitrile and 2-Methylpyrazine to 2-Cyanopyrazine.
- Gamelas, J. A. F., et al. (2016). Vanadium-doped phosphomolybdic acids as catalysts for geraniol oxidation with hydrogen peroxide. RSC Advances, 6(71), 66679-66687.
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A Comparative Guide to the Biological Activity of 3-Ethylpicolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 3-Ethylpicolinonitrile
The pyridine ring is a fundamental heterocyclic structure present in numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[1] Within this broad class, cyanopyridines, characterized by a nitrile group on the pyridine ring, have garnered significant attention for their therapeutic potential.[2][3] This guide specifically focuses on derivatives of this compound, a subclass of cyanopyridines, to explore how modifications to this core structure influence its biological efficacy. While research directly focused on a wide array of this compound derivatives is still emerging, by examining related 3-alkyl-picolinonitrile and cyanopyridine compounds, we can infer valuable structure-activity relationships (SAR) to guide future drug discovery efforts.
Anticancer Activity: A Comparative Analysis
Derivatives of the cyanopyridine scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents to the core structure can significantly impact this activity, as measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
Analysis of various cyanopyridine and related heterocyclic compounds reveals several key trends that likely apply to this compound derivatives:
-
Influence of Electron-Withdrawing and Donating Groups: Studies on related pyridine derivatives have shown that the presence of electron-withdrawing groups, such as nitro groups, can enhance cytotoxic activity.[4] Conversely, electron-donating groups may have a variable effect depending on their position.
-
Role of Aromatic and Heterocyclic Substituents: The addition of various aryl and heteryl moieties to the core structure has been a common strategy to enhance anticancer potency. For instance, the incorporation of a thiazole ring has been shown to yield compounds with significant anticancer activity.[5]
-
Impact of Alkoxy Groups: Research on quinoline derivatives, which share structural similarities with pyridines, has indicated that the presence and size of alkoxy substituents can be beneficial for antiproliferative activity.[6]
Comparative Anticancer Potency
While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, we can draw comparisons from closely related cyanopyridine compounds to illustrate the potential for potent anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-amino-3-cyanopyridine derivative 3n | HCT-116 | low µM range | Doxorubicin | Not specified in source |
| Thiazolyl-pyridine hybrid 8a | A549 (Lung) | Data not specified, but potent | Not specified in source | Not specified in source |
| Pyridone derivative 5c | HEPG2 (Liver) | 1.46 | Doxorubicin | Not specified in source |
| Pyridone derivative 5d | HEPG2 (Liver) | 7.08 | Doxorubicin | Not specified in source |
Table 1: Comparative in vitro anticancer activity of selected cyanopyridine derivatives.[2]
The data suggests that strategic modifications to the cyanopyridine backbone can lead to compounds with significant cytotoxic effects, sometimes comparable to or exceeding the potency of established chemotherapeutic agents.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) in appropriate cell culture flasks.
-
Once confluent, detach the cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired test concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours under the same conditions as step 1.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow of the MTT assay for anticancer screening.
Antimicrobial Activity: A Comparative Analysis
The cyanopyridine scaffold is also a promising starting point for the development of novel antimicrobial agents. Modifications to the this compound core can be explored to optimize activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
While specific SAR studies on this compound derivatives are limited, general observations from related heterocyclic compounds provide valuable guidance:
-
Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as thiazole or triazole, can significantly enhance antimicrobial properties.[7]
-
Lipophilicity: The length and nature of alkyl chains can influence the compound's ability to penetrate microbial cell membranes, thereby affecting its activity.
-
Specific Functional Groups: The presence of certain functional groups can confer activity against specific types of microbes. For example, some studies on thiazine derivatives suggest that methoxy and hydroxyl groups can contribute to good antimicrobial activity.[8]
Comparative Antimicrobial Potency
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (mg/mL) | Reference Drug |
| Thiazole derivative 3 | S. aureus (MRSA) | 0.23-0.7 | Ampicillin |
| Thiazole derivative 9 | Aspergillus spp. | 0.06-0.23 | Not specified in source |
Table 2: Comparative in vitro antimicrobial activity of selected heterocyclic derivatives.[7]
These examples highlight the potential for developing potent antimicrobial agents based on heterocyclic scaffolds related to this compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.
-
Further dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.
-
Include a growth control well (broth with inoculum, no antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Workflow of the broth microdilution assay for MIC determination.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Although direct and extensive comparative data on its derivatives are still emerging, the broader research on cyanopyridines and related heterocycles provides a strong rationale for their continued investigation.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of clear structure-activity relationships, guiding the rational design of more potent and selective therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.
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A Comparative Guide to Validating the Purity of 3-Ethylpicolinonitrile
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of novel chemical entities like 3-Ethylpicolinonitrile, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, rigorous purity validation is paramount. The presence of even minute quantities of impurities can lead to erroneous experimental results, misleading structure-activity relationships (SAR), and potential safety concerns in downstream applications.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establishing a framework for developing self-validating analytical systems in accordance with stringent regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1] We will also compare the analytical strategy for this compound with that of its parent compound, 2-Cyanopyridine, to highlight how structural modifications influence the choice and optimization of analytical methods.
The Analytical Imperative: Why Purity Matters
This compound, as a functionalized heterocyclic compound, is likely synthesized through a multi-step process. Each step introduces the potential for impurities, which can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions.[2][3]
-
Degradation Products: Impurities formed by the decomposition of the final product under various conditions such as heat, light, or hydrolysis.[2]
-
Residual Solvents and Reagents: Trace amounts of solvents, catalysts, or other reagents used during synthesis and purification.
The goal of purity validation is not only to quantify the main component but also to detect, identify, and quantify these impurities to an appropriate level, ensuring the material is fit for its intended purpose.
Orthogonal Analytical Approaches for Robust Purity Determination
A cornerstone of a robust purity validation strategy is the use of orthogonal analytical techniques – methods that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a more comprehensive and reliable assessment than relying on a single method. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and identification of unknowns.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a highly versatile and widely used technique for purity determination due to its high resolution, sensitivity, and applicability to a broad range of compounds.[5] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice. The C18 stationary phase provides excellent retention for moderately nonpolar compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Rationale: An isocratic method might not effectively elute highly retained, nonpolar impurities or provide sufficient resolution for early-eluting polar impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Analysis: Inject the sample and monitor the elution profile. Purity is typically assessed by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography (GC): The Choice for Volatile Compounds
Given its predicted volatility, this compound is an excellent candidate for Gas Chromatography.[6] GC offers high efficiency and is particularly well-suited for separating volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it provides a powerful tool for both quantification and identification of impurities.[4][7]
-
Instrumentation: A GC system coupled to a Mass Spectrometer. A Flame Ionization Detector (FID) can also be used for routine purity checks, but MS provides invaluable structural information.[6]
-
Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points.
-
Rationale: Starting at a lower temperature allows for the separation of more volatile impurities, while ramping up the temperature ensures that less volatile components are eluted in a reasonable time with good peak shape.
-
-
Injector and Detector Temperatures: The injector should be hot enough to ensure rapid vaporization of the sample (e.g., 250 °C). The MS transfer line and ion source temperatures should be maintained to prevent condensation (e.g., 280 °C and 230 °C, respectively).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
An internal standard can be added to improve quantitative accuracy.
-
-
Analysis: Inject the sample. The resulting total ion chromatogram (TIC) is used for purity assessment by area percent. The mass spectrum of each peak is used to confirm the identity of the main component and to tentatively identify impurities by comparison with spectral libraries (e.g., NIST).[7]
Caption: A typical experimental workflow for GC-MS purity analysis.
Spectroscopic Confirmation: NMR and MS
While chromatographic techniques are excellent for separation and quantification, they do not provide definitive structural information on their own. NMR and MS are indispensable for confirming the structure of the main component and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals can indicate impurities. For example, residual starting materials or isomers would have distinct NMR signatures.[8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the main component and its impurities. The fragmentation pattern observed in the mass spectrum offers further structural clues.[11]
Comparison of Analytical Techniques
The choice of the primary analytical technique for purity validation depends on the specific requirements of the analysis.
| Technique | Advantages | Disadvantages | Best For |
| HPLC-UV | High versatility, applicable to a wide range of compounds, robust and reproducible.[5] | Lower resolution than capillary GC, may require method development to separate all impurities. | Routine purity testing, quantification of non-volatile impurities. |
| GC-MS | High separation efficiency, provides structural information for identification, excellent for volatile compounds.[4][7] | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile and semi-volatile impurities, residual solvents. |
| NMR | Provides detailed structural information, can be quantitative (qNMR), non-destructive. | Relatively low sensitivity, complex mixtures can be difficult to interpret. | Structural confirmation, identification of major impurities, quantification without a reference standard (qNMR). |
| HRMS | Extremely high sensitivity and mass accuracy, allows for elemental composition determination. | Provides limited information on isomeric impurities, can be subject to matrix effects. | Identification of unknown impurities, confirmation of molecular formula. |
Comparative Case Study: this compound vs. 2-Cyanopyridine
To illustrate how a simple structural change can impact the analytical strategy, let's compare the purity validation of this compound with its parent compound, 2-Cyanopyridine (also known as picolinonitrile).
| Analytical Consideration | This compound | 2-Cyanopyridine | Rationale for Differences |
| Volatility | Moderately volatile | More volatile | The addition of the ethyl group increases the molecular weight and boiling point, slightly reducing volatility. |
| GC Retention Time | Longer | Shorter | On a standard nonpolar column, the higher boiling point of this compound will result in a longer retention time. |
| HPLC Retention Time | Longer | Shorter | The ethyl group increases the hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. |
| Potential Impurities | Unreacted starting materials for ethylation, regioisomers (e.g., 4- or 5-Ethylpicolinonitrile). | Impurities from the synthesis of the pyridine ring itself, such as other pyridine derivatives.[12] | The synthetic routes diverge, leading to different potential process-related impurities. The presence of the ethyl group introduces the possibility of isomeric impurities. |
| NMR Spectrum | Will show characteristic signals for the ethyl group (a quartet and a triplet). | Simpler aromatic region and absence of aliphatic signals. | The ethyl group provides a distinct signature in the NMR spectrum. |
This comparison highlights that while the overall analytical approach (HPLC, GC) remains the same, the specific method parameters (e.g., temperature program, gradient) must be optimized for each compound. Furthermore, the potential impurity profile, which is critical for method validation (specifically for specificity/selectivity), will be different.[1][13]
Logical Selection of Purity Validation Method
The selection of the most appropriate analytical method or combination of methods is a critical decision based on the stage of development, the nature of the sample, and the information required.
Caption: Decision tree for selecting the appropriate purity validation method.
Conclusion
Validating the purity of a novel compound like this compound is a multi-faceted process that requires a deep understanding of analytical chemistry principles and a strategic approach to method selection and validation. A combination of high-resolution chromatographic techniques, such as HPLC and GC, provides the quantitative data for purity assessment, while spectroscopic methods like NMR and MS are essential for structural confirmation and impurity identification. By employing orthogonal methods and adhering to the principles of method validation outlined in ICH guidelines, researchers can ensure the quality and integrity of their materials, which is the foundation of sound scientific and drug development endeavors. This guide serves as a framework for developing a robust, reliable, and scientifically defensible purity validation strategy for this compound and other novel chemical entities.
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Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
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ResearchGate. (2025). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]
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A Comparative Guide to the Analytical Characterization of 3-Ethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. 3-Ethylpicolinonitrile, a heterocyclic aromatic compound, presents a unique analytical challenge due to its combination of a pyridine ring, an ethyl substituent, and a nitrile functional group. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. Moving beyond a mere listing of techniques, this document delves into the causality behind experimental choices, ensuring a robust and validated approach to its analysis.
The Analytical Imperative: Why Comprehensive Characterization Matters
The identity, purity, and stability of a chemical compound like this compound are critical parameters that influence its utility, safety, and regulatory compliance. Impurities, even in trace amounts, can significantly alter the compound's chemical and pharmacological properties. Therefore, a multi-faceted analytical approach is not just recommended but essential for a complete understanding of the molecule. This guide will explore chromatographic, spectroscopic, and thermal analysis techniques, providing a comparative framework for their application.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatography is a fundamental separation technique that is indispensable for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.[1][2] The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography (GC)
Given the likely volatility of this compound, Gas Chromatography (GC) is a powerful tool for its analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column.
Experimental Protocol: GC-FID Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is a standard choice for the analysis of organic compounds.
-
Column Selection: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point. The polarity of the stationary phase should be chosen to achieve optimal separation from potential impurities.
-
Injector and Detector Temperatures: The injector temperature should be set high enough to ensure rapid volatilization of the sample without causing thermal degradation. A typical starting point would be 250°C. The FID detector temperature is usually set higher than the maximum column temperature, for instance, at 300°C.
-
Oven Temperature Program: A temperature gradient is often employed to ensure the efficient elution of compounds with varying boiling points. A possible program could be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 250°C for 5 minutes.
-
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas, with a constant flow rate.[2]
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
Data Interpretation: The retention time of the peak corresponding to this compound is a characteristic identifier under specific chromatographic conditions. The peak area is proportional to the concentration, allowing for quantitative analysis. Impurities will appear as separate peaks with different retention times.
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or for compounds that may degrade at elevated GC temperatures, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4]
Experimental Protocol: Reversed-Phase HPLC-UV Analysis of this compound
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.
-
Column Selection: A C18 reversed-phase column is a versatile choice for the separation of moderately polar compounds like this compound.[3]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is typically employed.[5] A representative gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector wavelength should be set at a value where this compound exhibits strong absorbance, which can be determined by acquiring a UV spectrum of the compound.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Comparison of Chromatographic Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase.[6] |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Resolution | Generally higher resolution for volatile compounds. | High resolution for a broad range of analytes. |
| Detection | FID (universal for organics), MS (for identification). | UV (for chromophoric compounds), MS (for identification). |
| Advantages for this compound | High sensitivity and resolution for purity assessment. | Versatility for analyzing a wider range of potential impurities. |
| Limitations for this compound | Potential for thermal degradation of the analyte or impurities. | Requires the analyte to be soluble in the mobile phase. |
graph TD { subgraph "Chromatographic Workflow" A[Sample: this compound] --> B{Chromatographic System}; B --> C[Separation in Column]; C --> D[Detection]; D --> E[Data Analysis: Purity & Quantification]; end B -- Mobile Phase --> C; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px style D fill:#FEEFC3,stroke:#FBBC05,stroke-width:2px style E fill:#FCE8E6,stroke:#EA4335,stroke-width:2px }graphic analysis of this compound.Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum of this compound (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~8.7 Doublet 1H H6 (Pyridine) Deshielded due to proximity to the nitrogen atom. ~7.8 Doublet 1H H4 (Pyridine) Aromatic proton adjacent to the nitrile group. ~7.4 Triplet 1H H5 (Pyridine) Aromatic proton on the pyridine ring. ~2.8 Quartet 2H -CH₂- (Ethyl) Methylene protons coupled to the methyl protons. ~1.3 Triplet 3H -CH₃ (Ethyl) Methyl protons coupled to the methylene protons. Predicted ¹³C NMR Spectrum of this compound (in CDCl₃)
Chemical Shift (δ, ppm) Assignment Rationale ~150 C2 (Pyridine) Carbon adjacent to nitrogen. ~152 C6 (Pyridine) Carbon adjacent to nitrogen. ~138 C4 (Pyridine) Aromatic carbon. ~124 C5 (Pyridine) Aromatic carbon. ~135 C3 (Pyridine) Carbon bearing the ethyl and nitrile groups. ~118 -C≡N (Nitrile) Characteristic chemical shift for a nitrile carbon. ~25 -CH₂- (Ethyl) Aliphatic methylene carbon. ~14 -CH₃ (Ethyl) Aliphatic methyl carbon. Experimental Protocol: NMR Analysis
- Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode ~2230 Medium-Strong Nitrile (-C≡N) Stretching ~3100-3000 Medium Aromatic C-H Stretching ~2970-2850 Medium Aliphatic C-H Stretching ~1600-1450 Medium-Strong C=C and C=N (Pyridine ring) Stretching Experimental Protocol: ATR-IR Analysis
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum of this compound
- Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₈H₈N₂ = 132.17 g/mol).
- Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of the ethyl group (-29 Da) and other characteristic fragments of the pyridine ring.
Experimental Protocol: GC-MS Analysis
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions: The GC conditions would be similar to those described in the GC-FID section.
- MS Conditions: Electron Ionization (EI) is a common ionization technique for volatile compounds. The mass analyzer (e.g., a quadrupole) scans a specific mass-to-charge ratio range.
graph TD { subgraph "Spectroscopic Characterization" A[this compound] --> B[NMR Spectroscopy]; A --> C[IR Spectroscopy]; A --> D[Mass Spectrometry]; B --> E[Structural Connectivity]; C --> F[Functional Groups]; D --> G[Molecular Weight & Fragmentation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px style D fill:#FEEFC3,stroke:#FBBC05,stroke-width:2px style E fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style G fill:#FCE8E6,stroke:#EA4335,stroke-width:2px }Caption: The complementary nature of spectroscopic techniques for structural elucidation.
Thermal Analysis: Assessing Stability and Physical Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physical properties and thermal stability of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and other thermal transitions.
Experimental Protocol: DSC Analysis
Instrumentation: A Differential Scanning Calorimeter.
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The heat of fusion can also be calculated from the peak area.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.
Experimental Protocol: TGA Analysis
Instrumentation: A Thermogravimetric Analyzer.
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
Data Analysis: The TGA thermogram shows the percentage of weight loss as a function of temperature, indicating the decomposition temperature range.
Comparison of Thermal Analysis Methods
Feature Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA) Principle Measures heat flow into or out of a sample. Measures the mass of a sample as a function of temperature. Information Obtained Melting point, glass transition, heat of fusion, purity. Decomposition temperature, thermal stability, residual mass. Advantages for this compound Provides a sharp melting point for a pure compound, which is a key physical property. Determines the temperature at which the compound begins to degrade. Limitations for this compound Less informative if the compound decomposes before melting. Does not provide information about thermal transitions that do not involve a change in mass. Conclusion: An Integrated Analytical Strategy
The comprehensive characterization of this compound necessitates a synergistic approach that leverages the strengths of multiple analytical techniques. Chromatographic methods, particularly GC and HPLC, are essential for establishing purity. Spectroscopic techniques, with NMR at the forefront, are indispensable for unequivocal structural confirmation. Finally, thermal analysis provides critical data on the compound's physical properties and thermal stability. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a complete and reliable profile of this compound, ensuring its quality, safety, and suitability for its intended application.
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- Unknown. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class.
- Unknown. (n.d.). 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP).
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- Unknown. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
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A Researcher's Guide to Comparative Cytotoxicity Profiling of 3-Ethylpicolinonitrile and its Analogs
In the landscape of contemporary drug discovery, the preliminary assessment of a compound's cytotoxic potential is a critical gateway to further development.[1][2] For researchers and drug development professionals, understanding the nuanced cellular responses to novel chemical entities is paramount. This guide provides a comprehensive framework for conducting comparative cytotoxicity studies, with a focus on 3-Ethylpicolinonitrile, a member of the picolinonitrile class of compounds which have shown promise in medicinal chemistry.[3][4][5] While specific cytotoxic data for this compound is not yet prevalent in public literature, this guide will equip you with the foundational knowledge and detailed protocols to perform a robust in vitro evaluation and compare its activity against relevant alternatives.
The core of this guide is built on the principles of scientific integrity, ensuring that the described methodologies are not only accurate but also self-validating. We will delve into the causality behind experimental choices, empowering you to not just follow steps, but to understand the "why" behind each action.
The Rationale: Why Scrutinize the Cytotoxicity of Picolinonitrile Derivatives?
Picolinonitrile and its derivatives, including nicotinonitriles and pyrimidine-5-carbonitriles, represent a class of heterocyclic compounds with a diverse range of biological activities.[3][4][5][6] Several studies have highlighted their potential as anticancer agents, often by targeting key cellular pathways involved in proliferation and survival.[4][6][7][8] Therefore, a thorough understanding of their cytotoxic profile is essential to delineate their therapeutic window and identify potential off-target effects. This guide will use this compound as a representative compound to illustrate the process of generating a comprehensive cytotoxicity profile.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay rarely tells the whole story of a compound's interaction with a cell. A robust cytotoxicity assessment employs a battery of assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis).
Selecting the Right Cellular Models
The choice of cell lines is critical and should be guided by the therapeutic context of the compound. For a broad-spectrum cytotoxicity screen, a panel of cell lines is recommended, including:
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is crucial for evaluating anticancer potential.[6]
-
Non-Cancerous Cell Lines: Including a non-cancerous cell line (e.g., HEK293, normal embryonic kidney cells, or L929 mouse fibroblasts) is vital for assessing the compound's selectivity and potential for general toxicity.[9][10][11]
Compound Preparation and Concentration Range
Proper handling of the test compound is fundamental. This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[12] Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for the assays. It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
A broad concentration range should be tested initially to determine the approximate cytotoxic potency of the compound. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM).
Essential Controls for Data Integrity
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, representing 100% cell viability.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin or Staurosporine) to ensure the assay is performing as expected.[1]
Core Cytotoxicity Assays: A Step-by-Step Guide
This section provides detailed protocols for three fundamental cytotoxicity assays. The choice of which assays to perform will depend on the specific questions being asked.
MTT Assay: Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of viable cells.[15][16]
Experimental Protocol: MTT Assay [13][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16][17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[18][19] LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[18][19] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
Experimental Protocol: LDH Assay [1][18][19]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully transfer a small aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.[18]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] Measure the absorbance at 490 nm using a microplate reader.[18]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]
Apoptosis Assay: Unveiling the Mode of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for mechanistic studies. Flow cytometry-based assays using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD are the gold standard for this purpose.[20][21][22] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21] Late apoptotic and necrotic cells will have compromised membrane integrity and will also stain with the viability dye.[20]
Experimental Protocol: Annexin V/PI Apoptosis Assay [1][21]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[1] The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Analysis and Interpretation
The primary output of the MTT and LDH assays is the calculation of the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release compared to the control.[1] This value is a key measure of a compound's cytotoxic potency.
Data Presentation:
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Comparative Cytotoxicity of this compound and a Reference Compound (e.g., Doxorubicin) after 48h Treatment
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |
| This compound | MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | |
| HEK293 | Experimental Value | Experimental Value | |
| Doxorubicin | MCF-7 | Reference Value | Reference Value |
| A549 | Reference Value | Reference Value | |
| HEK293 | Reference Value | Reference Value | |
| Note: EC50 (half-maximal effective concentration) is often used for LDH assays, representing the concentration that induces 50% of the maximum LDH release. |
Visualizing the Experimental Workflow and Cellular Pathways
Diagrams are powerful tools for communicating complex experimental designs and biological processes.
Caption: A generalized workflow for the in vitro cytotoxicity assessment of this compound.
Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.
Conclusion and Future Directions
This guide provides a robust framework for the initial cytotoxic evaluation of this compound and its analogs. By employing a multi-assay approach, researchers can gain a comprehensive understanding of a compound's effect on cell viability, membrane integrity, and the mode of cell death. The data generated from these studies are crucial for making informed decisions in the drug discovery pipeline. Future investigations could explore the specific molecular targets of this compound and delve deeper into the signaling pathways it modulates to exert its cytotoxic effects.
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The Ascending Profile of 3-Ethylpicolinonitrile: A Comparative Guide for Ligand Efficacy in Catalysis
In the intricate world of coordination chemistry and catalysis, the design and selection of ligands are paramount to dictating the outcome of a chemical transformation. The electronic and steric properties of a ligand scaffold can profoundly influence the stability, reactivity, and selectivity of a metal complex. Among the vast families of ligands, pyridine-based structures have long been a cornerstone due to their robust coordination properties and tunable nature.[1][2] This guide delves into a comparative analysis of 3-Ethylpicolinonitrile, a promising yet under-documented ligand, and contextualizes its potential efficacy against more established alternatives. While direct comparative experimental data for this compound is sparse in the current literature, this guide will extrapolate its potential performance based on the well-understood principles of ligand design and by drawing parallels with structurally analogous picolinonitrile and pyridine-based ligands.
The Picolinonitrile Scaffold: A Privileged Ligand Class
Picolinonitriles, characterized by a pyridine ring bearing a nitrile group, are versatile L-type ligands that coordinate to metal centers primarily through the pyridine nitrogen atom. The nitrile group, while generally a weaker coordinator, can play a significant role in modulating the electronic properties of the ligand through its electron-withdrawing nature. This electronic influence can, in turn, affect the catalytic activity of the corresponding metal complex.
The efficacy of a ligand is not an intrinsic property but is rather defined by its performance in a specific application. Key metrics for evaluating ligand efficacy include:
-
Coordinating Ability: The strength and nature of the metal-ligand bond.
-
Steric Hindrance: The spatial bulk of the ligand, which can influence substrate accessibility and selectivity.
-
Electronic Effects: The electron-donating or -withdrawing nature of the ligand, which modulates the electron density at the metal center.
-
Stability: The robustness of the ligand and its metal complex under reaction conditions.
-
Catalytic Activity: The efficiency of the resulting metal complex in catalyzing a specific reaction, often measured by turnover number (TON) and turnover frequency (TOF).
Unveiling this compound: An Extrapolative Comparison
This compound introduces an ethyl group at the 3-position of the pyridine ring. This seemingly simple modification can have a cascade of effects on its properties as a ligand when compared to the parent picolinonitrile and other substituted analogues.
Steric Influence: A Double-Edged Sword
The ethyl group in the 3-position introduces moderate steric bulk in proximity to the coordinating nitrogen atom. This can be advantageous in certain catalytic applications by:
-
Promoting Reductive Elimination: The steric pressure can facilitate the final step in many catalytic cycles, leading to faster product release.
-
Enhancing Selectivity: The defined steric environment around the metal center can favor the binding of specific substrates or transition states, thereby improving regio- or enantioselectivity.
However, excessive steric hindrance can also be detrimental, potentially impeding substrate binding and slowing down the overall catalytic rate. The "sweet spot" for steric bulk is highly dependent on the specific catalytic transformation.
Electronic Modulation: Fine-Tuning Reactivity
Alkyl groups, such as the ethyl substituent, are generally considered to be weakly electron-donating through an inductive effect. This property can influence the catalytic cycle in several ways:
-
Increased Electron Density at the Metal Center: This can enhance the metal's ability to engage in oxidative addition, a key step in many catalytic cycles.
-
Stabilization of Higher Oxidation States: The electron-donating nature of the ethyl group can help to stabilize the metal center in higher oxidation states that may be formed during the catalytic cycle.
The nitrile group, being strongly electron-withdrawing, will still dominate the overall electronic character of the pyridine ring, but the subtle electron-donating push from the ethyl group can provide a fine-tuning mechanism for the metal's reactivity.
Comparative Ligand Landscape
To contextualize the potential of this compound, we can compare it to other common pyridine-based ligands.
| Ligand | Key Structural Feature | Expected Impact on Catalysis |
| Picolinonitrile | Unsubstituted pyridine ring with a nitrile group | Baseline for electronic and minimal steric effects. |
| This compound | Ethyl group at the 3-position | Moderate steric hindrance and weak electron-donating character. Potentially enhanced selectivity and activity. |
| Pyridine | No nitrile group | Stronger sigma-donating character compared to picolinonitriles, leading to different electronic properties at the metal center. |
| 2,2'-Bipyridine | Bidentate chelating ligand | Forms highly stable complexes, often used in redox catalysis. Different coordination geometry compared to monodentate picolinonitriles. |
| Terpyridine | Tridentate pincer ligand | Creates a rigid and stable coordination environment, often leading to highly active and selective catalysts.[3] |
Experimental Protocols for Efficacy Evaluation
To empirically validate the efficacy of this compound, a systematic experimental approach is required. The following protocols provide a framework for the synthesis, characterization, and catalytic testing of a metal complex with a picolinonitrile-type ligand.
Synthesis of this compound Ligand
Protocol: Synthesis of a Substituted Picolinonitrile
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting substituted 2-bromopyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add zinc cyanide (Zn(CN)₂, 0.6 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of a Metal-3-Ethylpicolinonitrile Complex
The synthesis of a metal complex typically involves the reaction of the ligand with a suitable metal precursor.
Protocol: Synthesis of a Generic M(this compound)₂Cl₂ Complex
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Ligand Addition: In a separate flask, dissolve this compound (2.1 eq.) in the same solvent. Add this solution dropwise to the stirring solution of the metal precursor.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of the cold solvent and then with a non-coordinating solvent like diethyl ether.
-
Drying: Dry the resulting complex under vacuum.
Characterization of the Ligand and Complex
Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds.
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the ligand and the coordination of the ligand to the metal in the complex. |
| FT-IR Spectroscopy | To identify characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group, which may shift upon coordination to a metal.[5][6] |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the ligand and the complex. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the synthesized compounds.[6] |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the metal complex, providing valuable information about bond lengths, bond angles, and coordination geometry.[7][8] |
Catalytic Activity Testing: A Case Study in Hydrolysis
The hydrolysis of p-nitrophenyl picolinate (PNPP) is a common model reaction to evaluate the catalytic activity of metal complexes.[9][10]
Protocol: Catalytic Hydrolysis of p-Nitrophenyl Picolinate (PNPP)
-
Preparation of Solutions: Prepare stock solutions of the metal complex, PNPP, and a buffer (e.g., Tris-HCl at a specific pH) in a suitable solvent system (e.g., acetonitrile/water).
-
Reaction Initiation: In a cuvette, mix the buffer and the catalyst solution. Initiate the reaction by adding the PNPP solution.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate anion, using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. By varying the concentrations of the catalyst and substrate, the kinetic parameters (e.g., k_cat, K_M) can be determined.
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the ligand synthesis workflow and a generalized catalytic cycle.
Caption: Workflow for the synthesis of this compound.
Caption: A generalized catalytic cycle.
Conclusion and Future Outlook
While direct experimental evidence for the efficacy of this compound as a ligand remains to be established, a thorough analysis of its structural features allows for informed predictions. The interplay of its moderate steric bulk and subtle electronic donation, superimposed on the inherent properties of the picolinonitrile scaffold, suggests its potential as a valuable ligand in various catalytic applications. The true measure of its efficacy, however, will only be revealed through rigorous experimental investigation. The protocols outlined in this guide provide a roadmap for researchers to synthesize, characterize, and evaluate this promising ligand, thereby contributing to the ever-expanding toolbox of coordination chemistry. The systematic comparison of this compound with other well-established ligands will undoubtedly provide valuable insights into the nuanced structure-activity relationships that govern modern catalysis.
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Seo, J., et al. (2022). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. eScholarship.org. [Link]
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El-Ghamry, M. A., & Gaber, M. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 20(6), 9788-9802. [Link]
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Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 288(2), 579-585. [Link]
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Baranyai, Z., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 23(21), 13445. [Link]
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Kumar, R., et al. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Advances, 14(30), 21389-21415. [Link]
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Eny, D. C., et al. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 20(6), 9788-9802. [Link]
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Crețu, C., et al. (2022). Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies. International Journal of Molecular Sciences, 23(15), 8696. [Link]
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Rios-Linares, C. F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10565. [Link]
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Stoccoro, S., et al. (Eds.). (2022). Advances on Coordination Chemistry with Nitrogen Ligands and Its Applications. MDPI. [Link]
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Li, Q., et al. (2006). Kinetic Study on P-Nitrophenyl Picolinate Hydrolysis Promoted by the Complex Bis(O,O'-Di(2-Benzyl)Dithiophosphato)Nickel(Ii). ResearchGate. [Link]
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alternative synthetic routes to 3-Ethylpicolinonitrile
An In-Depth Guide to the Synthetic Routes of 3-Ethylpicolinonitrile for Researchers and Drug Development Professionals
Introduction
This compound, also known as 3-ethylpyridine-2-carbonitrile, is a valuable substituted pyridine derivative. Its structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group, which serves as a precursor for amines, amides, carboxylic acids, and various heterocyclic systems. The strategic placement of the ethyl and cyano groups on the pyridine ring makes it a key building block for synthesizing complex molecular architectures, including agrochemicals and active pharmaceutical ingredients.
The efficient and scalable synthesis of this compound is a critical consideration for its practical application. A variety of synthetic strategies have been developed, each presenting a unique set of advantages and challenges related to starting material availability, reaction conditions, yield, purity, and environmental impact. This guide provides a comparative analysis of the most prominent and , offering detailed experimental insights and data to inform methodological choices in a research and development setting.
Comparative Analysis of Synthetic Methodologies
We will explore four primary synthetic strategies for the preparation of this compound:
-
Direct Cyanation of 3-Ethylpyridine: A direct approach involving the activation of the pyridine ring followed by nucleophilic attack.
-
The Sandmeyer Reaction: A classic transformation of an amino group via a diazonium salt intermediate.
-
Palladium-Catalyzed Cyanation: A modern cross-coupling method starting from a halogenated pyridine.
-
Ammoxidation of 3-Ethyl-2-methylpyridine: An industrial gas-phase catalytic process.
Route 1: Direct Cyanation of 3-Ethylpyridine
This method involves the direct introduction of a cyano group onto the pyridine ring at the 2-position. Direct C-H cyanation is often challenging due to the inherent stability of the pyridine C-H bonds. Therefore, activation of the pyridine ring is necessary. A notable procedure involves the treatment of the pyridine substrate with a combination of nitric acid and trifluoroacetic anhydride (TFAA), followed by the introduction of a cyanide source.[1]
Mechanistic Rationale
The reaction likely proceeds through the formation of an N-acyloxypyridinium or N-nitropyridinium intermediate. This activation step renders the C2 and C4 positions of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the cyanide ion. The subsequent elimination of the activating group re-aromatizes the ring to yield the 2-cyanopyridine product.
Experimental Protocol: Direct Cyanation of 3-Ethylpyridine [1]
-
Activation: To a solution of 3-ethylpyridine in a suitable aprotic solvent, add concentrated nitric acid followed by the slow addition of trifluoroacetic anhydride at a controlled temperature (e.g., 0 °C).
-
Cyanation: The resulting activated pyridine species is then treated with an aqueous solution of potassium cyanide (KCN). The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Workflow for the direct cyanation of 3-ethylpyridine.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile and well-established method for introducing a variety of substituents, including the cyano group, onto an aromatic ring by displacing a diazonium salt.[2][3] This route requires the synthesis of 3-ethyl-2-aminopyridine as the starting material.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary aromatic amine (3-ethyl-2-aminopyridine) is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] In the second stage, this diazonium salt is treated with a copper(I) cyanide salt. The transformation is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[5] The aryl radical then reacts with the cyanide bound to the copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization: Dissolve 3-ethyl-2-aminopyridine in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. To this solution, add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the freshly prepared diazonium salt solution to the cyanide mixture slowly. A vigorous evolution of nitrogen gas is typically observed.
-
Work-up and Purification: After the addition is complete and gas evolution has ceased, the reaction may be gently warmed to ensure completion. The mixture is then made alkaline and extracted with an organic solvent. The product is isolated from the organic phase by standard procedures, including drying and solvent evaporation, followed by purification via distillation or chromatography.
Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 3: Palladium-Catalyzed Cyanation of 2-Halo-3-ethylpyridine
Modern organometallic chemistry offers powerful tools for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are a mainstay for the synthesis of aryl nitriles from aryl halides.[6] This route would begin with 2-chloro- or 2-bromo-3-ethylpyridine.
Mechanistic Rationale
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-3-ethylpyridine, forming a Pd(II) complex.
-
Transmetalation (or Salt Metathesis): The cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)[7]) exchanges the halide on the palladium complex with a cyano group.
-
Reductive Elimination: The this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The use of ligands (e.g., phosphines) is often crucial to stabilize the palladium species and facilitate the reaction.
Experimental Protocol: Pd-Catalyzed Cyanation [7]
-
Reaction Setup: To an oven-dried flask, add 2-bromo-3-ethylpyridine, a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable ligand (if required), and a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).
-
Reaction Conditions: Add a polar aprotic solvent (e.g., DMF or NMP) and a base (e.g., Na₂CO₃ or K₂CO₃). The mixture is degassed and then heated under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
Route 4: Ammoxidation of 3-Ethyl-2-methylpyridine
Mechanistic Rationale
The reaction occurs on the surface of a heterogeneous catalyst, typically a mixed metal oxide (e.g., containing V, Sb, Fe).[8] The mechanism is complex but involves the oxidative dehydrogenation of the methyl group to an intermediate surface-bound species, which then reacts with ammonia and further oxidizes to form the nitrile group, releasing water as a byproduct. The ethyl group at the 3-position is generally less reactive under these conditions than the methyl group at the 2-position, allowing for selective conversion.
Conceptual Protocol: Ammoxidation
-
Catalyst Bed: A fixed-bed or fluidized-bed reactor is loaded with a suitable metal oxide catalyst.
-
Reaction Conditions: A gaseous mixture of 3-ethyl-2-methylpyridine, ammonia, and air (or oxygen) is passed over the heated catalyst bed (typically 350-500 °C). The molar ratios of the reactants are carefully controlled to optimize yield and selectivity.
-
Product Isolation: The effluent gas stream is cooled to condense the product and unreacted starting material. The this compound is then separated from water and byproducts (such as carbon oxides) and purified by distillation.
Performance Comparison
| Feature | Direct Cyanation | Sandmeyer Reaction | Pd-Catalyzed Cyanation | Ammoxidation |
| Starting Material | 3-Ethylpyridine | 3-Ethyl-2-aminopyridine | 2-Halo-3-ethylpyridine | 3-Ethyl-2-methylpyridine |
| Typical Yield | Moderate to Good (Reported 78%[1]) | Good to Excellent | Good to Excellent (Often >80%[7]) | High (Industrial Scale) |
| Key Reagents | HNO₃/TFAA, KCN | NaNO₂, Acid, CuCN | Pd catalyst, Cyanide source | NH₃, O₂, Metal Oxide Catalyst |
| Toxicity/Hazard | Highly toxic KCN, corrosive reagents | Diazonium salts can be explosive, toxic CuCN | Less toxic cyanide sources available (e.g., K₄[Fe(CN)₆][7]), precious metal catalyst | Flammable gases, high T/P |
| Scalability | Lab scale | Lab to Pilot scale | Lab to Pilot scale | Industrial scale |
| Advantages | Direct C-H functionalization | Well-established, reliable | High functional group tolerance, milder conditions, non-toxic cyanide sources | High throughput, cost-effective at scale, uses cheap reagents |
| Disadvantages | Use of highly toxic cyanide, harsh activating agents | Potentially hazardous intermediates, stoichiometric copper waste | Expensive catalyst, ligand sensitivity | High energy input, requires specialized equipment, catalyst development |
Conclusion
The choice of a synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
-
For laboratory-scale synthesis and rapid access , the Direct Cyanation of readily available 3-ethylpyridine offers a straightforward approach, albeit with significant safety precautions due to the use of potassium cyanide.
-
The Sandmeyer Reaction represents a classic and robust alternative, particularly if 3-ethyl-2-aminopyridine is a readily accessible precursor. Its primary drawback is the potential instability of the diazonium intermediate and the generation of copper waste.
-
Palladium-Catalyzed Cyanation is arguably the most versatile and modern method for lab-to-pilot scale synthesis. It benefits from high yields, broad functional group compatibility, and the availability of less toxic cyanide reagents, although the cost of the palladium catalyst can be a factor.
-
For large-scale industrial production , Ammoxidation is the most economically viable method, offering high throughput and converting inexpensive starting materials directly into the desired nitrile. However, this method requires significant capital investment in specialized high-temperature and high-pressure equipment.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their technical capabilities and project goals.
References
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Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. Sandmeyer reaction. Available at: [Link]
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Wikipedia. Cyanation. Available at: [Link]
- Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
- Google Patents. US2991285A - Process of cyanation and nitriles produced thereby.
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Fukuhara, S., et al. (2018). Supporting Information: Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles. ACS Publications. Available at: [Link]
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MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: [Link]
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ResearchGate. Preparation of Cyanopyridines by Direct Cyanation | Request PDF. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Ethylpicolinonitrile
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethylpicolinonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of scientific integrity, providing not just a protocol, but a self-validating system for responsible chemical waste management.
Hazard Identification and Risk Assessment: Understanding this compound
A safety data sheet (SDS) for a related compound, adipic acid dinitrile, classifies it as toxic if swallowed, harmful if inhaled, and harmful to aquatic life[1]. Given the structural similarities, it is prudent to assume that this compound exhibits a similar hazard profile. Pyridine and its derivatives are also known to be toxic to various organ systems[2].
Assumed Hazard Profile for this compound:
| Hazard Class | GHS Classification (Assumed) | Associated Risks |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled[1] |
| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life[1] |
| Target Organ Toxicity | Potential | Based on the toxicity of pyridine, may affect the central nervous system, liver, and kidneys[2]. |
Due to the lack of specific data, a definitive EPA hazardous waste code cannot be assigned without laboratory analysis. However, based on its presumed toxicity, it should be managed as a hazardous waste. The generator of the waste is responsible for making a final determination, which may involve a Toxicity Characteristic Leaching Procedure (TCLP) as per EPA regulations[3][4].
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
Recommended PPE:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin Protection | Nitrile or butyl rubber gloves (double-gloving recommended), and a chemically resistant lab coat. | Prevents skin contact. Check glove manufacturer's compatibility charts. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential when handling outside of a certified chemical fume hood to prevent inhalation of harmful vapors[2]. |
All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][5].
Spill Management: Immediate and Effective Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Don PPE: Before addressing the spill, don the full PPE as outlined in Section 2.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container[5].
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with internal protocols.
Step-by-Step Disposal Protocol
The primary and most highly recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. This ensures "cradle-to-grave" management in compliance with all federal, state, and local regulations[3][6].
Waste Collection and Storage:
-
Designated Waste Container: Collect all waste containing this compound (pure substance, solutions, and contaminated materials) in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Inhaled").
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and strong acids[7]. The storage area should be cool, dry, and well-ventilated.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable accumulation time for hazardous waste.
Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer. They will have established procedures for the collection and disposal of chemical waste.
-
Waste Profile: You may be required to complete a hazardous waste profile sheet. Provide as much information as possible about the waste stream, including the estimated concentration of this compound and any other components.
-
Scheduled Pickup: The EHS department will arrange for the pickup of the waste by a licensed hazardous waste disposal vendor. Ensure that the container is properly sealed and labeled before the scheduled pickup.
Alternative Disposal Considerations (For Expert Evaluation Only)
While professional disposal is the standard, understanding the chemical properties of nitriles can inform potential, albeit advanced, treatment methods. This information is provided for academic insight and should not be attempted without a thorough, substance-specific risk assessment and validation by qualified chemists.
Chemical Neutralization via Hydrolysis:
Nitriles can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts, which are generally less toxic.
-
Acidic Hydrolysis: Heating the nitrile with a dilute acid (e.g., hydrochloric acid) can yield the corresponding carboxylic acid and an ammonium salt.
-
Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution (e.g., sodium hydroxide) produces the salt of the carboxylic acid and ammonia gas.
Important Considerations:
-
Reaction Conditions: The specific reaction conditions (temperature, concentration, reaction time) for the hydrolysis of this compound are not established in the literature.
-
Byproducts: The reaction byproducts must also be evaluated for their hazards and disposed of properly.
-
Exothermic Potential: These reactions can be exothermic and require careful control.
-
Regulatory Compliance: On-site treatment of hazardous waste is heavily regulated by the EPA and requires specific permits.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. Due to the lack of comprehensive toxicological data, a conservative approach that treats this compound as a hazardous waste is essential. Adherence to the protocols outlined in this guide—from meticulous hazard assessment and the use of appropriate PPE to compliant waste segregation and professional disposal—will ensure the safety of all laboratory personnel and the protection of our environment. Always consult your institution's specific guidelines and your EHS department to ensure full compliance with all applicable regulations.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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ChemSafetyPro.COM. (2016, March 23). Aquatic Toxicity. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA & DOT Identification and Listing of Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Essential Protective Measures for Handling 3-Ethylpicolinonitrile: A Procedural Guide
This document serves as an essential guide for the safe handling of 3-Ethylpicolinonitrile (CAS No. 134151-51-6), providing critical safety and logistical information for researchers, scientists, and professionals in drug development. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally analogous pyridinecarbonitrile compounds.[1][2][3] It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
The molecular structure of this compound, featuring both a pyridine ring and a nitrile functional group, necessitates cautious handling. Pyridine derivatives can exhibit local irritant effects, and systemic effects upon absorption, while nitrile compounds carry the risk of releasing toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) and disposal protocols is vital for ensuring personal and environmental safety.
Hazard Assessment and Corresponding PPE
The primary hazards associated with compounds structurally similar to this compound include acute toxicity if swallowed, inhaled, or in contact with skin; skin irritation; and serious eye damage.[3][4] Consequently, a multi-layered PPE approach is required to establish a reliable barrier against potential exposure.
| Hazard | Route of Exposure | Required PPE / Engineering Control | Rationale |
| Acute Toxicity | Inhalation | Chemical Fume Hood / Ventilated Enclosure | To prevent inhalation of potentially harmful vapors or aerosols.[1][5] |
| Dermal (Skin Contact) | Chemical-Resistant Gloves, Lab Coat | To prevent absorption through the skin, which can be a significant route of exposure for pyridine derivatives.[2] | |
| Ingestion | No eating, drinking, or smoking in the lab | To prevent accidental ingestion of the chemical.[6] | |
| Severe Irritation | Eye Contact | Chemical Safety Goggles / Face Shield | To protect eyes from splashes, which can cause serious and potentially irreversible damage.[3][7] |
| Skin Contact | Chemical-Resistant Gloves, Lab Coat | To prevent direct contact that can lead to skin irritation.[2][3] |
Detailed PPE Specifications and Protocols
Selection of appropriate PPE is the cornerstone of safe chemical handling. The following specifications are based on established standards for handling hazardous nitrile and pyridine-based compounds.
Hand Protection: The First Line of Defense
Chemical-resistant gloves are mandatory. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including acids, bases, oils, and many solvents.[8][9][10] They offer a durable barrier and are a suitable alternative for individuals with latex allergies.[8][11]
| Glove Parameter | Specification | Justification & Best Practices |
| Material | Nitrile Rubber | Provides superior chemical and puncture resistance compared to latex or vinyl for this class of compound.[9][10] |
| Thickness | Minimum 4 mil (0.1 mm) | Offers a balance of dexterity and protection for incidental contact. For extended handling, consider thicker gloves.[1] |
| Condition | Inspected and Unused | Always inspect gloves for tears or punctures before use. Never reuse disposable gloves.[3] |
| Procedure | Double Gloving | Recommended when handling highly toxic materials to provide an extra layer of protection. |
| Replacement | Frequently | Change gloves immediately if you suspect contamination or after a maximum of two hours of use.[1] |
Eye and Face Protection: Shielding from Splashes
Protecting the eyes from accidental splashes is critical.
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required for all laboratory work.[3]
-
Elevated Risk: When there is a heightened risk of splashing (e.g., transferring large volumes, heating), chemical safety goggles are mandatory. For maximum protection, use a full-face shield in conjunction with safety goggles.[2][12]
Body and Respiratory Protection
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a significant risk of contamination, a chemical-resistant apron or coveralls should be utilized.[1] Some protocols for similar compounds also recommend flame-retardant antistatic protective clothing.[6][7]
-
Respiratory Protection: All handling of this compound that could generate aerosols or vapors must be conducted within a certified chemical fume hood.[1] This engineering control is the primary method of respiratory protection. If a fume hood is unavailable or insufficient to control exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[13]
Operational Plan: PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination. The sequence is designed to ensure that contaminated surfaces are not touched with bare hands.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Protocol:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of gloves in the designated hazardous waste container.[1]
-
Lab Coat: Unfasten the lab coat, and remove it by folding it inward, avoiding contact with the exterior. Place it in the appropriate receptacle for laundering or disposal.
-
Eye/Face Protection: Remove goggles or a face shield by handling the strap or earpieces.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][4]
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in general waste.[12]
Chemical Waste
-
Segregation: Collect all waste this compound, including solutions and reaction mixtures, in a dedicated, clearly labeled hazardous waste container.[12]
-
Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[12]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Toxic").[12]
-
Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like strong acids or bases.[14]
Contaminated PPE and Materials
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated paper towels, must be collected as solid hazardous waste.[1][12]
-
Place these items in a sealed, labeled bag or container for disposal through your institution's EHS-approved waste stream.[12]
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[15] Decontaminate the spill area thoroughly.[12] Report all spills to your supervisor and the EHS department.[12]
References
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
- Benchchem. (n.d.). Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- International Medsurg Connection. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
- Szabo-Scandic. (n.d.). 2-Pyridinecarbonitrile Safety Data Sheet.
- Fluorochem. (2023, August 16). 3-Fluoro-2-pyridinecarbonitrile - SAFETY DATA SHEET.
- Echemi. (n.d.). 2-Pyridinecarbonitrile,5-(aminomethyl)-(9CI) Safety Data Sheets.
- Sigma-Aldrich. (2024, September 9). Adiponitrile SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). Propionitrile SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 2-Ethylacrolein SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 28). Ethyl 2-cyanocinnamate SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). 2,2'-Azobis(2-methylpropionitrile) SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 3-Pyridinecarbonitrile SAFETY DATA SHEET.
- Airgas. (2017, December 4). Propionitrile SAFETY DATA SHEET.
- Fisher Scientific. (2021, December 25). 3-Nitrophthalonitrile SAFETY DATA SHEET.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Benchchem. (n.d.). Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
